molecular formula C10H15NO3 B15607929 Tenuazonic Acid CAS No. 75652-74-3

Tenuazonic Acid

Número de catálogo: B15607929
Número CAS: 75652-74-3
Peso molecular: 197.23 g/mol
Clave InChI: CEIZFXOZIQNICU-XNCJUZBTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

L-Tenuazonic acid has been reported in Alternaria alternata with data available.
Tenuazonic Acid is a mycotoxin produced by species in the genus Alternaria and potent eukaryotic protein synthesis inhibitor.
3-Acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one. A metabolite found in a strain of the fungus Alternaria tenuis Auct. which functions as an antibiotic with antiviral and antineoplastic properties, and may also act as a mycotoxin.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

75652-74-3

Fórmula molecular

C10H15NO3

Peso molecular

197.23 g/mol

Nombre IUPAC

(2S)-4-acetyl-2-[(2S)-butan-2-yl]-3-hydroxy-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,13H,4H2,1-3H3,(H,11,14)/t5-,8-/m0/s1

Clave InChI

CEIZFXOZIQNICU-XNCJUZBTSA-N

Origen del producto

United States

Foundational & Exploratory

The Discovery and Isolation of Tenuazonic Acid from Alternaria tenuis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuazonic acid (TeA), a mycotoxin produced by various Alternaria species, including Alternaria tenuis (now commonly referred to as Alternaria alternata), has garnered significant scientific interest due to its potent biological activities.[1] First isolated in 1957, this tetramic acid derivative is a powerful inhibitor of eukaryotic protein synthesis and exhibits phytotoxic, cytotoxic, antiviral, and antitumor properties.[1][2][3] This technical guide provides an in-depth overview of the discovery and isolation of this compound from Alternaria tenuis. It details comprehensive experimental protocols for its production, extraction, purification, and characterization, presents quantitative data in structured tables, and illustrates key processes with detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycotoxicology, and drug development.

Introduction

Alternaria species are ubiquitous fungi known to be plant pathogens and contaminants of various food crops.[2] The discovery of this compound ((5S)-3-acetyl-5[(2S)-butan-2-yl]-4-hydroxy-1,5-dihydro-1H-pyrrol-2-one) from the culture filtrates of Alternaria tenuis marked a significant milestone in the study of mycotoxins.[4] TeA's diverse biological activities, including its potential as a bioherbicide and its implications for human and animal health, have driven extensive research into its production and isolation.[1][2][4] This guide synthesizes the methodologies reported in the scientific literature to provide a comprehensive technical resource for its study.

Production of this compound in Alternaria tenuis

The production of this compound is typically achieved through submerged fermentation of Alternaria tenuis. The composition of the culture medium and fermentation conditions are critical factors influencing the yield of the mycotoxin.

Experimental Protocol: Fungal Culture and Fermentation

This protocol outlines the steps for the cultivation of Alternaria tenuis and the subsequent fermentation process for this compound production.

Materials:

  • A virulent strain of Alternaria tenuis (or Alternaria alternata)

  • Potato Dextrose Agar (PDA) medium

  • Liquid culture medium (e.g., Yeast Extract-Sucrose broth or a defined synthetic medium)

  • Erlenmeyer flasks or bioreactor

  • Incubator or shaker incubator

Procedure:

  • Inoculum Preparation:

    • Grow the Alternaria tenuis strain on PDA plates at 25 ± 1°C for 7 days.[5]

    • Cut 5 mm discs of the fungal mycelium from the edge of the colony to be used as inoculum.[5]

  • Fermentation:

    • Transfer the mycelial discs to 250 ml Erlenmeyer flasks containing 100 ml of sterile liquid culture medium.[5] One example of a suitable medium composition (g/L) is: Glucose-40; KH2PO4-1; (NH4)2HPO4-2; MgSO4·7H2O-0.5; KCl-0.5; yeast extract-1. Adjust the initial pH to 5.5.[6]

    • Alternatively, for larger scale production, a bioreactor can be used. For instance, a 7 L bioreactor with 4.75 L of YMG medium can be inoculated with a 250 mL starter culture.[7]

    • Incubate the cultures. For stationary cultures, maintain at 29 ± 2°C for 3 weeks.[6] For submerged fermentation in a shaker, incubate at 24°C on a rotary shaker at 180 rpm for 7 days.[7] For bioreactors, conditions can be set to 24°C, 400 rpm, and an aeration level of 1 vvm.[7]

    • After the incubation period, harvest the culture by separating the fungal biomass from the culture filtrate by filtration through several layers of cheesecloth.[6] The cell-free culture filtrate (CFCF) will contain the secreted this compound.

Isolation and Purification of this compound

The isolation of this compound from the culture filtrate involves a series of extraction and chromatographic steps.

Experimental Protocol: Extraction and Purification

This protocol details the methodology for extracting and purifying this compound from the cell-free culture filtrate.

Materials:

  • Cell-free culture filtrate (CFCF)

  • Organic solvents (e.g., ethyl acetate (B1210297), chloroform, methanol, dichloromethane)

  • Formic acid

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Stationary phase (e.g., Bio-Beads SX-8 resin or silica (B1680970) gel)

  • Thin-Layer Chromatography (TLC) plates

  • Developing solvent system for TLC (e.g., chloroform:methanol, 90:10 v/v)[6]

  • Iodine vapor chamber

Procedure:

  • Solvent Extraction:

    • Acidify the CFCF to a pH of approximately 3-4 with an appropriate acid (e.g., HCl).

    • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. Mix the CFCF with an equal volume of ethyl acetate in a separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect the organic phase. Repeat the extraction process three times to maximize the recovery of this compound.

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[7]

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Pack a glass column with a suitable stationary phase, such as Bio-Beads SX-8 resin.[7]

    • Equilibrate the column with the chosen eluent system. A mixture of dichloromethane–ethyl acetate–formic acid (49.9:49.9:0.2, v/v) has been used successfully.[7]

    • Load the dissolved crude extract onto the column.

    • Elute the column with the mobile phase at a constant flow rate (e.g., 5 mL/min).[7]

    • Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • TLC Analysis:

    • Spot the collected fractions onto a TLC plate.

    • Develop the plate in a chamber with a suitable solvent system, such as chloroform:methanol (90:10 v/v).[6]

    • Visualize the spots by exposing the plate to iodine vapors. This compound will appear as a distinct spot.[6] The reported Rf value for this compound in this system is approximately 0.40.[6]

    • Combine the fractions containing pure this compound based on the TLC analysis.

  • Final Purification and Characterization:

    • Concentrate the combined pure fractions to yield purified this compound, which is typically a pale yellow oil or a white crystalline powder.[3]

    • Proceed with spectroscopic analysis for structural confirmation.

Quantitative Data and Characterization

The production yield and physicochemical properties of this compound are crucial for its application in research and development.

Production Yield

The yield of this compound can vary significantly depending on the fungal isolate, culture medium, and fermentation conditions.

Alternaria SpeciesSubstrate/MediumThis compound YieldReference
A. tenuissima 843Cottonseed266 mg/kg[8]
A. alternataYeast Extract-Sucrose Broth-[8]
A. tenuisDefined Synthetic Medium-[6]
Physicochemical and Spectroscopic Data

The identity and purity of isolated this compound are confirmed through various analytical techniques.

PropertyValueReference
Molecular Formula C10H15NO3[3]
Molecular Weight 197.234 g/mol [1][3]
Appearance Pale yellow oil / White crystalline powder[3]
ESI-MS (m/z) 198.02 [M + H]+[7]
¹H NMR (ppm) Predominant form: 6.77 (br. s, NH), 3.8 (d, 3.5 Hz), 2.47 (s), 1.98 (m), 1.40 (m), 1.25 (m), 1.03 (d, 7.0 Hz), 0.97 (t, 7.35 Hz)[7]
¹³C NMR (ppm) Predominant form: 195.4, 184.4, 176.3, 102.5, 67.1, 37.3, 23.7, 19.7, 15.8, 11.7[7]
TLC Rf Value 0.40 (in Chloroform:Methanol 90:10)[6]

Visualizing the Workflow and Biosynthesis

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps involved in the isolation and purification of this compound from Alternaria tenuis cultures.

G cluster_production Production cluster_extraction Extraction cluster_purification Purification & Analysis A Inoculation of Alternaria tenuis B Submerged Fermentation A->B C Filtration to obtain Cell-Free Culture Filtrate B->C Harvesting D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Concentration to Crude Extract D->E F Column Chromatography E->F G TLC Analysis of Fractions F->G H Pooling of Pure Fractions G->H I Final Concentration H->I J Spectroscopic Characterization (NMR, MS) I->J K Purified this compound I->K Yields

Caption: Workflow for this compound Isolation.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Alternaria species involves a unique hybrid enzyme. The pathway starts from the amino acid L-isoleucine and acetoacetyl-CoA.

Biosynthesis precursor1 L-Isoleucine enzyme TAS1 Enzyme (NRPS-PKS Hybrid) precursor1->enzyme precursor2 Acetoacetyl-CoA precursor2->enzyme product This compound enzyme->product Biosynthesis gene AaTAS1 Gene gene->enzyme Encodes

References

Initial characterization of Tenuazonic acid's chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Initial Structural Characterization of Tenuazonic Acid.

This compound (TeA), a mycotoxin produced by various species of the Alternaria fungus, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides a comprehensive overview of the foundational studies that led to the elucidation of its chemical structure, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biosynthetic and inhibitory pathways.

Discovery and Foundational Characterization

This compound was first isolated from the culture filtrates of Alternaria tenuis (now known as Alternaria alternata) by Rosett and colleagues in 1957.[1][2][3][4] Their initial work described a nitrogen-containing metabolite that was distinct from other known Alternaria products.[3] The definitive structural elucidation was accomplished by Stickings in 1959 through a series of chemical degradation experiments, including ozonolysis and acid hydrolysis.[5][6][7] These seminal studies established the chemical formula of this compound as C₁₀H₁₅NO₃ and its structure as 3-acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one.[7]

Physicochemical and Spectroscopic Data

The initial characterization of this compound relied on a combination of classical chemical methods and emerging spectroscopic techniques of the era. Over the years, further spectroscopic analysis has provided a more detailed understanding of its structure. The following tables summarize the key quantitative data reported in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₅NO₃[7]
Molecular Weight197.23 g/mol
AppearanceViscous oil, can be crystallized as a copper salt[3]
Melting Point (Copper Salt)170-175 °C

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
UV Spectroscopy λmax at 226 nm and 288 nm
Infrared (IR) Spectroscopy (cm⁻¹) 3300, 2990, 2140, 1930, 1650, 1460, 1390, 1275, 1090, 1050, 800
¹H NMR (CDCl₃, δ in ppm) Predominant tautomer: 6.77 (br s, NH), 3.8 (d, J=3.5 Hz), 2.47 (s), 1.98 (m), 1.40 (m), 1.25 (m), 1.03 (d, J=7.0 Hz), 0.97 (t, J=7.35 Hz)
¹³C NMR (CDCl₃, δ in ppm) Predominant tautomer: 195.4, 184.4, 176.3, 102.5, 67.1, 37.3, 23.7, 19.7, 15.8, 11.7
Mass Spectrometry (ESI-MS) m/z 198.1119 [M+H]⁺

Experimental Protocols

The following sections detail the methodologies employed in the initial and subsequent characterization of this compound.

Isolation and Purification of this compound

The original isolation of this compound from Alternaria tenuis culture filtrates involved the following general steps[1][3]:

  • Culturing: The fungus was grown on a suitable liquid medium.

  • Extraction: The culture filtrate was acidified and extracted with an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).

  • Purification: The crude extract was then subjected to further purification. One of the key early methods was the formation of a green, chloroform-soluble copper salt, which could be crystallized and subsequently decomposed to yield the purified acid.[3]

  • Chromatography: Modern protocols often employ column chromatography on silica (B1680970) gel or more advanced techniques like preparative high-performance liquid chromatography (HPLC) for purification.

Structural Elucidation via Chemical Degradation

The structure of this compound was famously deduced through a series of degradation reactions[7]:

  • Ozonolysis: Treatment of this compound with ozone, followed by acid hydrolysis, yielded acetic acid, oxalic acid, and the amino acid L-isoleucine. This provided crucial evidence for the presence of the acetyl group and the sec-butyl side chain derived from isoleucine.

  • Acid Hydrolysis: Strong acid hydrolysis of this compound yielded acetic acid, carbon dioxide, and 3-amino-4-methylhexan-2-one. This reaction helped to piece together the core ring structure.

Spectroscopic Analysis

Standard spectroscopic techniques were used to confirm the structure of this compound:

  • UV Spectroscopy: The sample was dissolved in a suitable solvent (e.g., ethanol) and the absorbance was measured across a range of wavelengths.

  • Infrared (IR) Spectroscopy: The IR spectrum was typically obtained from a thin film of the purified oil or a KBr pellet of the crystalline copper salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer using a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) was used to determine the accurate mass and fragmentation pattern of the molecule.

Biosynthesis and Mechanisms of Action

This compound is synthesized by a unique hybrid enzyme. Its biological activity stems from its ability to interfere with fundamental cellular processes.

Biosynthesis of this compound

The biosynthesis of this compound is initiated from the amino acid L-isoleucine and two acetate units (in the form of acetoacetyl-CoA).[8] This process is catalyzed by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, named this compound Synthetase 1 (TAS1).[8][9][10]

Tenuazonic_Acid_Biosynthesis L_isoleucine L-Isoleucine TAS1 This compound Synthetase 1 (TAS1) (PKS-NRPS Hybrid) L_isoleucine->TAS1 Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->TAS1 Intermediate N-acetoacetyl-L-isoleucine (enzyme-bound) TAS1->Intermediate Condensation TeA This compound Intermediate->TeA Cyclization & Release H_ATPase_Inhibition cluster_membrane Plant Cell Plasma Membrane ATPase H⁺-ATPase Proton_out H⁺ ATPase->Proton_out Pumping ADP ADP + Pi ATPase->ADP Effect Disruption of Electrochemical Gradient ATPase->Effect Proton_in H⁺ Proton_in->ATPase ATP ATP ATP->ATPase Hydrolysis TeA This compound TeA->ATPase Inhibition Inhibition PSII_Inhibition P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA Qₐ Pheo->QA e⁻ QB Qₑ (D1 protein) QA->QB e⁻ PQ_pool Plastoquinone Pool QB->PQ_pool e⁻ TeA This compound TeA->QB Blocks binding site

References

Tenuazonic Acid: A Fungal Secondary Metabolite's Crucial Role in Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuazonic acid (TeA), a tetramic acid derivative, is a non-host-specific mycotoxin produced by a variety of phytopathogenic fungi, most notably from the Alternaria and Pyricularia genera. Initially recognized for its bioherbicidal properties, TeA is now understood to be a significant virulence factor in fungal pathogenesis, impacting both plant and animal hosts. This technical guide provides a comprehensive overview of the multifaceted role of TeA in disease development. It delves into its biosynthesis, molecular mechanisms of action, and its impact on host cellular processes. Detailed experimental protocols for studying TeA and a compilation of quantitative data are provided to facilitate further research and drug development efforts targeting fungal diseases.

Introduction

Fungal secondary metabolites are a diverse arsenal (B13267) of bioactive compounds that are not essential for the primary growth of the fungus but play crucial roles in its interaction with the environment, including pathogenesis. This compound (TeA) is a prime example of such a metabolite, acting as a potent phytotoxin and mycotoxin. It was first isolated from Alternaria tenuis and has since been identified in several other fungal species, including the rice blast fungus Pyricularia oryzae (formerly Magnaporthe oryzae).[1] TeA's ability to cause chlorosis, necrosis, and growth inhibition in a wide range of plants has made it a subject of interest for its bioherbicidal potential.[2][3] However, its significance extends beyond agriculture, as it also exhibits cytotoxicity towards animal cells and is considered a contaminant in food and feed, posing potential health risks to humans and animals.[4] This guide will explore the intricate role of TeA as a key player in fungal pathogenesis.

Biosynthesis of this compound

The biosynthesis of TeA is a complex process involving a unique hybrid enzyme.

The TeA Biosynthetic Pathway

TeA is synthesized from L-isoleucine and two molecules of acetate (B1210297) (in the form of acetoacetyl-CoA) by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) enzyme.[2][3] In Pyricularia oryzae, this enzyme is encoded by the TAS1 gene.[3][5] The process begins with the NRPS module activating L-isoleucine, followed by the PKS module catalyzing the condensation with acetoacetyl-CoA and subsequent cyclization to form the characteristic tetramic acid ring of TeA.[2][6]

Genetic Regulation of TeA Biosynthesis

The production of TeA is tightly regulated at the genetic level. In P. oryzae, in addition to TAS1, two other genes, TAS2 and PoLAE1, have been identified as key regulators.[5] TAS2 encodes a Zn(II)2-Cys6-type transcription factor located upstream of TAS1 that positively regulates TeA production.[5] PoLAE1, a homolog of the global secondary metabolism regulator LaeA, also plays a crucial role in activating TeA synthesis.[5] In Alternaria alternata, the homologous gene AaTAS1 is responsible for TeA biosynthesis, and an adjacent major facilitator superfamily (MFS) transporter gene, AaMFS1, is involved in its efflux.[6]

G cluster_regulation Genetic Regulation cluster_biosynthesis Biosynthesis cluster_transport Transport PoLAE1 PoLAE1 (Global Regulator) TAS2 TAS2 (Transcription Factor) PoLAE1->TAS2 activates TAS1 TAS1 / AaTAS1 (NRPS-PKS Hybrid Enzyme) TAS2->TAS1 activates transcription OSM1 OSM1 (Osmo-sensory MAPK) OSM1->PoLAE1 deletion induces DMSO 1% DMSO DMSO->PoLAE1 induces TeA This compound (TeA) TAS1->TeA synthesizes L_Isoleucine L-Isoleucine L_Isoleucine->TAS1 Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->TAS1 AaMFS1 AaMFS1 (Efflux Pump) TeA->AaMFS1 transported by Extracellular Extracellular Space AaMFS1->Extracellular

Biosynthesis and Regulation of this compound.

Role of this compound in Fungal Pathogenesis

TeA is a critical virulence factor that facilitates fungal infection and colonization of host tissues through various mechanisms.

Phytotoxicity and Necrotrophic Lifestyle

As a non-host-specific toxin, TeA contributes to the necrotrophic lifestyle of many fungal pathogens.[7] It induces chlorosis and necrotic lesions on a broad spectrum of plants.[2][3][8] The fungus secretes TeA into the host tissue, causing cell death and the release of nutrients that the pathogen then utilizes for its growth and proliferation.[2][7] Studies with TeA-deficient mutants of A. alternata have shown a significant reduction in their ability to cause disease, highlighting the importance of this toxin in pathogenesis.[7]

Molecular Mechanisms of Action in Plants

TeA exerts its phytotoxic effects by targeting key cellular processes in plants:

  • Inhibition of Photosynthesis: TeA is a potent inhibitor of Photosystem II (PSII) electron transport.[2][9] It binds to the QB site on the D1 protein, blocking the electron flow from QA to QB.[9] This disruption of the photosynthetic electron transport chain leads to the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), in the chloroplasts.[2][10]

  • Induction of Oxidative Stress and Cell Death: The accumulation of ROS triggers an oxidative burst, leading to widespread cellular damage, including lipid peroxidation, membrane rupture, chlorophyll (B73375) degradation, and DNA fragmentation.[10] This ultimately results in programmed cell death or necrosis of the host cells, creating a favorable environment for the necrotrophic fungus.[7][10]

  • Inhibition of Plasma Membrane H+-ATPase: TeA also inhibits the plant plasma membrane H+-ATPase.[11][12] This enzyme is crucial for maintaining the electrochemical gradient across the plasma membrane, which is essential for nutrient uptake and cell expansion. By inhibiting this proton pump, TeA disrupts cellular homeostasis and contributes to cell death.[12]

G cluster_photosynthesis Photosynthesis Inhibition cluster_pm Plasma Membrane Disruption cluster_celldeath Cellular Consequences TeA This compound (TeA) PSII Photosystem II (PSII) TeA->PSII inhibits PM_ATPase Plasma Membrane H+-ATPase TeA->PM_ATPase inhibits Electron_Transport Electron Transport Chain PSII->Electron_Transport ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, H₂O₂, •OH) Electron_Transport->ROS disruption leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Electrochemical_Gradient Disruption of Electrochemical Gradient PM_ATPase->Electrochemical_Gradient disruption of Cell_Death Cell Death (Necrosis) Electrochemical_Gradient->Cell_Death Oxidative_Stress->Cell_Death Nutrient_Release Nutrient Release Cell_Death->Nutrient_Release Fungal_Colonization Fungal Colonization Nutrient_Release->Fungal_Colonization

Mechanism of this compound-Induced Phytotoxicity.
Cytotoxicity in Animal Cells

TeA is also toxic to animal cells, primarily through the inhibition of protein synthesis.[4][9] It acts at the ribosomal level, preventing the release of newly synthesized polypeptides.[9] This disruption of a fundamental cellular process leads to a general cytotoxic effect.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the biological activities of TeA.

Table 1: Cytotoxicity of this compound (TeA) on Various Cell Lines

Cell LineCell TypeAssayIC50/EC50 (µg/mL)Exposure Time (h)Reference
HepG2Human HepatocyteFlow Cytometry40 - 9524-48[13]
Caco-2Human Intestinal EpithelialFlow Cytometry60 - 9024-48[13]
Sf9Insect (Spodoptera frugiperda)Not Specified25Not Specified[14]

Table 2: Phytotoxic Effects of this compound (TeA)

EffectPlant Species/SystemConcentrationObservationReference
Inhibition of Photosynthesis (PSII)General48 µg/mL50% inhibition[3]
Reduction of Chlorophyll ContentDatura innoxia200 µg/mL64% reduction after 72h
Inhibition of Root & Shoot ElongationDatura innoxia, wheat, rye, etc.100 µg/mLComplete inhibition
Inhibition of Root GrowthArabidopsis thaliana10 µMAlmost complete inhibition[15]
Cell NecrosisArabidopsis thaliana200 µMInduced necrosis[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Quantification of this compound by HPLC

Objective: To quantify the concentration of TeA in fungal cultures or plant extracts.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile phase: Methanol and 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) (2:1 v/v), adjusted to pH 3.2 with phosphoric acid

  • Acetonitrile

  • Formic acid

  • Water (HPLC grade)

  • TeA analytical standard

  • Syringe filters (0.22 µm)

  • Centrifuge

Procedure:

  • Sample Preparation (from liquid culture):

    • Centrifuge the fungal culture to separate the mycelia from the supernatant.

    • To 2.5 mL of the supernatant, add 10 mL of an extraction solution of acetonitrile/water/formic acid (84:16:1 v/v/v).

    • Shake vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the column temperature to ambient.

    • Set the flow rate of the mobile phase to 1.5 mL/min.

    • Set the UV detector wavelength to 279 nm.

    • Inject 20 µL of the prepared sample.

    • Run the analysis and record the chromatogram.

  • Quantification:

    • Prepare a standard curve using known concentrations of the TeA analytical standard.

    • Compare the peak area of TeA in the sample to the standard curve to determine its concentration.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of TeA on cultured cells.

Materials:

  • 96-well microtiter plates

  • Adherent or suspension cells

  • Complete cell culture medium

  • TeA stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment with TeA:

    • Prepare serial dilutions of TeA in culture medium.

    • Remove the existing medium from the wells and replace it with 100 µL of the TeA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve TeA).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 492 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the control.

    • Determine the IC50 value (the concentration of TeA that causes 50% inhibition of cell viability).

Measurement of Reactive Oxygen Species (ROS) using DCFH-DA

Objective: To detect and quantify intracellular ROS production induced by TeA.

Materials:

  • 24-well plates

  • Adherent cells or plant protoplasts

  • Culture medium or appropriate buffer

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or a suitable buffer for plants

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 24-well plate and allow them to attach overnight.

    • Treat the cells with the desired concentrations of TeA for the appropriate duration. Include a positive control (e.g., H₂O₂) and a negative control.

  • DCFH-DA Staining:

    • Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in serum-free medium or buffer.

    • Remove the treatment medium and wash the cells once with the medium/buffer.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing and Imaging/Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with HBSS or buffer to remove excess probe.

    • Add fresh HBSS or buffer to the wells.

    • Immediately observe the cells under a fluorescence microscope using a GFP/FITC filter set or measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis:

    • Quantify the fluorescence intensity and normalize it to the cell number or protein concentration.

    • Compare the ROS levels in TeA-treated cells to the controls.

G start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h tea_treatment Treat cells with serial dilutions of TeA incubation_24h->tea_treatment incubation_exposure Incubate for desired exposure time tea_treatment->incubation_exposure add_mtt Add MTT solution to each well incubation_exposure->add_mtt incubation_mtt Incubate for 1.5-4h add_mtt->incubation_mtt solubilize Add solubilization solution to dissolve formazan incubation_mtt->solubilize read_absorbance Read absorbance at 492 nm or 570 nm solubilize->read_absorbance analyze_data Calculate % cell viability and IC50 value read_absorbance->analyze_data end End analyze_data->end

Workflow for MTT Cytotoxicity Assay.

Conclusion

This compound is a potent secondary metabolite that plays a pivotal role in the pathogenic strategies of several important fungal species. Its ability to induce host cell death through multiple mechanisms, including the inhibition of photosynthesis and plasma membrane H+-ATPase in plants and protein synthesis in eukaryotes, underscores its significance as a virulence factor. The detailed understanding of TeA's biosynthesis, regulation, and mode of action provides valuable insights for the development of novel disease control strategies. For drug development professionals, the unique enzymatic machinery involved in TeA biosynthesis presents a potential target for the design of specific inhibitors to control fungal diseases. For researchers and scientists, the experimental protocols and quantitative data provided in this guide offer a foundation for further investigations into the complex interplay between fungal pathogens and their hosts, mediated by this versatile mycotoxin. Continued research into this compound and its role in pathogenesis will undoubtedly pave the way for innovative approaches to combat fungal threats in agriculture and medicine.

References

A Technical Guide to the Physical and Chemical Properties of Crystalline Tenuazonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuazonic acid (TeA) is a mycotoxin produced by various species of Alternaria fungi, ubiquitous pathogens that can contaminate a wide range of agricultural products, including grains, fruits, and vegetables.[1][2] Structurally, it is a tetramic acid derivative, identified as (5S)-3-acetyl-5[(2S)-butan-2-yl]-4-hydroxy-1,5-dihydro-1H-pyrrol-2-one.[3] TeA is recognized as the most toxic of the Alternaria mycotoxins and exhibits a range of biological activities, including phytotoxic, cytotoxic, antibacterial, antiviral, and antitumor properties.[2][4][5] Its mode of action involves the inhibition of eukaryotic protein synthesis by preventing the release of newly synthesized proteins from the ribosome.[4] This guide provides an in-depth overview of the known physical and chemical properties of crystalline this compound, supported by experimental data and protocols relevant to its study.

Physical and Chemical Properties

Crystalline this compound is typically a pale yellow oil or a white crystalline powder.[4][5] It is a monobasic acid with a pKa of 3.5.[2][4] The molecule's structure contains two chiral centers, leading to the potential for multiple stereoisomers, though the naturally occurring form is typically the (5S,2S)-isomer.[6] It can also exhibit keto-enol tautomerism within its pyrrolidone ring.[6]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of L-Tenuazonic Acid.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NO₃[1][5][7]
Molecular Weight 197.23 g/mol [1][5][7]
Appearance Pale yellow oil, viscous gummy substance, or white crystalline powder.[1][4][5]
Melting Point 74 - 75.5 °C[8]
Boiling Point 117 °C at 0.035 mmHg[1]
Acidity (pKa) 3.5[2][4]
Optical Rotation [α]²⁰D = -128° (c=1.0 in methanol)[1]
Solubility Sparingly soluble in water; readily soluble in organic solvents such as petroleum ether, chloroform, DMSO, acetone, and ethyl acetate.[1][2][5][9]
UV Absorption Maxima λmax (pH 7): 241, 280 nm[1]
λmax: 226, 288 nm[10]
Infrared (IR) Spectrum Major absorption peaks (cm⁻¹): 3300, 2990, 2140, 1930, 1650, 1460, 1390, 1275, 1090, 1050, 800.[10]

Stability and Degradation

The stability of this compound is influenced by temperature, pH, and the solvent system. Understanding its degradation is critical for accurate quantification and for assessing its persistence and toxicity in various matrices.

Stability in Aqueous Solutions

Studies on the degradation kinetics of TeA in aqueous buffer solutions have shown that its stability is highly dependent on both pH and temperature.[11][12] At a pH of 3.5, significant degradation occurs at 25 °C and 40 °C.[11][12] Two primary degradation processes have been identified: epimerization to its isomer, allo-tenuazonic acid (u-TA), and hydrolysis of the acetyl group.[11][12] The stable end-product of this degradation is the hydrolytically formed iso-deacetyl TeA (iso-DTA).[11][12]

Condition (pH 3.5)Half-life (t₁/₂)Source(s)
25 °C 73.8 ± 0.4 days[11][12]
40 °C 14.0 ± 0.1 days[11][12]
Stability in Organic Solvents

For long-term storage, TeA solutions are most stable at -20°C, regardless of the solvent.[13] For storage periods of less than two months at 4°C, benzene (B151609) and benzene-acetonitrile (98:2 v/v) are suitable solvents.[13] Methanol (B129727) and methanol-water mixtures are not recommended for storage due to lower stability.[13]

G Diagram 1: this compound Aqueous Degradation Pathway TeA This compound (l-TA) Allo_TeA allo-Tenuazonic Acid (u-TA) (Epimer) TeA->Allo_TeA Epimerization Iso_DTA iso-deacetyl-TA (iso-DTA) (Stable End Product) TeA->Iso_DTA Hydrolysis (pH, Temp dependent)

Diagram 1: this compound Aqueous Degradation Pathway

Experimental Protocols

The characterization and quantification of this compound rely on several key analytical techniques.

Chromatographic Analysis: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the analysis of TeA in various samples, including fruit juices and agricultural products.[14][15]

  • Instrumentation : An HPLC system equipped with a quaternary pump, degasser, autosampler, and a UV detector.[14][15]

  • Column : A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is typically used.[14]

  • Mobile Phase : A mixture of methanol and 0.1 M sodium dihydrogen phosphate (B84403) (NaH₂PO₄) (e.g., 2:1 v/v), with the pH adjusted to 3.2 using phosphoric acid.[14][15]

  • Flow Rate : A typical flow rate is 1.5 ml/min.[14]

  • Detection : UV detection is performed at a wavelength of 279 nm.[14][15]

  • Sample Preparation (QuEChERS method) : A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is often used for extraction from complex matrices.[15][16] This involves extraction with a solvent like ethyl acetate, followed by a partitioning step with salts (e.g., MgSO₄ and NaCl) and a clean-up step.[15]

Crystallographic Analysis: Single-Crystal X-ray Diffraction
  • Step 1: Crystallization : The first and often most challenging step is to grow a high-quality single crystal of the purified compound, typically larger than 0.1 mm in all dimensions, with no significant defects.[17][18]

  • Step 2: Data Collection : The crystal is mounted and placed in a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections. The angles and intensities of these diffracted beams are meticulously measured.[18][21]

  • Step 3: Structure Solution : The diffraction data (intensities) are used to calculate an electron density map of the molecule. This requires solving the "phase problem," as phase information is lost during the experiment. For small molecules, this is often achieved using ab initio or direct methods.[18]

  • Step 4: Model Building and Refinement : An atomic model is built into the electron density map. This model is then computationally refined to achieve the best possible fit with the experimental diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.[21]

G Diagram 2: General Workflow for Small Molecule X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination A Purified this compound B Single Crystal Growth (>0.1 mm) A->B C Mount Crystal & Expose to X-ray Beam B->C D Measure Diffraction Pattern (Intensities & Angles) C->D E Solve Phase Problem (Direct Methods) D->E F Calculate Electron Density Map E->F G Build & Refine Atomic Model F->G H Final 3D Structure (Bond lengths, angles) G->H G Diagram 3: Biosynthesis of this compound Ile L-Isoleucine Intermediate N-acetoacetyl-L-isoleucine Ile->Intermediate TAS1 Enzyme (NRPS domains) AcCoA Acetoacetyl-CoA AcCoA->Intermediate TAS1 Enzyme (NRPS domains) TeA This compound Intermediate->TeA TAS1 Enzyme (PKS KS domain cyclization) G Diagram 4: this compound Inhibition of Photosystem II Light Light Energy PSII Photosystem II (PSII) Light->PSII QA QA PSII->QA e⁻ QB QB QA->QB e⁻ transfer PQ Plastoquinone Pool QB->PQ e⁻ TeA This compound TeA->QB INHIBITS

References

Exploring the tautomeric forms of Tenuazonic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomeric Forms of Tenuazonic Acid in Solution

Introduction

This compound (TeA), a mycotoxin primarily produced by fungi of the genus Alternaria, is a significant contaminant in a variety of agricultural products[1]. As a member of the tetramic acid family, its structure is characterized by a 3-acetyl-pyrrolidine-2,4-dione ring[2]. TeA exhibits a wide range of biological activities, including phytotoxic, cytotoxic, antibacterial, and antiviral properties[3][4]. It is a potent inhibitor of eukaryotic protein synthesis, preventing the release of newly synthesized proteins from the ribosome[5]. Its toxicity is considered the highest among Alternaria mycotoxins, making it a subject of interest for toxicologists, food safety experts, and drug development professionals[3][5].

A critical aspect of TeA's chemistry is its existence in multiple tautomeric forms in solution. This tautomerism, arising from its β-dicarbonyl structure, significantly influences its physicochemical properties, biological activity, and analytical behavior[3][6]. Understanding the tautomeric equilibrium is therefore essential for accurate quantification, toxicological assessment, and the development of potential therapeutic agents based on its molecular scaffold. This guide provides a comprehensive overview of the tautomeric forms of TeA, supported by quantitative data, experimental protocols, and logical diagrams.

Tautomeric Forms and Equilibrium in Solution

This compound's structure features a 3-acylpyrrolidine-2,4-dione moiety, which allows for complex keto-enol tautomerism. The molecule can exist as several tautomers, primarily involving the migration of protons between the oxygen atoms of the dione (B5365651) ring and the acetyl group, and the nitrogen atom of the ring[1]. Due to its intrinsic acidity (pKa ≈ 3.5), TeA can also exist as the tenuazonate anion (TeA⁻) in solution, which further contributes to the complexity of the equilibrium[3].

The equilibrium between these forms is dynamic and influenced by several factors, most notably the polarity of the solvent and the pH of the solution[3][7]. Computational studies, combined with spectroscopic evidence, have been employed to determine the most stable tautomers and their relative populations in different environments[1][3]. In aqueous solutions, a predominant tautomeric form has been identified through these synergetic computational and spectroscopic approaches[1]. The presence of these different forms can complicate analytical procedures, such as chromatography, where multiple peaks may be observed for a single compound[3].

Caption: Keto-enol tautomerism of the 3-acyltetramic acid core of this compound.

Quantitative Data

Spectroscopic techniques are invaluable for elucidating the tautomeric structures of this compound. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key quantitative data on the different forms present in solution.

NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, as different forms give rise to distinct sets of signals. While complete experimental data for individual tautomers is scarce due to rapid interchange, computational studies have provided calculated chemical shifts that correlate well with experimental spectra[1][3]. The following table summarizes representative ¹H and ¹³C NMR data for this compound derivatives that exhibit similar tautomerism.

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Tautomeric Tenuazamine Derivatives in DMSO-d₆[8]

Carbon AtomTautomer 'a' (Major)Tautomer 'b' (Minor)
C-2174.6 (s)172.1 (s)
C-395.4 (s)97.0 (s)
C-4195.9 (s)198.5 (s)
C-564.9 (d)63.6 (d)
C-6 (Acetyl C=O)167.2 (s)167.3 (s)

Data is for Tenuazamine A, a closely related natural product exhibiting the same core tautomerism. 's' denotes a quaternary carbon, and 'd' denotes a CH group.

UV-Visible Spectroscopic Data

UV-Vis spectroscopy reveals information about the conjugated systems within the tautomers. The position of the maximum absorbance (λmax) is sensitive to the electronic structure and the solvent environment.

Table 2: UV-Visible Absorption Maxima (λmax) of this compound

Solventλmax 1 (nm)λmax 2 (nm)Reference(s)
Not Specified226288[9][10]

Note: The effect of different solvents on the λmax of TeA is not extensively detailed in the provided search results, but solvent-dependent shifts are a known phenomenon for compounds with multiple tautomeric forms.[11][12]

Experimental Protocols

Investigating the tautomerism of this compound requires precise experimental procedures. Below are detailed methodologies for key analytical techniques.

Protocol for NMR Spectroscopic Analysis
  • Objective: To identify and quantify the tautomeric forms of this compound in a given solvent.

  • Materials: this compound standard, deuterated solvents (e.g., Chloroform-d, DMSO-d₆, Acetonitrile-d₃), NMR tubes, volumetric flasks.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure complete dissolution.

    • Instrument Setup: Tune and shim the spectrometer to the specific solvent. Set the experiment temperature (e.g., 298 K).

    • Data Acquisition:

      • Acquire a standard ¹H NMR spectrum.

      • Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

      • Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the complete assignment of proton and carbon signals for each tautomer.

    • Data Analysis:

      • Process the spectra (Fourier transform, phase correction, baseline correction).

      • Integrate the signals in the ¹H NMR spectrum corresponding to unique protons of each tautomer. The ratio of the integrals gives the relative population of the tautomers.

      • Assign all ¹H and ¹³C signals to the respective atoms in each tautomeric structure, aided by 2D NMR data and comparison with calculated chemical shifts from computational studies.[1][3]

Protocol for UV-Vis Spectroscopic Analysis
  • Objective: To determine the absorption spectra of this compound in various solvents and identify the λmax values corresponding to its electronic transitions.

  • Materials: this compound standard, spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane, water), quartz cuvettes, volumetric flasks.[13]

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound in a chosen solvent. From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0.

    • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

    • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in the reference and sample holders and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

    • Sample Measurement: Replace the blank in the sample holder with the cuvette containing the this compound solution. Scan the absorbance across the same wavelength range.

    • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum. Repeat the procedure for each solvent to investigate solvatochromic effects.[11]

G cluster_analysis Spectroscopic Analysis prep Sample Preparation (Dissolve TeA in Solvent) nmr NMR Spectroscopy (¹H, ¹³C, 2D) prep->nmr For Structural Elucidation uv UV-Vis Spectroscopy (Scan 200-400 nm) prep->uv For Electronic Transitions data Data Processing & Interpretation nmr->data uv->data results Identify Tautomers Determine Ratios Characterize λmax data->results

Caption: Experimental workflow for the analysis of this compound tautomers.

Biological Relevance and Signaling Pathway Inhibition

The biological activity of this compound is intrinsically linked to its chemical structure. As a potent mycotoxin, it disrupts fundamental cellular processes. For drug development professionals, understanding these mechanisms is key to harnessing its scaffold for therapeutic purposes or mitigating its toxic effects.

One of TeA's primary modes of action is the inhibition of protein biosynthesis.[5] It acts on the ribosome, specifically preventing the release of the newly formed polypeptide chain, thereby halting protein production.[14] Additionally, TeA is a known phytotoxin that acts as a bio-herbicide by inhibiting photosynthesis. It blocks the electron transport chain in Photosystem II (PSII), a critical component of the light-dependent reactions of photosynthesis.[5][15] This inhibition leads to the production of reactive oxygen species (ROS), causing significant cellular damage to the plant.[15]

G cluster_psii Photosystem II (PSII) Electron Transport P680 P680 Pheo Pheophytin P680->Pheo QA QA (Primary Quinone) Pheo->QA QB QB (Secondary Quinone) QA->QB block QA->block TeA This compound (TeA) TeA->block block->QB

Caption: Inhibition of Photosystem II electron transport by this compound.

Conclusion

This compound exists as a complex mixture of tautomers in solution, with the equilibrium being highly dependent on environmental conditions such as solvent and pH. This tautomerism is a defining feature of its chemistry and has profound implications for its analysis, biological activity, and toxicity. A thorough understanding of these structural forms, aided by spectroscopic and computational methods, is crucial for researchers in mycotoxicology and professionals in drug development. The methodologies and data presented in this guide offer a foundational framework for further exploration of this potent and structurally intriguing mycotoxin.

References

Tenuazonic acid mechanism of action as a protein synthesis inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Tenuazonic Acid's Mechanism of Action as a Protein Synthesis Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (TeA) is a mycotoxin produced by various Alternaria species of fungi.[1][2] It is a potent inhibitor of eukaryotic protein synthesis, a property that underlies both its toxicity and its potential as a therapeutic agent, particularly in oncology.[1][3][4] This document provides a detailed technical overview of the molecular mechanism by which TeA inhibits protein synthesis. It outlines the specific ribosomal target, the biochemical reaction that is blocked, and the downstream cellular consequences. Furthermore, this guide includes quantitative data on its inhibitory activity and detailed protocols for key experimental assays used to elucidate its mechanism of action.

Core Mechanism of Action: Inhibition of Peptidyl Transferase

The primary mechanism of action for this compound is the inhibition of protein biosynthesis at the ribosomal level.[5] TeA specifically targets the elongation phase of translation. It exerts its effect by directly interfering with the function of the large ribosomal subunit (60S in eukaryotes).

The core inhibitory action is the blockage of the peptidyl transferase reaction.[6] This crucial step in protein synthesis, catalyzed by the peptidyl transferase center (PTC) of the 60S ribosomal subunit, is responsible for forming a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the incoming amino acid on the A-site tRNA. By inhibiting this reaction, TeA effectively prevents the elongation of the polypeptide chain and suppresses the release of newly synthesized proteins from the ribosome.[1][2][5]

cluster_ribosome 80S Ribosome cluster_60S 60S Subunit P_site P-site (Peptidyl-tRNA) A_site A-site (Aminoacyl-tRNA) PeptideBond Peptide Bond Formation P_site->PeptideBond E_site E-site (Exit) A_site->PeptideBond PTC Peptidyl Transferase Center (PTC) Inhibition INHIBITION PTC->Inhibition PTC->PeptideBond Catalyzes TeA This compound (TeA) TeA->PTC Inhibition->PeptideBond Elongation Polypeptide Elongation PeptideBond->Elongation

Caption: this compound inhibits peptide bond formation at the PTC.
Molecular Target and Specificity

Studies have confirmed that TeA's inhibitory action is conferred through its interaction with the 60S ribosomal subunit, independent of the 40S subunit.[6] This interaction shows remarkable specificity across different eukaryotic species. TeA is a potent inhibitor of protein synthesis in mammalian systems, such as those derived from human tonsils and pig liver, but exhibits significantly reduced activity against ribosomes from yeast (Saccharomyces cerevisiae), Euglena gracilis, and Phaseolus vulgaris.[6] This selective activity highlights structural or conformational differences in the peptidyl transferase center of the 60S subunit among different eukaryotes.

Downstream Cellular Effects

Indirect Inhibition of DNA Synthesis

A direct consequence of halting protein synthesis is the subsequent inhibition of DNA replication. The synthesis of key proteins required for the cell cycle and DNA replication, such as cyclins and DNA polymerases, is blocked. Experimental evidence shows that in vivo administration of TeA leads to a significant reduction in epidermal DNA synthesis, suggesting its potential use in hyperproliferative disorders.[7]

Induction of Endoplasmic Reticulum (ER) Stress

While not directly demonstrated for this compound in the reviewed literature, a common cellular response to the disruption of protein synthesis is the induction of Endoplasmic Reticulum (ER) stress. The accumulation of improperly synthesized or unfolded proteins can trigger the Unfolded Protein Response (UPR). A key marker of ER stress is the upregulation of chaperone proteins like the 78 kDa glucose-regulated protein (GRP78), also known as BiP.[8][9] GRP78 is a master regulator of the UPR, and its induction signifies the cell's attempt to restore protein homeostasis.[10] Persistent ER stress, however, can ultimately lead to apoptosis.[11][12] Researchers investigating TeA's effects in cancer models should consider ER stress as a potential secondary mechanism contributing to its cytotoxic properties.[13]

TeA This compound ProteinSynthInhibition Inhibition of Protein Synthesis TeA->ProteinSynthInhibition UnfoldedProteins Accumulation of Unfolded Proteins ProteinSynthInhibition->UnfoldedProteins Leads to ERStress ER Stress UnfoldedProteins->ERStress UPR Unfolded Protein Response (UPR) ERStress->UPR Activates GRP78 ↑ GRP78/BiP UPR->GRP78 Apoptosis Apoptosis UPR->Apoptosis Prolonged UPR can lead to

Caption: Potential pathway from protein synthesis inhibition to ER stress.

Quantitative Data

The following table summarizes key quantitative data related to the activity of this compound.

ParameterValueSystem / ModelCommentsReference
Affinity Constant (Kd) 1.7 x 10⁻⁶ MHuman tonsil ribosomesMeasures the binding affinity of TeA to its ribosomal target.[6]
Inhibition of DNA Synthesis 50%Mouse epidermis (in vivo)Dose of 70 mg/kg administered I.P. 3 hours prior to measurement.[7]
Inhibition of DNA Synthesis 60%Mouse epidermis (in vivo)Dose of 140 mg/kg administered I.P. 3 hours prior to measurement.[7]
Oral LD₅₀ 81-186 mg/kgMice and RatsIndicates acute toxicity.[5]

Experimental Protocols

In Vitro Translation (IVT) Assay

This assay directly measures the effect of TeA on the synthesis of a reporter protein in a cell-free system.

start Start prep_lysate Prepare Cell-Free Lysate (e.g., Rabbit Reticulocyte) start->prep_lysate add_components Add Master Mix: - Amino Acids (with [35S]-Met) - Energy Source (ATP/GTP) - Reporter mRNA (e.g., Luciferase) prep_lysate->add_components add_tea Aliquot and Add TeA (Varying Concentrations) add_components->add_tea incubate Incubate Reaction (e.g., 60-90 min at 30-37°C) add_tea->incubate stop_reaction Stop Reaction (e.g., Add RNase) incubate->stop_reaction precipitate Precipitate Proteins (e.g., with TCA) stop_reaction->precipitate measure Measure Incorporated [35S]-Met (Scintillation Counting) precipitate->measure analyze Analyze Data (Calculate IC₅₀) measure->analyze end End analyze->end

Caption: Workflow for an In Vitro Translation (IVT) assay.

Methodology:

  • System Preparation: Utilize a commercially available or lab-prepared cell-free translation system, such as rabbit reticulocyte lysate or a HeLa cell extract, which contains all necessary translational machinery (ribosomes, tRNAs, factors).[14][15]

  • Reaction Setup: Prepare a master mix containing an energy source (ATP, GTP), an energy regenerating system, a mix of all amino acids except methionine, and [³⁵S]-labeled methionine.[15] Add a template mRNA encoding a reporter protein (e.g., Firefly Luciferase).

  • Inhibitor Addition: Aliquot the master mix into reaction tubes. Add this compound at a range of final concentrations to be tested. Include a no-inhibitor control and a positive control inhibitor (e.g., cycloheximide).

  • Incubation: Incubate the reactions at the optimal temperature for the system (typically 30-37°C) for 60-90 minutes to allow for protein synthesis.[14]

  • Quantification: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Collect the precipitate on a filter.

  • Analysis: Measure the amount of incorporated [³⁵S]-methionine in the precipitated protein using a scintillation counter. Plot the percentage of inhibition against the TeA concentration to determine the IC₅₀ value.[16]

Ribosome Profiling

This high-throughput sequencing technique maps the exact position of ribosomes on all mRNAs in a cell, providing a snapshot of protein synthesis. It can be used to confirm that TeA stalls ribosomes during elongation.

start Start treat_cells Treat Cells with TeA to Stall Ribosomes start->treat_cells lyse_cells Lyse Cells and Isolate Polysomes treat_cells->lyse_cells rnase_digest RNase I Digestion to Degrade Unprotected mRNA lyse_cells->rnase_digest isolate_mono Isolate Monosomes (80S Ribosomes) via Sucrose (B13894) Gradient rnase_digest->isolate_mono extract_rna Extract Ribosome-Protected mRNA Fragments (Footprints) isolate_mono->extract_rna library_prep Prepare Sequencing Library: - Ligate Adapters - Reverse Transcription (cDNA) - PCR Amplification extract_rna->library_prep sequence High-Throughput Sequencing library_prep->sequence map_reads Map Reads to Transcriptome and Analyze Ribosome Occupancy sequence->map_reads end End map_reads->end

Caption: Generalized workflow for a Ribosome Profiling experiment.

Methodology:

  • Cell Treatment: Culture cells of interest and treat them with a concentration of TeA known to inhibit protein synthesis. This will "freeze" ribosomes at their point of inhibition on the mRNA transcripts.[17]

  • Lysate Preparation: Lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the lysate with RNase I to digest all mRNA that is not protected by ribosomes.

  • Monosome Isolation: Separate the resulting 80S ribosome-mRNA complexes (monosomes) from other cellular components by ultracentrifugation through a sucrose density gradient.[18]

  • Footprint Extraction: Isolate the ribosome-protected mRNA fragments (typically ~28-30 nucleotides long), known as "footprints," from the purified monosomes.

  • Library Preparation: Convert the RNA footprints into a cDNA library suitable for deep sequencing. This involves ligating adapters to the RNA fragments, reverse transcription, and PCR amplification.[19]

  • Sequencing and Analysis: Sequence the cDNA library using a high-throughput platform. Align the resulting sequence reads to a reference genome or transcriptome to generate a map of ribosome density across all genes. An accumulation of ribosome footprints within the coding sequences (downstream of the start codon) would confirm that TeA inhibits the elongation step of translation.

Western Blot for ER Stress Markers

This standard immunoassay is used to detect and quantify the expression levels of specific proteins, such as GRP78/BiP, to assess the induction of the UPR.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of TeA for a specified time course (e.g., 8, 16, 24 hours). Include a positive control for ER stress, such as tunicamycin (B1663573) or thapsigargin.[11]

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to an ER stress marker (e.g., anti-GRP78/BiP, anti-CHOP). Also probe for a loading control protein (e.g., anti-β-actin or anti-GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the ER stress markers will indicate their level of expression in response to TeA treatment.[20]

References

Technical Guide: Initial In Vitro Toxicity Screening of Tenuazonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tenuazonic acid (TeA), a mycotoxin produced by Alternaria species, is a common contaminant in various food products. Its toxicological profile is of significant interest due to its potential impact on human and animal health. TeA is recognized primarily as a potent inhibitor of eukaryotic protein synthesis.[1] This technical guide provides a comprehensive overview of the initial toxicity screening of TeA using in vitro cell line models. It details common experimental protocols, summarizes key cytotoxic data, and visualizes the underlying molecular pathways and experimental workflows to facilitate further research in this area.

Cytotoxicity Data of this compound in Cell Lines

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of TeA required to inhibit cell growth or viability by 50%. The sensitivity to TeA varies across different cell lines.

Table 1: Summary of TeA Cytotoxicity (EC50/IC50 Values) in Various Cell Lines

Cell Line Cell Type Assay Duration EC50 / IC50 Value (µg/mL) Reference
HepG2 Human Hepatocytes 24 - 48 hours 40 - 95 [2][3]
Caco-2 Human Intestinal Epithelial Cells 24 - 48 hours 60 - 90 [2][3]
3T3 Mouse Fibroblasts 24 hours 41.64 [4][5]
CHL Chinese Hamster Lung Cells 24 hours 59.33 [4][5]
L-O2 Human Hepatocytes 24 hours 85.98 [4][5]

| GES-1 | Human Gastric Epithelial Cells | Not Specified | Ranked less cytotoxic than ZEN, AOH, AME, OTA, and DON |[6] |

Note: EC50 and IC50 values are often used interchangeably in cytotoxicity studies to denote the concentration at which 50% of the maximum effect is observed.

Mechanisms of this compound Toxicity

TeA exerts its cytotoxic effects through several mechanisms, with the primary mode of action being the inhibition of protein synthesis. Additionally, studies suggest it can induce apoptosis and activate DNA damage response pathways.

2.1 Inhibition of Protein Synthesis this compound is a powerful inhibitor of protein synthesis in eukaryotes. It acts by preventing the release of newly synthesized proteins from the ribosome, thereby halting cellular processes and leading to cell death.[1]

2.2 Induction of Apoptosis and DNA Damage Response Exposure to TeA has been shown to induce apoptosis (programmed cell death) and activate DNA damage signaling pathways in certain cell lines.[6] This involves the activation of key sensor kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate downstream targets such as Chk2, Chk1, and the tumor suppressor p53 to orchestrate a cellular response, which can include cell cycle arrest or apoptosis.[6]

G cluster_0 Cellular Response to TeA-Induced DNA Damage cluster_1 Sensor Kinase Activation cluster_2 Effector Kinase Phosphorylation TeA This compound (TeA) DNA_Damage DNA Double-Strand Breaks TeA->DNA_Damage ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 Activation Chk2->p53 activates Chk1->p53 activates Response Cell Cycle Arrest Apoptosis p53->Response leads to

Caption: TeA-induced DNA damage response pathway.

Experimental Protocols for Toxicity Screening

A standardized workflow is crucial for the initial toxicity screening of compounds like TeA. This typically involves cell culture, treatment with the compound, and subsequent assessment of cell viability or other toxicological endpoints.

G cluster_workflow General Workflow for In Vitro Cytotoxicity Screening cluster_assays 4. Endpoint Assays A 1. Cell Line Selection & Culture (e.g., HepG2, Caco-2, 3T3) B 2. Cell Seeding (e.g., 96-well plates) A->B C 3. TeA Exposure (Dose-response concentrations for 24, 48, 72h) B->C D1 Viability/Cytotoxicity (e.g., MTT, PI Staining) C->D1 D2 Apoptosis Assay (e.g., Annexin V/PI) C->D2 D3 Cell Cycle Analysis C->D3 E 5. Data Acquisition (e.g., Spectrophotometer, Flow Cytometer) D1->E D2->E D3->E F 6. Data Analysis (Calculation of EC50/IC50 values) E->F

Caption: Standard experimental workflow for TeA toxicity screening.

3.1 Protocol 1: MTT Cell Proliferation Assay This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., 3T3, CHL, L-O2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for attachment.[5]

  • TeA Treatment: Remove the culture medium and add fresh medium containing various concentrations of TeA (e.g., 12.5 to 400 µg/mL).[4][5] Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for desired time periods (e.g., 24, 48, 72 hours).[4][5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell proliferation inhibition as: [(Absorbance of Control - Absorbance of Toxin Group) / Absorbance of Control] x 100.[5]

3.2 Protocol 2: Flow Cytometry for Cell Viability (Propidium Iodide Staining) This method distinguishes between viable and non-viable cells based on membrane integrity.

  • Cell Culture and Treatment: Culture cells (e.g., HepG2, Caco-2) to a suitable confluency.[2][3] Treat cells with varying concentrations of TeA for 24 to 48 hours.[2][3]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the collected cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in a staining buffer containing Propidium Iodide (PI). PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter dead cells, where it intercalates with DNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be PI-negative, while dead or membrane-compromised cells will be PI-positive.

  • Data Interpretation: Quantify the percentage of viable (PI-negative) and non-viable (PI-positive) cells to determine the dose-dependent cytotoxic effect of TeA.[2]

Conclusion

Initial in vitro screening indicates that this compound exhibits dose-dependent cytotoxicity across various cell lines, including those of hepatic, intestinal, and fibroblastic origin.[2][3][4][5] Its primary mechanism involves the inhibition of protein synthesis, though it may also trigger apoptosis and DNA damage responses.[1][6] The provided protocols and workflows offer a standardized framework for researchers to assess the toxicological properties of TeA, enabling consistent and comparable data generation. Further investigation is required to fully elucidate its detailed molecular mechanisms and to translate these in vitro findings to in vivo toxicological outcomes.

References

The Discovery and Characterization of Tenuazonic Acid Synthetase (TAS1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuazonic acid (TeA) is a mycotoxin produced by various phytopathogenic fungi, notably from the Alternaria and Pyricularia genera.[1][2] It exhibits a range of biological activities, including phytotoxicity, cytotoxicity, and potential as a bio-herbicide.[1] The key enzyme responsible for the biosynthesis of this complex molecule is this compound synthetase 1 (TAS1). This technical guide provides an in-depth overview of the discovery, characterization, and experimental methodologies associated with the TAS1 gene and its protein product.

The Discovery of the this compound Synthetase Gene (TAS1)

The biosynthetic gene for this compound remained elusive for a considerable time. Its discovery was a significant breakthrough in understanding mycotoxin production in fungi. The initial identification of the TAS1 gene was accomplished in the rice blast fungus Pyricularia oryzae (also known as Magnaporthe oryzae).[2] Researchers identified the gene by correlating gene expression profiles with this compound production under specific inducing conditions.[3] Subsequently, a homologous gene, designated AaTAS1, was identified in Alternaria alternata.[4]

TAS1: A Unique Hybrid Enzyme

TAS1 is a remarkable enzyme, classified as a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid.[2][4] This fusion of two major classes of secondary metabolite synthases is a key feature of its function. The enzyme is responsible for the complete synthesis of this compound from its primary precursors: L-isoleucine and acetoacetyl-CoA.[4]

The domain architecture of TAS1 is unique among fungal NRPS-PKS hybrids. It comprises four distinct domains:

  • Condensation (C) domain: Catalyzes the formation of the peptide bond.

  • Adenylation (A) domain: Responsible for the selection and activation of the amino acid substrate (L-isoleucine).

  • Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid and the growing molecular chain.

  • Ketosynthase (KS) domain: This terminal domain is unusual as it catalyzes the final cyclization step to release the this compound molecule, a function not typical for KS domains in this context.[1][2]

The Biosynthesis of this compound: The TAS1-Mediated Pathway

The synthesis of this compound is a multi-step process orchestrated by the domains of the TAS1 enzyme. The currently accepted model for this pathway is as follows:

  • Substrate Activation: The A-domain selects and activates L-isoleucine through adenylation, consuming ATP in the process.

  • Thiolation: The activated L-isoleucine is then transferred to the PCP domain, where it is covalently attached via a phosphopantetheinyl arm.

  • Condensation: The C-domain catalyzes the condensation of the PCP-bound L-isoleucine with acetoacetyl-CoA.

  • Cyclization and Release: The final and critical step is mediated by the KS domain, which catalyzes an intramolecular C-to-N-acyl shift, leading to the cyclization and release of the final product, this compound.[1]

Tenuazonic_Acid_Biosynthesis cluster_substrates Substrates cluster_enzyme TAS1 Enzyme Domains cluster_product Product L-Isoleucine L-Isoleucine A_domain A-domain L-Isoleucine->A_domain Activation Acetoacetyl-CoA Acetoacetyl-CoA C_domain C-domain Acetoacetyl-CoA->C_domain Condensation ATP ATP ATP->A_domain PCP_domain PCP-domain A_domain->PCP_domain Thiolation PCP_domain->C_domain KS_domain KS-domain C_domain->KS_domain Intermediate Transfer Tenuazonic_Acid This compound KS_domain->Tenuazonic_Acid Cyclization & Release

Caption: Biosynthetic pathway of this compound mediated by TAS1.

Regulation of TAS1 Gene Expression

The production of this compound is a tightly regulated process. In P. oryzae, two key regulatory factors have been identified that control the expression of the TAS1 gene:

  • TAS2: A Zn(II)2Cys6-type transcription factor that positively regulates TAS1 expression.[5]

  • PoLAE1: A homolog of the global regulator LaeA, which is also a positive regulator of TAS1 expression.[5]

The precise signaling cascade involving these regulators is still under investigation, but their role in activating the biosynthetic gene cluster is crucial for this compound production.

TAS1_Regulation cluster_regulators Regulatory Proteins cluster_gene Target Gene cluster_product Product TAS2 TAS2 TAS1_gene TAS1 Gene TAS2->TAS1_gene Positive Regulation PoLAE1 PoLAE1 PoLAE1->TAS1_gene Positive Regulation Tenuazonic_Acid This compound TAS1_gene->Tenuazonic_Acid Biosynthesis Gene_Knockout_Workflow cluster_cassette Deletion Cassette Construction cluster_transformation Fungal Transformation cluster_verification Verification of Knockout PCR_flanks PCR amplify 5' and 3' flanks of TAS1 Ligation Ligate flanks and marker into a vector PCR_flanks->Ligation PCR_marker PCR amplify selectable marker (e.g., hph) PCR_marker->Ligation Protoplast_prep Prepare fungal protoplasts Ligation->Protoplast_prep Transformation Transform protoplasts with deletion cassette Protoplast_prep->Transformation Selection Select for transformants on hygromycin plates Transformation->Selection PCR_screen PCR screening of transformants Selection->PCR_screen Southern_blot Southern blot analysis PCR_screen->Southern_blot HPLC_analysis HPLC-MS/MS analysis of TeA production Southern_blot->HPLC_analysis

References

Methodological & Application

Protocol for Testing the Phytotoxicity of Tenuazonic Acid on Weed Species

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuazonic acid (TeA), a mycotoxin produced by various Alternaria species, has demonstrated significant potential as a bioherbicide.[1][2] Its phytotoxic effects are primarily attributed to the inhibition of photosystem II (PSII) electron transport and the plasma membrane H+-ATPase, leading to the generation of reactive oxygen species (ROS), subsequent cellular damage, and ultimately, plant death.[3][4][5] TeA exhibits a broad spectrum of activity against both monocotyledonous and dicotyledonous weeds.[2][3] This document provides detailed protocols for assessing the phytotoxicity of this compound on various weed species, enabling researchers to evaluate its efficacy and potential for development as a commercial bioherbicide.

Mechanism of Action

This compound's primary mode of action involves the disruption of crucial physiological processes in plants. It acts as a potent inhibitor of photosynthesis by blocking the electron flow from QA to QB in photosystem II (PSII).[1] This disruption leads to an accumulation of reduced QA, halting the photosynthetic process.[1] Furthermore, TeA has been shown to inhibit the plant plasma membrane (PM) H+-ATPase, a key enzyme in maintaining cellular ion homeostasis and driving nutrient uptake.[4] The inhibition of these vital processes triggers an oxidative burst, characterized by the production of reactive oxygen species (ROS) such as singlet oxygen, superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals within the chloroplasts.[3][5] This surge in ROS leads to widespread cellular damage, including lipid peroxidation, chlorophyll (B73375) degradation, membrane rupture, and DNA damage, manifesting as chlorosis, necrosis, and growth inhibition.[3][5]

Signaling Pathway of this compound Phytotoxicity

TeA_Signaling_Pathway cluster_chloroplast Chloroplast cluster_pm Plasma Membrane TeA This compound (TeA) PSII Photosystem II (PSII) TeA->PSII PM_H_ATPase Plasma Membrane H+-ATPase TeA->PM_H_ATPase Inhibits ElectronTransport Electron Transport Chain PSII->ElectronTransport Inhibits e- flow (QA to QB) ROS_Production Reactive Oxygen Species (ROS) Production ElectronTransport->ROS_Production e- leakage Cellular_Damage Cellular Damage (Lipid peroxidation, Chlorophyll degradation, Membrane rupture, DNA damage) ROS_Production->Cellular_Damage PM_H_ATPase->Cellular_Damage Disrupted Ion Homeostasis Symptoms Visible Symptoms (Chlorosis, Necrosis, Growth Inhibition) Cellular_Damage->Symptoms

Caption: Signaling pathway of this compound leading to phytotoxicity.

Experimental Protocols

This section outlines detailed methodologies for conducting phytotoxicity assays with this compound.

1. Preparation of this compound Solutions

  • Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent such as methanol (B129727) or acetone. The choice of solvent should be tested for its own phytotoxicity at the final concentration used in the assays.

  • Working Solutions: Prepare a series of dilutions from the stock solution using distilled water or a buffer solution containing a surfactant (e.g., 0.1% Tween 20) to ensure even spreading on the leaf surface. The final concentrations should be selected based on preliminary range-finding experiments.

2. Plant Material and Growth Conditions

  • Weed Species: Select target weed species for testing. Examples include Amaranthus retroflexus (redroot pigweed), Digitaria sanguinalis (large crabgrass), Chenopodium album (common lambsquarters), and Parthenium hysterophorus.[2]

  • Growth: Grow weed seedlings in pots containing a sterile potting mix under controlled greenhouse or growth chamber conditions (e.g., 25 ± 2°C, 16/8 h light/dark photoperiod). Ensure uniform growth of seedlings to the desired stage (e.g., 2-4 true leaves) before treatment.

3. Phytotoxicity Bioassays

Three common bioassays are described below. It is recommended to use at least two different methods to obtain a comprehensive assessment of phytotoxicity.

a) Detached Leaf Assay

This is a rapid method for preliminary screening of phytotoxic effects.

  • Procedure:

    • Excise healthy, fully expanded leaves from the weed seedlings.

    • Place the leaves on a moist filter paper in a petri dish.

    • Apply a small droplet (e.g., 10-20 µL) of the TeA working solution to the adaxial surface of the leaf. A control group should be treated with the solvent solution without TeA.

    • Seal the petri dishes with parafilm and incubate under the same growth conditions.

    • Observe and record the development of necrotic or chlorotic lesions at regular intervals (e.g., 24, 48, and 72 hours).

    • Measure the diameter of the lesions as an indicator of phytotoxicity.

b) Seedling Growth Assay (In Vitro)

This assay assesses the effect of TeA on root and shoot elongation.

  • Procedure:

    • Surface-sterilize weed seeds and place them on a filter paper in a petri dish.

    • Add a known volume of the TeA working solution to each petri dish. A control group should receive the same volume of the solvent solution.

    • Seal the petri dishes and incubate in the dark or under controlled light conditions.

    • After a specific period (e.g., 5-7 days), measure the root and shoot length of the germinated seedlings.

    • Calculate the percentage of inhibition compared to the control.

c) Whole Plant Spray Assay

This method simulates a more realistic field application and is suitable for determining herbicidal efficacy.

  • Procedure:

    • Grow weed seedlings in pots to the 2-4 leaf stage.

    • Spray the seedlings with the TeA working solutions until the foliage is thoroughly wetted. Use a laboratory sprayer to ensure uniform application. A control group should be sprayed with the solvent solution.

    • Return the pots to the greenhouse or growth chamber.

    • Visually assess the phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven (e.g., 70°C for 48 hours), and record the dry weight.

    • Calculate the percentage of biomass reduction compared to the control.

Experimental Workflow for Phytotoxicity Assessment

Phytotoxicity_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis TeA_Sol Prepare this compound Working Solutions Application Apply TeA Solutions (Spray, Detached Leaf, or Seedling Assay) TeA_Sol->Application Plant_Prep Prepare Weed Seedlings (2-4 leaf stage) Plant_Prep->Application Incubation Incubate under Controlled Conditions Application->Incubation Data_Collection Collect Data (Visual Assessment, Biomass, Lesion Size) Incubation->Data_Collection Data_Analysis Analyze Data (EC50, % Inhibition) Data_Collection->Data_Analysis

Caption: Experimental workflow for assessing the phytotoxicity of this compound.

Data Presentation

Quantitative data from phytotoxicity assays should be summarized in tables to facilitate comparison. The effective concentration causing 50% inhibition (EC50) is a common metric for quantifying phytotoxicity.

Table 1: Phytotoxicity of this compound on Various Weed Species (Whole Plant Spray Assay)

Weed SpeciesFamilyGrowth StageEC50 (µg/mL)Reference
Amaranthus retroflexusAmaranthaceae4-leaf119[2]
Digitaria sanguinalisPoaceae4-leaf185[2]
Chenopodium albumAmaranthaceae4-leaf234[6]
Acalypha australisEuphorbiaceae4-leaf2539[2]
Echinochloa crus-galliPoaceae4-leaf286[3]
Parthenium hysterophorusAsteraceae4-leafNot specified
Ageratina adenophoraAsteraceae4-leafNot specified[3]

Table 2: Herbicidal Efficacy of this compound on Selected Weeds

Weed SpeciesApplication Rate (g ai/ha)Efficacy (%)Reference
Digitaria sanguinalis60092[2]
Amaranthus retroflexus60095[6]

Note: The efficacy of this compound can be influenced by factors such as the growth stage of the weed, environmental conditions, and the formulation used. Therefore, it is crucial to standardize these parameters in the experimental design.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of the phytotoxic effects of this compound on various weed species. By employing these standardized methods, researchers can generate reliable and comparable data to assess the potential of TeA as a bioherbicide. The detailed understanding of its mechanism of action and its efficacy against a broad spectrum of weeds underscores its promise as an environmentally friendly alternative to synthetic herbicides. Further research should focus on optimizing formulations to enhance its stability and efficacy under field conditions.

References

Application Notes and Protocols: Tenuazonic Acid in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathologies contribute to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies are limited, highlighting the urgent need for novel drug candidates.

Tenuazonic acid (TeA), a natural mycotoxin, has emerged as a promising multi-target compound for AD research.[1][2] Studies have indicated its potential as an anti-cholinesterase, anti-amyloidogenic, antioxidant, and metal-chelating agent.[1][2][3][4] This document provides a detailed experimental design for investigating the therapeutic potential of this compound in established in vitro and in vivo models of Alzheimer's disease.

In Vitro Evaluation of this compound's Bioactivities

This section outlines protocols to assess the direct effects of this compound on key pathological features of Alzheimer's disease in a controlled cellular environment.

Data Presentation: Summary of In Vitro Quantitative Data
Assay Parameter Measured TeA Concentration Range Positive Control Expected Outcome with TeA
Aβ Aggregation Assay Thioflavin T fluorescence intensity1-100 µMTannic AcidDose-dependent decrease in fluorescence
AChE Inhibition Assay Absorbance at 412 nm1-100 µMDonepezilDose-dependent decrease in absorbance
Antioxidant Activity Assay (ABTS) Absorbance at 734 nm1-100 µMTroloxDose-dependent decrease in absorbance
Metal Chelating Assay (Fe2+) Absorbance at 562 nm1-100 µMEDTADose-dependent change in absorbance
SH-SY5Y Cell Viability Assay MTT reduction (absorbance at 570 nm)1-100 µM-Determine non-toxic concentration range
Neuroprotection Assay MTT reduction (absorbance at 570 nm) in Aβ-treated SH-SY5Y cells1-50 µM (non-toxic range)-Increased cell viability compared to Aβ-treated control
Experimental Protocols: In Vitro Assays

This protocol utilizes Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like Aβ fibrils, to monitor Aβ42 aggregation.

Materials:

  • Synthetic Aβ42 peptide

  • Thioflavin T (ThT)

  • This compound (TeA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

Procedure:

  • Prepare a 50 µM stock solution of Aβ42 in PBS.

  • Incubate the Aβ42 solution at 37°C for 14 days to induce aggregation.

  • In a 96-well plate, add the pre-aggregated Aβ42 to achieve a final concentration of 25 µM.

  • Add TeA at various final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a positive control (e.g., Tannic Acid) and a vehicle control (DMSO).

  • Incubate the plate at 37°C for 24 hours.

  • Add ThT to each well to a final concentration of 5 µM.

  • Measure fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 483 nm.[5]

This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (B1193921) to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (substrate)

  • DTNB

  • This compound

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well clear microplate

Procedure:

  • In a 96-well plate, add 250 µL of Tris-HCl buffer.

  • Add 10 µL of AChE solution.

  • Add 20 µL of DTNB solution.

  • Add TeA at various final concentrations. Include a positive control (e.g., Donepezil) and a vehicle control.

  • Pre-incubate the mixture for 15 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of the acetylthiocholine iodide substrate.

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.[6]

  • Calculate the percentage of inhibition for each concentration.

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • This compound

  • Ethanol (B145695) or buffer (pH 7.4)

  • 96-well clear microplate

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of TeA at various concentrations.

  • Incubate the mixture at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.[7][8][9]

  • Calculate the percentage of radical scavenging activity.

This assay determines the iron (Fe2+)-chelating capacity of a compound. Ferrozine (B1204870) forms a colored complex with Fe2+, and the presence of a chelating agent will disrupt this complex formation.

Materials:

  • Ferrous chloride (FeCl2)

  • Ferrozine

  • This compound

  • Methanol

  • 96-well clear microplate

Procedure:

  • In a 96-well plate, mix 50 µL of TeA at various concentrations with 1.25 µL of 2 mM FeCl2.

  • Incubate the mixture for 5 minutes at room temperature.

  • Add 10 µL of 5 mM ferrozine to initiate the reaction.

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 562 nm.[10][11]

  • Calculate the percentage of Fe2+ chelation.

This assay evaluates the ability of TeA to protect neuronal cells from Aβ42-induced toxicity.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with FBS and antibiotics

  • Retinoic acid for differentiation

  • Aβ42 peptide

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and differentiate them using retinoic acid.[12][13]

  • Determine the non-toxic concentration range of TeA on differentiated SH-SY5Y cells using the MTT assay.

  • Induce neurotoxicity by treating the cells with 2.5 µM Aβ42 for 24 hours.[13]

  • Co-treat a set of wells with Aβ42 and non-toxic concentrations of TeA.

  • After 24 hours, assess cell viability using the MTT assay.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

In Vivo Efficacy of this compound in a 5XFAD Mouse Model

This section details the protocols for evaluating the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease that exhibits aggressive amyloid pathology.[3][14]

Data Presentation: Summary of In Vivo Quantitative Data
Assay Parameter Measured Treatment Groups Expected Outcome in TeA-treated Group
Morris Water Maze Escape latency (seconds), Time in target quadrant (%)Wild-type + Vehicle, 5XFAD + Vehicle, 5XFAD + TeADecreased escape latency, Increased time in target quadrant
Immunohistochemistry Aβ plaque load (%), p-Tau positive neurons (count/area)5XFAD + Vehicle, 5XFAD + TeADecreased Aβ plaque load, Decreased p-Tau positive neurons
ELISA Soluble Aβ40/Aβ42 levels (pg/mg protein)5XFAD + Vehicle, 5XFAD + TeADecreased soluble Aβ40 and Aβ42 levels
Western Blot Protein expression levels of APP, BACE1, p-Tau (relative to total Tau and loading control)Wild-type + Vehicle, 5XFAD + Vehicle, 5XFAD + TeADecreased BACE1 and p-Tau levels
Experimental Protocols: In Vivo Studies
  • Model: 5XFAD transgenic mice and wild-type littermates.

  • Age: Treatment to begin at 3 months of age and continue for 3 months.

  • Groups:

    • Wild-type + Vehicle (e.g., 8% DMSO in saline)

    • 5XFAD + Vehicle

    • 5XFAD + this compound (e.g., 10 mg/kg, intraperitoneal injection, daily)

  • Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[14]

This test assesses hippocampal-dependent spatial learning and memory.[15][16][17]

Materials:

  • Circular pool (110-120 cm diameter)

  • Submerged platform (10 cm diameter)

  • Non-toxic white paint or milk to opacify the water

  • Video tracking system

Procedure:

  • Acquisition Phase (5 days):

    • Four trials per day for each mouse.

    • The mouse is placed in the pool facing the wall from one of four starting positions.

    • The mouse is allowed 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, it is guided to it and allowed to remain there for 15-30 seconds.

    • Record the escape latency for each trial.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60-90 seconds.[16]

    • Record the time spent in the target quadrant where the platform was previously located.

  • At the end of the treatment period, mice are anesthetized and perfused with ice-cold PBS.[3]

  • Brains are harvested. One hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry, and the other is snap-frozen for biochemical analyses.

Materials:

  • Fixed brain hemispheres

  • Cryostat or microtome

  • Primary antibodies (e.g., anti-Aβ 4G8, anti-phospho-Tau AT8)

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

Procedure:

  • Cryosection the fixed brain hemispheres into 30-40 µm sections.

  • Perform antigen retrieval if necessary. For Aβ staining, pre-treat with 70% formic acid.[1]

  • Block non-specific binding with a blocking solution.

  • Incubate sections with primary antibodies overnight at 4°C.

  • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

  • Counterstain with DAPI to visualize nuclei.

  • Mount the sections and acquire images using a fluorescence microscope.

  • Quantify plaque load and p-Tau positive cells using image analysis software.

Materials:

  • Frozen brain tissue

  • Homogenization buffer (e.g., 5 M guanidine-HCl/50 mM Tris, pH 8.0)[18]

  • Commercially available Aβ40 and Aβ42 ELISA kits

Procedure:

  • Homogenize the brain tissue in cold homogenization buffer.[18]

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the total protein concentration of the supernatant using a BCA assay.

  • Perform the ELISA according to the manufacturer's instructions to quantify the levels of Aβ40 and Aβ42.[19][20]

  • Normalize the Aβ levels to the total protein concentration.

Materials:

  • Frozen brain tissue

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-APP, anti-BACE1, anti-total Tau, anti-phospho-Tau)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Homogenize brain tissue in RIPA buffer.[21]

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band densities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Proposed Signaling Pathway of this compound in AD

Tenuazonic_Acid_Pathway TeA This compound AChE Acetylcholinesterase TeA->AChE Inhibits Abeta_agg Aβ Aggregates TeA->Abeta_agg Inhibits Aggregation Metals Metal Ions (Fe, Cu, Zn) TeA->Metals Chelates ROS Reactive Oxygen Species (ROS) TeA->ROS Scavenges ACh Acetylcholine AChE->ACh Degrades Cholinergic Cholinergic Signaling ACh->Cholinergic Enhances Abeta Aβ Monomers Abeta->Abeta_agg Aggregates Metals->ROS Generates OxidativeStress Oxidative Stress ROS->OxidativeStress Induces Neuroprotection Neuroprotection Cholinergic->Neuroprotection

Caption: Proposed multi-target mechanism of this compound in Alzheimer's disease.

Experimental Workflow for TeA Evaluation

Experimental_Workflow Phase1 Phase 1: In Vitro Screening Abeta_Assay Aβ Aggregation Inhibition Assay Phase1->Abeta_Assay AChE_Assay AChE Inhibition Assay Phase1->AChE_Assay Antioxidant_Assay Antioxidant Assay (ABTS) Phase1->Antioxidant_Assay Metal_Assay Metal Chelation Assay Phase1->Metal_Assay Neuro_Assay Neuroprotection Assay (SH-SY5Y) Phase1->Neuro_Assay Phase2 Phase 2: In Vivo Efficacy Abeta_Assay->Phase2 AChE_Assay->Phase2 Antioxidant_Assay->Phase2 Metal_Assay->Phase2 Neuro_Assay->Phase2 Animal_Treatment 5XFAD Mouse Treatment (3 months) Phase2->Animal_Treatment Behavioral Behavioral Testing (Morris Water Maze) Animal_Treatment->Behavioral Biochem Biochemical Analysis (ELISA, Western Blot) Behavioral->Biochem Histo Histological Analysis (IHC) Biochem->Histo Data_Analysis Data Analysis & Interpretation Histo->Data_Analysis

Caption: Overall experimental workflow for evaluating this compound.

Logical Relationship of Experimental Groups

Experimental_Groups Main Experimental Cohort (5XFAD and Wild-Type Mice) WT_Vehicle Group 1: Wild-Type + Vehicle Main->WT_Vehicle AD_Vehicle Group 2: 5XFAD + Vehicle Main->AD_Vehicle AD_TeA Group 3: 5XFAD + this compound Main->AD_TeA WT_Vehicle->AD_Vehicle AD_Vehicle->AD_TeA

Caption: Logical relationships between the in vivo experimental groups.

References

Application Note: Quantification of Tenuazonic Acid in Food Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tenuazonic acid (TeA), a mycotoxin produced by Alternaria species, is a frequent contaminant in a variety of food commodities, including cereals, fruits, and vegetables. Due to its potential health risks, reliable and sensitive analytical methods are required for its quantification. This application note presents a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of TeA in diverse food matrices. The protocol is based on a stable isotope dilution assay (SIDA) using an isotopically labeled internal standard for accurate quantification. The method employs a straightforward sample extraction, followed by direct analysis, and is suitable for high-throughput screening and quantitative analysis in food safety and quality control laboratories.

Introduction

This compound (TeA) is a secondary metabolite produced by several species of Alternaria fungi, which are common plant pathogens.[1] Consequently, TeA can contaminate a wide range of agricultural products, such as grains, oilseeds, fruits, and vegetables.[2] Its presence in the food chain is a concern for human health due to its toxic properties. Accurate and sensitive detection methods are therefore essential for monitoring TeA levels in food and ensuring consumer safety.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the preferred technique for mycotoxin analysis due to its high selectivity, sensitivity, and robustness.[3] However, the analysis of TeA presents a chromatographic challenge as it is a chelating compound that can interact with metal ions, leading to poor peak shapes and inaccurate quantification.[4] To overcome this, methods often require derivatization or the use of an alkaline mobile phase.[4][5] This note details a method using an alkaline mobile phase for improved chromatographic performance without the need for a laborious derivatization step.[4][5] The use of a stable isotopically labeled internal standard, such as ¹³C₂-Tenuazonic acid, is incorporated to compensate for matrix effects and ensure high accuracy.[1][6]

Experimental Protocol

This protocol is intended for the quantitative analysis of this compound in food samples like tomato products, cereals, and fruit juices.

Materials and Reagents
  • Standards: this compound (TeA) analytical standard, Isotopically labeled this compound internal standard (e.g., ¹³C₂-TeA).

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (all HPLC or LC-MS grade).

  • Reagents: Formic acid, Ammonium (B1175870) formate (B1220265) or Ammonium carbonate for mobile phase modification.

  • Extraction Supplies: 50 mL polypropylene (B1209903) centrifuge tubes.

  • Filtration: 0.22 µm syringe filters (e.g., PTFE or Nylon).

Sample Preparation: QuEChERS-based Extraction

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach is a streamlined extraction method suitable for a variety of food matrices.[1][4]

  • Weighing: Homogenize the food sample. Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking: Add the internal standard solution (e.g., ¹³C₂-TeA) to the sample and vortex briefly.

  • Hydration (for dry samples): For dry matrices like cereals, add 10.0 mL of water and allow the sample to rehydrate for 30 minutes.[7]

  • Extraction: Add 10.0 mL of acetonitrile. For acidic extraction, the acetonitrile can be modified with 1% formic acid.

  • Shaking: Cap the tube tightly and shake vigorously for 30 minutes using a mechanical shaker.

  • Salting-Out (Optional): For partitioning, add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride). Shake for 1 minute. This step may vary depending on the matrix.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dilution & Filtration: Take an aliquot of the supernatant (acetonitrile layer), dilute it with the initial mobile phase if necessary, and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis. A "dilute and shoot" approach is often sufficient and helps minimize matrix effects.[3]

HPLC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

HPLC Conditions:

  • Column: A C18 reversed-phase column with good performance at alkaline pH is recommended (e.g., Waters XSelect HSS T3, Gemini NX-C18).[8][9]

  • Mobile Phase A: Water with 5 mM ammonium carbonate, pH adjusted to 8.3.

  • Mobile Phase B: Methanol.

  • Gradient: A typical gradient starts with a low percentage of B, increases to elute TeA, and then ramps up for column washing.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[10]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The two most intense product ions are typically monitored for quantification and confirmation.[10]

    • TeA: Precursor Ion [M-H]⁻ m/z 196 -> Product Ions (e.g., m/z 139, m/z 112)

    • ¹³C₂-TeA (IS): Precursor Ion [M-H]⁻ m/z 198 -> Product Ions (e.g., m/z 141, m/z 114) (Note: Specific collision energies and other MS parameters must be optimized for the instrument in use).

Workflow Diagram

HPLC_MS_MS_Workflow Figure 1. Experimental Workflow for TeA Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Food Sample (5g) Spike Spike with ¹³C₂-TeA Internal Standard Sample->Spike Hydrate Add Water (for dry samples) Spike->Hydrate Extract Add Acetonitrile & Shake Hydrate->Extract Centrifuge Centrifuge (4000 rpm, 5 min) Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter (0.22 µm) Collect->Filter HPLC HPLC Separation (C18 Column, Alkaline pH) Filter->HPLC MSMS MS/MS Detection (ESI-, MRM Mode) HPLC->MSMS Quantify Quantification using SIDA MSMS->Quantify Report Report Results (µg/kg) Quantify->Report

Caption: Figure 1. Experimental Workflow for TeA Quantification.

Quantitative Data Summary

The performance of the HPLC-MS/MS method for this compound varies by food matrix. The following table summarizes validation data from various studies.

Food MatrixSample Prep MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Tomato & PepperQuEChERS, SIDA0.862.89~99[1][6]
Fruit JuicesSolvent Extraction0.15~0.45~100[11]
CerealsSolvent Extraction, SIDA1.0~3.0~100[11]
SpicesSolvent Extraction, SIDA17~51~100[11]
Various FoodsSPE, LC-IDMS-1.080 - 114.8[2][9]
Sorghum CerealsSPE, Derivatization1-3~3-995 - 102[8]

LOD: Limit of Detection; LOQ: Limit of Quantification; SIDA: Stable Isotope Dilution Analysis; SPE: Solid Phase Extraction; IDMS: Isotope Dilution Mass Spectrometry.

Conclusion

The described HPLC-MS/MS method provides a robust, sensitive, and accurate tool for the quantification of this compound in a wide range of food products. The use of an alkaline mobile phase circumvents the need for derivatization, simplifying the workflow.[5] Furthermore, the application of a stable isotope dilution assay effectively corrects for matrix-induced signal suppression or enhancement, leading to reliable quantitative results.[6] This method is fit-for-purpose for routine monitoring of TeA to support food safety regulations and risk assessment studies.

References

Application Note: High-Throughput Purification of Tenuazonic Acid Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuazonic acid (TA), a mycotoxin produced by various Alternaria species, has garnered significant interest in biomedical research due to its diverse biological activities. Efficient purification of TA is crucial for its downstream applications in drug development and toxicological studies. This application note provides a detailed protocol for the purification of this compound using thin-layer chromatography (TLC). The described methodology outlines the stationary phase, mobile phase compositions, and visualization techniques for optimal separation and identification. Quantitative data on retardation factors (Rf) are presented to facilitate reproducible and efficient purification.

Introduction

This compound is a tetramic acid derivative known to exhibit a range of biological effects, including antibacterial, antiviral, and antitumor activities. The purification of TA from crude fungal extracts is a critical step to enable its study and potential therapeutic development. Thin-layer chromatography offers a simple, rapid, and cost-effective method for the purification of natural products like this compound. This protocol details a robust TLC procedure for the isolation of TA, ensuring high purity for subsequent experimental use.

Data Presentation

The retention factor (Rƒ) is a key parameter in TLC for identifying and separating compounds. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rƒ value of this compound is dependent on the composition of the mobile phase.

Mobile Phase Composition (v/v)Stationary PhaseRetardation Factor (Rƒ) of this compound
Chloroform : Methanol (B129727) (90:10)Silica (B1680970) Gel G0.40[1][2]
Chloroform : Methanol (99:1)Silica Gel GNot Reported
Chloroform : Methanol (80:20)Silica Gel GNot Reported
Ethyl Acetate : Benzene (99:1)Silica Gel GNot Reported

Experimental Protocol

This protocol provides a step-by-step guide for the TLC-based purification of this compound.

1. Materials and Reagents

  • Stationary Phase: Pre-coated Silica Gel G TLC plates.

  • Mobile Phases (Solvent Systems):

    • Chloroform : Methanol (90:10, v/v)

    • Chloroform : Methanol (99:1, v/v)

    • Chloroform : Methanol (80:20, v/v)

    • Ethyl Acetate : Benzene (99:1, v/v)

  • Sample Preparation: Dissolve the crude extract containing this compound in a minimal amount of a suitable volatile solvent (e.g., methanol or chloroform).

  • Reference Standard: A pure sample of this compound for co-chromatography.

  • Visualization Reagents:

    • Iodine vapor (solid iodine crystals).

    • Ethanolic Ferric Chloride (FeCl₃) spray reagent.

2. TLC Plate Preparation

  • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.

  • Mark the spotting points on the origin line, ensuring they are at least 1 cm apart from each other and from the edges of the plate.

3. Sample Application (Spotting)

  • Using a capillary tube or micropipette, apply a small spot of the dissolved crude extract onto the marked origin line.

  • Similarly, spot the this compound reference standard on the same plate.

  • Ensure the spots are small and concentrated to achieve better separation.

  • Allow the solvent to evaporate completely from the spots before developing the plate.

4. Chromatographic Development

  • Pour the chosen mobile phase into a TLC development chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase to create a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 15-20 minutes.

  • Carefully place the spotted TLC plate into the development chamber, ensuring the origin line is above the solvent level.

  • Close the chamber and allow the solvent front to ascend the plate.

  • Remove the plate from the chamber when the solvent front has reached approximately 1 cm from the top of the plate.

  • Immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

5. Visualization

Two methods are recommended for the visualization of this compound on the TLC plate:

  • Iodine Vapor:

    • Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.

    • The compounds on the plate will react with the iodine vapor and appear as brown spots. This compound will be visible as one of these spots.

  • Ethanolic Ferric Chloride Spray:

    • Spray the dried TLC plate with an ethanolic solution of ferric chloride.

    • This compound will produce a brilliant orange colored spot upon reaction with the reagent.[1][2]

6. Identification and Purification

  • Calculate the Rƒ value of the this compound reference standard and the corresponding spot in the crude extract sample.

    • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • The spot in the crude extract with the same Rƒ value and color reaction as the reference standard is identified as this compound.

  • For purification, run a preparative TLC with a thicker silica gel layer. After development and visualization (preferably with a non-destructive method like UV light if the compound is UV active, or by lightly staining one edge of the plate), the silica gel band corresponding to this compound can be scraped off the plate.

  • The this compound can then be eluted from the scraped silica by washing with a suitable polar solvent (e.g., methanol or ethyl acetate).

  • Finally, evaporate the solvent to obtain the purified this compound.

Experimental Workflow

TLC_Protocol_for_Tenuazonic_Acid_Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Purification cluster_output Output prep_plate Prepare TLC Plate (Silica Gel G) prep_sample Prepare Sample and Reference Standard prep_plate->prep_sample prep_chamber Prepare & Equilibrate Development Chamber prep_sample->prep_chamber spotting Spot Sample and Standard on TLC Plate prep_chamber->spotting development Develop Plate in Mobile Phase spotting->development drying Dry the TLC Plate development->drying visualization Visualize Spots (Iodine Vapor or FeCl3 Spray) drying->visualization identification Identify this compound (Rf Value & Color) visualization->identification purification Scrape & Elute (Preparative TLC) identification->purification final_product Purified This compound purification->final_product

References

Application Notes & Protocols: Tenuazonic Acid as a Potential Bioherbicide for Cotton

Author: BenchChem Technical Support Team. Date: December 2025

For Research & Development Professionals

Introduction

Tenuazonic acid (TeA) is a mycotoxin produced by various species of the Alternaria fungus.[1][2][3] It has garnered significant attention as a potential bioherbicide due to its potent phytotoxic activity across a broad spectrum of weeds and its favorable safety profile for certain crops, notably cotton (Gossypium hirsutum).[4][5] TeA's primary mechanism of action involves the inhibition of photosystem II (PSII), disrupting photosynthetic electron transport.[1][2][4] This leads to a cascade of events, including the generation of reactive oxygen species (ROS), which ultimately causes cellular damage and necrosis in susceptible plants.[1][6][7] A secondary target is the plant plasma membrane H+-ATPase, which TeA inhibits, further disrupting plant growth processes.[8]

Research has demonstrated that TeA exhibits high efficacy against numerous problematic monocotyledonous and dicotyledonous weeds while displaying excellent selectivity for cotton, which belongs to the Malvaceae family.[4][5] Field trials have confirmed that TeA can effectively control major weeds such as Digitaria sanguinalis (large crabgrass) and Amaranthus retroflexus (redroot pigweed) in cotton fields without causing injury to the crop.[4][5] These characteristics position TeA as a promising candidate for development as a bio-based herbicide for integrated weed management programs in cotton cultivation.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from various studies on the herbicidal efficacy of this compound.

Table 1: Herbicidal Efficacy of this compound (TeA) on Various Weed Species

Weed SpeciesFamilyTypeEC90 (μg/mL)Reference
Amaranthus retroflexusAmaranthaceaeDicot119[4]
Chenopodium albumAmaranthaceaeDicot187[4]
Portulaca oleraceaPortulacaceaeDicot234[4]
Digitaria sanguinalisPoaceaeMonocot271[4]
Echinochloa crus-galliPoaceaeMonocot352[4]
Setaria faberiPoaceaeMonocot415[4]
Abutilon theophrastiMalvaceaeDicot795[4]
Acalypha australisEuphorbiaceaeDicot2539[4]

EC90: The effective concentration required to cause 90% mortality or growth inhibition.

Table 2: Crop and Weed Response to this compound (TeA)

Plant SpeciesParameterTeA Concentration / RateObserved EffectReference
Gossypium hirsutum (Cotton)Phytotoxicity1000 μg/mLNo injury symptoms[4][5]
Nicotiana tabacum (Tobacco)Phytotoxicity1000 μg/mLNo injury symptoms[4][5]
Ageratina adenophora (Crofton Weed)Seedling Mortality (4-leaf stage)600 g a.i./ha92% mortality[4][5]
Ageratina adenophora (Crofton Weed)Seedling Mortality (6-leaf stage)600 g a.i./ha≤81% mortality[4][5]
General (in vitro)Photosystem II Inhibition (IC50)48 μg/mL50% inhibition of PSII electron transport[1]

Experimental Protocols

The following protocols are detailed methodologies for evaluating the bioherbicidal potential of this compound.

Protocol 1: In Vitro Seed Germination and Seedling Growth Bioassay

Objective: To determine the effect of TeA on the germination and early growth of weed and cotton seeds.

Materials:

  • This compound (TeA) stock solution

  • Sterile distilled water

  • Tween-80 or similar surfactant

  • Petri dishes (90 mm) with sterile filter paper

  • Seeds of target weeds and cotton (Gossypium hirsutum)

  • Growth chamber with controlled light and temperature

  • Milli-Q water for dilutions

Procedure:

  • Preparation of Test Solutions: Prepare a series of TeA concentrations (e.g., 0, 50, 100, 200, 500, 1000 μg/mL) by diluting the stock solution with sterile distilled water. Add a surfactant like Tween-80 (0.1% v/v) to each solution to ensure uniform application. The '0' concentration serves as the negative control.

  • Seed Sterilization: Surface sterilize seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 2 minutes, followed by three rinses with sterile distilled water.

  • Plating: Place 20-30 seeds of a single species evenly on the filter paper in each Petri dish.

  • Application: Add 5 mL of the respective TeA test solution to each Petri dish, ensuring the filter paper is saturated but not flooded.

  • Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber under controlled conditions (e.g., 25±2°C, 12h/12h light/dark cycle).

  • Data Collection:

    • After 7-10 days, count the number of germinated seeds to calculate the germination rate (%).

    • Measure the root and shoot length of each seedling.

  • Analysis: Calculate the percentage of inhibition for germination, root length, and shoot length compared to the negative control. Determine IC50 values (concentration causing 50% inhibition) using probit analysis.

Protocol 2: Greenhouse Pot Experiment for Herbicidal Efficacy

Objective: To evaluate the post-emergence herbicidal activity of TeA on whole plants in a controlled environment.

Materials:

  • TeA stock solution and surfactant

  • Pots (e.g., 10 cm diameter) filled with a sterile potting mix (soil, sand, peat moss ratio 2:1:1)

  • Seeds of target weeds and cotton

  • Greenhouse with controlled temperature and watering system

  • Laboratory sprayer calibrated to deliver a specific volume

Procedure:

  • Plant Cultivation: Sow seeds of each species in separate pots. Once germinated, thin the seedlings to 3-5 uniform plants per pot.

  • Growth Stage: Allow plants to grow to a specific developmental stage (e.g., 3-4 leaf stage) before treatment.

  • Preparation of Spray Solutions: Prepare TeA solutions at various concentrations (e.g., 0, 100, 200, 400, 800 μg/mL) or application rates (e.g., 0, 150, 300, 600 g a.i./ha) in water containing 0.1% Tween-80.

  • Herbicide Application: Spray the foliage of the plants uniformly using the laboratory sprayer. Ensure complete coverage of the leaves. The '0' rate is the control group.

  • Post-Application Care: Return the pots to the greenhouse. Maintain optimal growing conditions and avoid overhead watering for the first 24 hours to allow for absorption.

  • Efficacy Assessment:

    • Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT) using a rating scale (e.g., 0% = no effect, 100% = complete plant death).

    • At 14 or 21 DAT, harvest the above-ground biomass from each pot.

    • Determine the fresh weight and then dry the biomass in an oven at 70°C for 72 hours to measure the dry weight.

  • Analysis: Calculate the percentage of biomass reduction relative to the control. Use dose-response curves to determine the EC90 values (effective concentration causing 90% growth reduction).

Visualizations: Workflows and Mechanisms

Experimental Workflow

The diagram below outlines the typical research and development workflow for evaluating a potential bioherbicide like this compound.

G cluster_0 Phase 1: Laboratory Screening cluster_1 Phase 2: Greenhouse Evaluation cluster_2 Phase 3: Field Trials A Preparation of This compound Solutions B In Vitro Bioassays (Seed Germination, Seedling Growth) A->B C Dose-Response Analysis (IC50 Calculation) B->C D Whole Plant Pot Experiments (Weeds & Cotton) C->D Promising Candidates G Selectivity & Efficacy Analysis (EC90 Calculation) E Post-Emergence Application D->E F Phytotoxicity & Biomass Assessment E->F F->G H Small-Scale Field Plots in Cotton G->H Effective & Selective K Yield Assessment I Application at Realistic Rates H->I J Weed Control & Crop Safety Evaluation I->J J->K

Caption: Bioherbicide evaluation workflow from lab to field.

Mechanism of Action: this compound

This diagram illustrates the primary molecular mechanisms by which this compound induces phytotoxicity in susceptible plant cells.

G cluster_chloro Chloroplast cluster_pm Plasma Membrane PSII Photosystem II (PSII) (D1 Protein) ET Electron Transport Chain PSII->ET Inhibition ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, H₂O₂) ET->ROS Leads to OxidativeDamage Oxidative Damage (Lipid Peroxidation, Chlorophyll Breakdown) ROS->OxidativeDamage H_ATPase H+-ATPase Pump TeA This compound (TeA) TeA->PSII Binds to QB site TeA->H_ATPase Inhibits CellDeath Cell Necrosis & Visible Symptoms OxidativeDamage->CellDeath

Caption: this compound's dual inhibitory action on plant cells.

References

Application Notes and Protocols for Developing Tenuazonic Acid Derivatives in Multi-Target Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of Tenuazonic acid (TeA) derivatives as multi-target drug candidates, with a primary focus on applications in oncology and neurodegenerative diseases, particularly Alzheimer's disease.

Introduction to this compound and Its Derivatives

This compound (TeA) is a mycotoxin produced by Alternaria species that has garnered significant interest in drug discovery due to its diverse biological activities, including antitumor, antiviral, and antibacterial properties.[1] Its core structure, a tetramic acid moiety, serves as a versatile scaffold for the synthesis of novel derivatives with multi-target capabilities. In the context of complex multifactorial diseases like cancer and Alzheimer's, the ability to modulate multiple signaling pathways or biological targets simultaneously is a highly desirable attribute for next-generation therapeutics. TeA and its derivatives have shown promise in targeting key pathological processes such as aberrant cell proliferation, apoptosis evasion, neuroinflammation, and protein aggregation.[2][3][4]

Multi-Target Drug Design with this compound Derivatives

The development of TeA derivatives is centered on a multi-target drug design strategy, aiming to create single molecules that can interact with multiple disease-relevant targets. This approach is particularly relevant for:

  • Oncology: Targeting key survival pathways like PI3K/AKT/mTOR and developmental pathways such as Wnt/β-catenin, which are often dysregulated in cancer.

  • Alzheimer's Disease: Simultaneously addressing the cholinergic deficit (by inhibiting acetylcholinesterase - AChE), amyloid-beta (Aβ) aggregation, oxidative stress, and metal dyshomeostasis.[2][3]

Synthesis of this compound Derivatives

The synthesis of TeA derivatives typically involves the modification of the core 3-acyl-pyrrolidine-2,4-dione structure. This allows for the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity.

General Synthesis of 3-Acyl-pyrrolidine-2,4-dione Derivatives

A common synthetic route involves the Dieckmann condensation of an N-acylated amino acid ester.

Protocol:

  • N-Acylation of amino acid ester: React the desired amino acid ester with an appropriate acyl chloride (e.g., ethyl malonyl chloride) in the presence of a base like triethylamine (B128534) in an anhydrous solvent (e.g., dichloromethane) at 0 °C to room temperature for 24 hours.[2]

  • Cyclization: Treat the resulting N-acylated product with a strong base such as sodium ethoxide in absolute ethanol (B145695) under reflux for 4 hours to induce intramolecular Dieckmann condensation.[2]

  • Acidification and Extraction: After removing the ethanol, dissolve the residue in water and acidify with 2N HCl to a pH of 2. Extract the aqueous layer with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.[2]

Synthesis of this compound-Donepezil Hybrids

Hybrid molecules combining the TeA scaffold with a pharmacophore from an existing drug, such as the Alzheimer's drug Donepezil, can yield compounds with enhanced and synergistic activities.

Protocol:

  • Synthesis of the Linker: Synthesize a suitable linker, for example, 2-(4-benzyl-1-piperazinyl)ethanamine, which can be prepared from N-aminoethylpiperazine and benzyl (B1604629) bromide.[2]

  • Coupling Reaction: React the synthesized TeA derivative (from section 3.1) with the linker in a solvent like THF under reflux for 5 hours.[2]

  • Purification: After evaporation of the solvent, purify the crude product by crystallization or column chromatography to yield the final hybrid compound.[2]

In Vitro Biological Evaluation: Protocols and Data Presentation

A panel of in vitro assays is crucial to characterize the multi-target profile of the synthesized TeA derivatives.

Anti-Cancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the TeA derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

CompoundHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
TeAData not availableData not availableData not available
Derivative XValueValueValue
Derivative YValueValueValue
Doxorubicin (Control)ValueValueValue
Note: Specific IC50 values for TeA derivatives against a wide range of cancer cell lines are not yet extensively published. The table serves as a template for data presentation.

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Treat cancer cells with the TeA derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Table 2: Induction of Apoptosis by this compound Derivatives in Cancer Cells

Compound (Concentration)Cell Line% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal % Apoptotic Cells
Vehicle Controle.g., MCF-7ValueValueValue
Derivative X (IC50)e.g., MCF-7ValueValueValue
Derivative Y (IC50)e.g., MCF-7ValueValueValue
Note: Quantitative data on apoptosis induction by specific TeA derivatives are needed from further research.

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like PI3K/AKT/mTOR and Wnt/β-catenin.

Protocol:

  • Protein Extraction: Treat cells with TeA derivatives for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, β-catenin, c-Myc, Cyclin D1, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Table 3: Modulation of PI3K/AKT/mTOR and Wnt/β-catenin Pathway Proteins by TeA Derivatives

Treatmentp-AKT/Total AKT Ratio (Fold Change)p-mTOR/Total mTOR Ratio (Fold Change)Nuclear β-catenin (Fold Change)c-Myc Expression (Fold Change)
Vehicle Control1.01.01.01.0
Derivative XValueValueValueValue
Derivative YValueValueValueValue
Note: This table is a template for presenting quantitative western blot data, which needs to be generated through specific experiments.
Anti-Alzheimer's Disease Activity

This colorimetric assay measures the inhibition of AChE activity.

Protocol:

  • Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine (B1193921) iodide (ATCI) solution, and the test compounds at various concentrations.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, test compound solution, and AChE enzyme solution. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add the ATCI substrate to initiate the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[2]

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

CompoundAChE IC50 (µM)[2]
This compound (TeA)65 ± 4
Derivative 158 ± 2
Derivative 245 ± 3
Derivative 351 ± 4
TeA-DNP Hybrid 42.5 ± 0.2
TeA-DNP Hybrid 51.3 ± 0.1
Donepezil (Control)0.022 ± 0.001
Data sourced from Poliseno et al., 2021.[2]

This fluorescence-based assay monitors the formation of Aβ fibrils.

Protocol:

  • Aβ Preparation: Prepare a solution of Aβ1-42 peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Setup: In a black 96-well plate, mix the Aβ1-42 solution with the TeA derivatives at various concentrations.

  • Incubation: Incubate the plate at 37°C with gentle shaking to promote aggregation.

  • Thioflavin T (ThT) Addition: At specified time points, add ThT solution to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: Calculate the percentage of inhibition of Aβ aggregation.[2]

Table 5: Inhibition of Aβ1-42 Aggregation by this compound Derivatives

Compound (at 100 µM)% Inhibition of self-mediated Aβ aggregation[2]% Inhibition of Cu(II)-induced Aβ aggregation[2]
This compound (TeA)28 ± 335 ± 2
Derivative 133 ± 241 ± 3
Derivative 230 ± 438 ± 2
Derivative 332 ± 340 ± 4
TeA-DNP Hybrid 455 ± 462 ± 3
TeA-DNP Hybrid 558 ± 365 ± 2
Data sourced from Poliseno et al., 2021.[2]

In Vivo Evaluation

In vivo studies are essential to validate the therapeutic potential of promising TeA derivatives in relevant animal models.

Xenograft Models for Cancer

Protocol:

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the TeA derivatives and a vehicle control via an appropriate route (e.g., intraperitoneal, oral).

  • Tumor Growth Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). One study showed that topical application of TeA inhibited TPA-induced ornithine decarboxylase activity and delayed the latency period and decreased the number of skin tumors in mice.[3]

Mouse Models of Alzheimer's Disease

Protocol:

  • Animal Model: Use a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) or an induced model (e.g., scopolamine-induced amnesia).

  • Treatment: Administer the TeA derivatives to the mice for a specified duration.

  • Behavioral Tests: Perform behavioral tests such as the Morris water maze or Y-maze to assess cognitive function.

  • Histopathological and Biochemical Analysis: After the behavioral tests, collect brain tissue to analyze Aβ plaque deposition, tau pathology, and neuroinflammatory markers.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and the signaling pathways targeted by this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation Cytotoxicity (MTT) Cytotoxicity (MTT) Structure Elucidation->Cytotoxicity (MTT) Enzyme Assays (AChE, etc.) Enzyme Assays (AChE, etc.) Structure Elucidation->Enzyme Assays (AChE, etc.) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Cytotoxicity (MTT)->Apoptosis (Flow Cytometry) Western Blot (Signaling) Western Blot (Signaling) Apoptosis (Flow Cytometry)->Western Blot (Signaling) Cancer Xenograft Model Cancer Xenograft Model Western Blot (Signaling)->Cancer Xenograft Model Aggregation Assays (Aβ) Aggregation Assays (Aβ) Enzyme Assays (AChE, etc.)->Aggregation Assays (Aβ) Alzheimer's Disease Model Alzheimer's Disease Model Aggregation Assays (Aβ)->Alzheimer's Disease Model

Caption: General workflow for the development and evaluation of this compound derivatives.

PI3K_AKT_mTOR_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation TeA This compound Derivatives TeA->PI3K Inhibition TeA->AKT Inhibition TeA->mTORC1 Inhibition

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.

Wnt_pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Frizzled->DestructionComplex Inhibition BetaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->BetaCatenin_cyto Degradation BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription TeA This compound Derivatives TeA->DestructionComplex Modulation? TeA->BetaCatenin_cyto Inhibition?

Caption: Potential modulation of the Wnt/β-catenin signaling pathway by this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for multi-target drug design in oncology and neurodegenerative diseases. The protocols and data presented here provide a framework for the synthesis, in vitro, and in vivo evaluation of these compounds. Future research should focus on expanding the chemical diversity of TeA derivatives, conducting comprehensive screening against a wider range of cancer cell lines and AD-related targets, and elucidating their precise mechanisms of action on key signaling pathways. Further in vivo studies are warranted to establish the efficacy and safety of lead compounds, paving the way for potential clinical development.

References

Utilizing Tenuazonic Acid as a Scaffold for Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuazonic acid (TA), a mycotoxin produced by various Alternaria species, has demonstrated notable anticancer properties. Its primary mechanism of action is the inhibition of eukaryotic protein synthesis, preventing the release of newly synthesized proteins from the ribosome.[1][2] This unique mode of action, coupled with its potential to induce apoptosis, makes TA an attractive scaffold for the development of novel anticancer agents. These application notes provide a comprehensive overview of TA's anticancer potential, detailed protocols for key experimental assays, and a summary of its activity, serving as a valuable resource for researchers in the field of oncology drug discovery.

Introduction to this compound as an Anticancer Scaffold

This compound is a tetramic acid derivative that has been investigated for various biological activities, including antitumor effects.[3] Its ability to inhibit protein biosynthesis presents a distinct therapeutic window for targeting rapidly proliferating cancer cells, which are highly dependent on robust protein synthesis for their growth and survival. Furthermore, emerging evidence suggests that TA can induce apoptotic cell death in cancer cells, potentially through the generation of reactive oxygen species (ROS). This multi-faceted mechanism of action enhances its appeal as a lead compound for the development of new cancer therapies. The derivatization of the TA scaffold offers the potential to enhance its potency, selectivity, and pharmacokinetic properties.

Anticancer Activity and Mechanism of Action

The primary anticancer mechanism of this compound is the inhibition of protein synthesis.[1][2] This occurs at the ribosomal level, where TA prevents the release of nascent polypeptide chains, leading to a global shutdown of protein production and subsequent cell growth arrest and death.

In addition to its role as a protein synthesis inhibitor, TA has been observed to induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. The induction of apoptosis by TA may be linked to the generation of intracellular reactive oxygen species (ROS). Elevated ROS levels can lead to cellular stress and trigger downstream apoptotic signaling cascades.

Signaling Pathways

The precise signaling pathways mediating the anticancer effects of this compound are still under investigation. However, based on its known mechanisms, two primary pathways can be proposed:

  • Inhibition of Protein Synthesis Pathway: This pathway directly impacts cell growth and proliferation.

  • ROS-Mediated Apoptotic Pathway: This pathway leads to programmed cell death.

Inhibition_of_Protein_Synthesis Inhibition of Protein Synthesis by this compound TA This compound Ribosome Ribosome TA->Ribosome Inhibits release of newly synthesized protein Protein_Synthesis Protein Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Supports Apoptosis Apoptosis Cell_Growth->Apoptosis Inhibition leads to

Figure 1: this compound's Inhibition of Protein Synthesis.

ROS_Mediated_Apoptosis Proposed ROS-Mediated Apoptosis by this compound TA This compound Cell Cancer Cell TA->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Causes damage Caspases Caspase Activation Mitochondria->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 2: Proposed ROS-Mediated Apoptosis Pathway.

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound.

CompoundCell LineIC50 (µg/mL)Reference
This compoundHepG2 (Hepatocellular carcinoma)40.60[4]
This compoundCaco-2 (Colorectal adenocarcinoma)95.34[4]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the anticancer properties of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Treat with Tenuazonic Acid/Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Figure 3: Workflow for the MTT Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Treat cells with the desired concentrations of this compound or its derivatives for the indicated time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect cells after treatment with this compound or its derivatives.

  • Washing: Wash cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways.

Western_Blot_Workflow Western Blot Experimental Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Figure 4: General Workflow for Western Blot Analysis.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against apoptosis-related proteins like Bax, Bcl-2, cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse cells in lysis buffer and determine protein concentration.

  • Gel Electrophoresis: Separate protein samples by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine changes in protein expression.

Conclusion

This compound presents a promising natural product scaffold for the development of novel anticancer agents. Its established mechanism as a protein synthesis inhibitor, combined with its ability to induce apoptosis, offers a dual threat to cancer cells. The protocols outlined in these application notes provide a robust framework for researchers to explore the anticancer potential of this compound and its synthetic derivatives, facilitating the discovery and development of the next generation of cancer therapeutics. Further research into the specific signaling pathways and the synthesis of novel analogues will be crucial in fully realizing the therapeutic potential of this intriguing natural product.

References

Application Notes and Protocols for the Production of Tenuazonic Acid from Alternaria Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuazonic acid (TeA) is a mycotoxin and a secondary metabolite produced by several species of the Alternaria fungus, most notably Alternaria alternata and Alternaria tenuissima[1][2]. It is a tetramic acid derivative that exhibits a wide range of biological activities, including phytotoxic, antimicrobial, and antitumor properties[3]. Its potential as a bioherbicide and its role in plant pathogenesis make it a subject of significant interest[1]. For drug development professionals, TeA's mode of action, which involves the inhibition of protein synthesis by preventing the release of newly formed proteins from ribosomes, presents a target for further investigation[3].

These application notes provide a comprehensive overview of the fermentation, extraction, and analysis protocols for producing and isolating this compound from Alternaria cultures. The methodologies are compiled from various scientific studies to offer robust and reproducible protocols for laboratory and pilot-scale production.

Data Summary

Quantitative data from various published protocols are summarized below to facilitate comparison and selection of appropriate methodology.

Table 1: Comparison of Culture Media for this compound (TeA) Production

Medium NameComponents (per Liter of Distilled Water)Reference Strain(s)Source(s)
Glucose-Based Medium Glucose (40g), KH₂PO₄ (1g), (NH₄)₂HPO₄ (2g), MgSO₄·7H₂O (0.5g), KCl (0.5g), Yeast Extract (1g). Adjusted to pH 5.5.A. alternata[4]
YMG Medium Glucose (20g), Malt Extract (10g), Yeast Extract (4g).A. tenuissima[5][6]
Richard's Liquid Medium (Composition not specified in abstract)A. alternata[7]
Yeast Extract-Sucrose (YES) Broth (Composition not specified in abstract)A. alternata, A. tenuissima[2][8]
SAB Medium Glucose (40g), Peptone (10g).A. tenuissima[5][6]
Solid Substrate (Cottonseed) Autoclaved, moistened cottonseed (50g).A. tenuissima[3]

Table 2: Fermentation Parameters and Reported Yields for TeA Production

Alternaria StrainFermentation MethodMediumTemperatureDurationReported YieldSource(s)
A. alternataStationary CultureGlucose-Based29 ± 2°C3 weeksNot specified[4]
A. tenuissima MFP253011Submerged Fermentation (7L Bioreactor)YMG24°C7 days105 mg/L[5][9]
A. alternataStationary CultureRichard's Liquid28°C20 daysNot specified[7]
A. tenuissima 843Solid-StateCottonseedNot specifiedNot specified266 mg/kg[2][8]
A. alternataSoybean-based agar (B569324)Soybean Agar25-30°C7-35 daysMax at 0.98 aW[10]

Experimental Protocols

Protocol 1: Inoculum Preparation

This protocol is a standard preparatory step for both stationary and submerged fermentation methods.

  • Fungal Strain : Obtain a pure culture of a known TeA-producing strain, such as Alternaria alternata or Alternaria tenuissima.

  • Initial Culture : Grow the fungal strain on Potato Dextrose Agar (PDA) plates at 24-25°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.

  • Starter Culture (for Submerged Fermentation) :

    • Aseptically cut two agar blocks (approx. 5 mm in diameter) from the edge of an active colony on a PDA plate[5][6].

    • Transfer the agar blocks to a 750 mL Erlenmeyer flask containing 250 mL of sterile YMG medium[5][6].

    • Incubate the flask on a rotary shaker at 180 rpm at 24°C for 7 days[5][6]. This starter culture is now ready to inoculate a larger bioreactor.

  • Inoculum (for Stationary Culture) :

    • Use mycelial disks (5 mm in diameter) cut from the PDA plate to directly inoculate the liquid medium[7].

Protocol 2: TeA Production via Submerged Fermentation

This method is suitable for larger-scale production and allows for greater control over environmental parameters.

  • Bioreactor Setup : Prepare a 7L bioreactor containing 4.75 L of YMG medium[5]. Add 1% (v/v) sunflower oil as an antifoaming agent before sterilization[5][6].

  • Sterilization : Autoclave the bioreactor with the medium at 121°C for at least 20 minutes.

  • Inoculation : Aseptically transfer the 250 mL starter culture (from Protocol 1) into the sterilized bioreactor[5].

  • Fermentation Conditions :

    • Temperature : Maintain the temperature at 24°C[5][6].

    • Aeration : Set the aeration level to 1 volume of air per volume of medium per minute (vvm)[5][6].

    • Agitation : Set the rotation speed to 400 rpm[5][6].

    • pH : The initial pH should be around 5.9; it is typically not maintained at a constant level during fermentation[5][6].

  • Incubation : Run the fermentation for 7 days.

  • Harvesting : After the incubation period, separate the mycelium from the culture broth by filtration through several layers of cheesecloth[4][5]. The resulting liquid is the culture filtrate, which contains the crude TeA.

Protocol 3: TeA Production via Stationary Liquid Culture

This method is simpler and requires less specialized equipment, making it suitable for initial screening or smaller-scale production.

  • Media Preparation : Prepare the Glucose-Based Medium as described in Table 1. Adjust the final pH to 5.5[4].

  • Dispensing and Sterilization : Dispense 200 mL aliquots of the medium into 1 L Roux bottles[4]. Sterilize by autoclaving at 121°C for 15-20 minutes.

  • Inoculation : Aseptically inoculate each Roux bottle with mycelial plugs from a PDA plate.

  • Incubation : Incubate the bottles as a stationary culture (no agitation) at 29 ± 2°C for 3 weeks[4].

  • Harvesting : After incubation, filter the culture through cheesecloth to separate the mycelial mass from the culture filtrate[4].

Protocol 4: Extraction and Purification of this compound

This protocol details a multi-step solvent extraction process to isolate TeA from the culture filtrate.

  • Initial Clarification : Take the culture filtrate from Protocol 2 or 3. Add an equal volume of methanol (B129727) to the filtrate to precipitate proteins and store it in a refrigerator for 24 hours[4].

  • Filtration : Filter off the precipitate. Recover the methanol from the filtrate using a rotary evaporator at 40-50°C in vacuo[4].

  • pH-Dependent Extraction :

    • Take the remaining aqueous phase and adjust the pH to 7.0 with 0.1 N NaOH[5].

    • Extract this neutral solution twice with an equal volume of dichloromethane (B109758) (DCM) to remove non-polar impurities. Discard the DCM phase[5].

    • Adjust the pH of the remaining aqueous phase to 3.0 with formic acid or dilute HCl[4][5].

    • Extract the acidified solution three times with an equal volume of ethyl acetate (B1210297) (EtOAc)[4][5]. TeA will partition into the organic EtOAc phase.

  • Drying and Concentration : Pool the ethyl acetate extracts and dry them over anhydrous Na₂SO₄[4]. Evaporate the solvent at low temperature (40-50°C) in vacuo to yield a crude residue containing this compound[4].

  • Further Purification (Optional) : The crude extract can be further purified using column chromatography (e.g., Bio-Beads SX-8 resin with a DCM-EtOAc-formic acid eluent) or preparative Thin Layer Chromatography (TLC) on silica (B1680970) gel G using a chloroform:methanol (90:10) solvent system[4][5].

Protocol 5: Analysis and Identification

A simple TLC method for the identification of TeA. For precise quantification, UPLC-MS/MS is recommended[7].

  • TLC Plate Preparation : Spot the concentrated crude extract onto a silica gel G TLC plate. Also spot a standard solution of pure this compound for comparison.

  • Development : Develop the TLC plate in a chamber with a chloroform:methanol (90:10, v/v) solvent system[4].

  • Visualization :

    • Observe the plate under UV light.

    • Expose the plate to iodine vapors[4].

    • Spray the plate with an ethanolic FeCl₃ solution. TeA produces a brilliant orange-colored spot with this reagent[4].

  • Identification : Compare the Rf value and color reaction of the spot from the extract with the TeA standard. An Rf value of approximately 0.40 in this system is indicative of TeA[4].

Visualized Workflows

G cluster_prep Phase 1: Preparation cluster_ferm Phase 2: Fermentation cluster_extract Phase 3: Extraction & Analysis pda 1. Grow Alternaria on PDA Plates starter 2. Prepare Starter Culture (Liquid Medium) pda->starter ferm 3. Inoculate Bioreactor (e.g., YMG Medium) starter->ferm run 4. Run Fermentation (e.g., 7 days, 24°C, 400 rpm) ferm->run harvest 5. Harvest & Filter (Separate Mycelia) run->harvest extract 6. Solvent Extraction (pH-dependent) harvest->extract purify 7. Concentrate & Purify (Evaporation, Chromatography) extract->purify analyze 8. Analysis (TLC, LC-MS/MS) purify->analyze

Caption: High-level workflow for this compound production.

G inp Culture Filtrate step1 Adjust pH to 7.0 with NaOH inp->step1 step2 Extract with Dichloromethane (DCM) (x2) step1->step2 dcm_phase DCM Phase (Discard) step2->dcm_phase Organic aq1 Aqueous Phase 1 step2->aq1 Aqueous step3 Adjust pH to 3.0 with Formic Acid / HCl aq1->step3 step4 Extract with Ethyl Acetate (EtOAc) (x3) step3->step4 aq2 Aqueous Phase 2 (Discard) step4->aq2 Aqueous etoac_phase Ethyl Acetate Phase step4->etoac_phase Organic step5 Dry over Na₂SO₄ etoac_phase->step5 step6 Evaporate in vacuo step5->step6 out Crude this compound step6->out

Caption: Detailed workflow for the solvent extraction of TeA.

References

Application Notes and Protocols for Assessing the Herbicidal Efficacy of Tenuazonic Acid in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting field trials to evaluate the herbicidal efficacy of Tenuazonic acid (TeA), a natural mycotoxin produced by various Alternaria species. TeA has demonstrated significant potential as a bioherbicide with a broad spectrum of activity against numerous weed species.[1][2]

Introduction to this compound (TeA)

This compound is a potent phytotoxin that acts as a natural inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain.[1][2][3] By binding to the D1 protein, it blocks electron flow, leading to the generation of reactive oxygen species (ROS), subsequent cellular damage, chlorophyll (B73375) degradation, and ultimately, plant necrosis and death.[1][4][5] Its mode of action at a molecular level makes it a promising candidate for managing weed biotypes that have developed resistance to conventional herbicides.[1] Field trials have shown that TeA can effectively control important weeds such as Digitaria sanguinalis (large crabgrass) and Amaranthus retroflexus (redroot pigweed) without causing significant harm to certain crops like cotton and tobacco.[2][6]

Data Presentation: Efficacy of this compound

The following tables summarize the herbicidal efficacy of this compound against various weed species as reported in greenhouse and field studies.

Table 1: Effective Concentration (EC90) of this compound on Various Weed Species (Potted-Plant Experiments)

Weed SpeciesFamilyEC90 (μg/mL)
Abutilon theophrastiMalvaceae119
Amaranthus retroflexusAmaranthaceae795
Chenopodium albumAmaranthaceaeNot specified
Digitaria sanguinalisPoaceaeNot specified
Echinochloa crus-galliPoaceaeNot specified
Ipomoea hederaceaConvolvulaceaeNot specified
Portulaca oleraceaPortulacaceaeNot specified
Setaria faberiPoaceaeNot specified
Sida spinosaMalvaceaeNot specified
Xanthium strumariumAsteraceaeNot specified
Acalypha australisEuphorbiaceae2539

Data sourced from a study evaluating the phytotoxicity of TeA on 54 weed species.[2]

Table 2: Field Trial Efficacy of this compound on Key Weed Species in Cotton

Weed SpeciesApplication Rate (g ai/ha)Control Efficacy (%) - 7 DaysControl Efficacy (%) - 14 Days
Digitaria sanguinalis7508580
15009590
Amaranthus retroflexus7508075
15009085

ai/ha: active ingredient per hectare.[2]

Table 3: Crop Tolerance to this compound

Crop SpeciesApplication Rate (μg/mL)Injury Symptoms
Gossypium hirsutum (Cotton)1000None
Nicotiana tabacum (Tobacco)1000None

[2]

Experimental Protocols

The following protocols provide a detailed methodology for conducting a field trial to assess the herbicidal efficacy of this compound.

Protocol 1: Field Trial Design and Establishment

1. Site Selection and Preparation:

  • Select a field with a known history of uniform weed infestation of the target species.
  • The soil type and environmental conditions should be representative of the intended use area.[7]
  • Prepare the field according to standard agricultural practices for the specific crop (if any) to be grown.

2. Experimental Design:

  • Employ a randomized complete block design (RCBD) with a minimum of four replications for each treatment.[7][8]
  • Each block should contain all treatments, including an untreated control, to account for field variability.[9]

3. Plot Layout:

  • Individual plot sizes should be at least 10 square meters.[8]
  • Ensure a buffer zone between plots to prevent spray drift.
  • Each treated plot should have an adjacent untreated control area for direct comparison of weed control.[8][10]

4. Treatments:

  • Include a range of this compound application rates. It is recommended to test the proposed application rate, as well as double the proposed rate, to assess both efficacy and crop phytotoxicity.[10][11]
  • Include an untreated control for baseline comparison.
  • A commercial standard herbicide with a similar target weed spectrum can be included for comparative performance evaluation.

Protocol 2: this compound Application

1. Formulation:

  • Prepare a stable formulation of this compound suitable for spraying. The addition of an adjuvant may be necessary to enhance leaf cuticle penetration.[12]

2. Application Equipment:

  • Utilize a calibrated backpack sprayer or a small plot sprayer equipped with flat-fan nozzles to ensure uniform spray coverage.[13]
  • Record all details of the spraying equipment, including nozzle type, pressure, and spray volume per hectare.[8]

3. Application Timing and Conditions:

  • Apply TeA when target weeds are at an early and active growth stage (e.g., 2-4 leaf stage), as younger seedlings are generally more susceptible.[2]
  • Record the growth stage of both the crop (if present) and the target weed species at the time of application.[14]
  • Document environmental conditions at the time of application, including temperature, humidity, wind speed, and cloud cover.[8]

Protocol 3: Data Collection and Assessment

1. Weed Control Efficacy:

  • Visually assess weed control at regular intervals after treatment, for instance, at 7, 14, and 28 days after application.[13][15]
  • Use a rating scale (e.g., 0-100%, where 0 = no control and 100 = complete kill) to evaluate the percentage of weed control for each species present in the plots.
  • In addition to visual ratings, quantitative measurements such as weed density (counts per unit area) and weed biomass (dry weight) can be collected from designated quadrats within each plot.

2. Crop Phytotoxicity:

  • Visually assess crop injury at the same intervals as weed control assessments.[8]
  • Use a rating scale (e.g., 0-100%, where 0 = no injury and 100 = crop death) to evaluate symptoms such as chlorosis, necrosis, and stunting.

3. Yield Data:

  • If the trial is conducted within a crop, harvest the plots at maturity to determine the crop yield. This provides the ultimate measure of the treatment's impact.[9]

4. Data Analysis:

  • The collected data should be subjected to statistical analysis, typically Analysis of Variance (ANOVA), appropriate for the experimental design (RCBD).[9]
  • Use a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Trial Setup cluster_application Phase 2: Application cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting Site_Selection Site Selection (Uniform Weed Infestation) Field_Prep Field Preparation Site_Selection->Field_Prep Plot_Layout Plot Layout (Randomized Complete Block Design) Field_Prep->Plot_Layout Treatments Treatment Allocation (TeA Rates, Control, Standard) Plot_Layout->Treatments Formulation TeA Formulation (& Adjuvant) Spraying Calibrated Spraying Formulation->Spraying Weed_Assessment Weed Efficacy Assessment (Visual, Density, Biomass) Spraying->Weed_Assessment Crop_Assessment Crop Phytotoxicity (Visual Injury) Weed_Assessment->Crop_Assessment Yield_Data Crop Yield Measurement Crop_Assessment->Yield_Data Stat_Analysis Statistical Analysis (ANOVA) Yield_Data->Stat_Analysis Reporting Reporting of Results Stat_Analysis->Reporting

Caption: Experimental workflow for a this compound herbicidal efficacy field trial.

TeA_Mode_of_Action cluster_photosynthesis Photosystem II (PSII) QA QA QB QB (D1 Protein) QA->QB Normal Electron Flow ROS Reactive Oxygen Species (ROS) Burst QB->ROS Leads to TeA This compound (TeA) TeA->QB Inhibits Electron_Flow Electron Flow Cell_Damage Cellular Damage (Chlorosis, Necrosis) ROS->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

References

Application Notes and Protocols: Molecular Docking of Tenuazonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking studies of Tenuazonic acid (TA) with its key protein targets. Detailed protocols for performing these computational analyses are included to facilitate further research into the therapeutic and herbicidal potential of this natural compound.

Introduction

This compound (TA), a mycotoxin produced by various Alternaria species, has garnered significant interest due to its diverse biological activities. It is a potent inhibitor of protein biosynthesis and has been shown to interact with several key cellular proteins, leading to effects ranging from phytotoxicity to potential anticancer and neuroprotective activities.[1][2] Molecular docking is a crucial computational tool that allows for the prediction and analysis of the interaction between a ligand, such as TA, and its protein target at the molecular level. This technique is instrumental in understanding the mechanism of action and in the rational design of novel derivatives with enhanced efficacy and specificity.

Key Protein Targets of this compound

Molecular docking studies have been instrumental in elucidating the interaction of this compound with several key protein targets:

  • Photosystem II (PSII) D1 Protein: TA is a known inhibitor of photosynthesis, and molecular docking studies have revealed its binding to the QB site of the D1 protein in Photosystem II, thereby blocking electron transport.[2]

  • Plasma Membrane H+-ATPase: TA inhibits the plant plasma membrane H+-ATPase, a crucial enzyme for plant growth and development, suggesting its potential as a bioherbicide.[1][2] The 50% inhibitory concentration (IC50) for the plant PM H+-ATPase is reported to be 0.7 µM, indicating it is a more sensitive target than photosystem II (IC50 = 243.4 µM).[2]

  • Acetylcholinesterase (AChE): this compound has been investigated as a potential multi-target agent for Alzheimer's disease due to its antioxidative and acetylcholinesterase inhibiting properties.

Quantitative Data Summary

The following table summarizes the available quantitative data from molecular docking and experimental studies of this compound with its protein targets.

Target ProteinLigandDocking Score (kcal/mol)Binding Affinity (IC50)Interacting ResiduesReference
Photosystem II D1 Protein (Arabidopsis thaliana)This compound-243.4 µM-[2]
Plasma Membrane H+-ATPase (Spinacia oleracea)This compound-0.7 µMC-terminal regulatory domain[2][3]
AcetylcholinesteraseThis compound (R)-enantiomer-8.58--
AcetylcholinesteraseThis compound (S)-enantiomer-9.07--

Experimental Protocols

Protocol 1: Molecular Docking of this compound with Photosystem II D1 Protein

This protocol is based on the methodology for docking TA with the D1 protein of Arabidopsis thaliana.

1. Software Required:

  • Molecular modeling software (e.g., ChemDraw, Avogadro)
  • Discovery Studio

2. Ligand Preparation: a. Draw the 2D structure of this compound using ChemDraw and save it as a MOL file. b. Convert the 2D structure to a 3D structure using a molecular modeling tool and perform energy minimization using a suitable force field (e.g., MM2).

3. Protein Preparation: a. Retrieve the crystal structure of the Arabidopsis thaliana D1 protein from the Protein Data Bank (PDB). b. Prepare the protein using the "Prepare Protein" protocol in Discovery Studio. This includes removing water molecules, adding hydrogen atoms, and assigning charges.

4. Docking Simulation: a. Use the LibDock module in Discovery Studio for initial docking. b. Define the binding site based on the known QB binding pocket of the D1 protein. c. For more accurate results, use the CDocker module for subsequent docking, defining the binding sphere around the key interacting residues. d. Set the number of docking poses to be generated (e.g., 10).

5. Analysis of Results: a. Analyze the docking poses based on their CDOCKER energy and interaction energy scores. b. Visualize the interactions between this compound and the D1 protein to identify key hydrogen bonds and hydrophobic interactions.

Protocol 2: Molecular Docking of this compound with Acetylcholinesterase

This protocol provides a general workflow for docking a small molecule like this compound with Acetylcholinesterase using AutoDock Vina.

1. Software Required:

  • AutoDock Tools
  • AutoDock Vina
  • PyMOL or other molecular visualization software

2. Ligand Preparation: a. Obtain the 3D structure of this compound (e.g., from PubChem or by building it). b. In AutoDock Tools, add polar hydrogens and assign Gasteiger charges to the ligand. c. Save the prepared ligand in PDBQT format.

3. Protein Preparation: a. Download the crystal structure of human Acetylcholinesterase from the PDB (e.g., PDB ID: 4EY7). b. In AutoDock Tools, remove water molecules and any co-crystallized ligands. c. Add polar hydrogens and assign Kollman charges to the protein. d. Save the prepared protein in PDBQT format.

4. Grid Box Generation: a. In AutoDock Tools, define a grid box that encompasses the active site gorge of Acetylcholinesterase. Ensure the box is large enough to allow for ligand flexibility.

5. Docking Simulation: a. Create a configuration file specifying the paths to the prepared ligand and receptor PDBQT files, and the grid box parameters. b. Run the AutoDock Vina simulation from the command line.

6. Analysis of Results: a. Analyze the output file, which contains the binding affinities (in kcal/mol) for the different docking poses. b. Visualize the docked poses in PyMOL to examine the interactions between this compound and the active site residues of Acetylcholinesterase.

Protocol 3: Molecular Docking of this compound with Plasma Membrane H+-ATPase

1. Software Required:

  • Homology modeling server (e.g., SWISS-MODEL) or software (e.g., Modeller)
  • Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro)
  • Molecular visualization software

2. Protein Structure Preparation: a. If a crystal structure is unavailable, generate a homology model of the target plant H+-ATPase using a suitable template. b. Validate the quality of the homology model using tools like PROCHECK and ERRAT. c. Prepare the protein structure by removing water, adding hydrogens, and assigning charges as described in the previous protocols.

3. Ligand Preparation: a. Prepare the 3D structure of this compound as described in Protocol 2.

4. Binding Site Prediction and Docking: a. Identify potential binding sites on the H+-ATPase, particularly focusing on the C-terminal regulatory domain, which is known to be crucial for TA's inhibitory activity.[3] b. Perform molecular docking using a chosen software package, defining the search space around the predicted binding site.

5. Analysis of Results: a. Evaluate the docking poses based on their binding energies and interactions with the protein. b. Analyze the interactions to understand how this compound might inhibit the function of the H+-ATPase.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Preparation Ligand Preparation Protein Preparation Protein Preparation Grid Box Definition Grid Box Definition Ligand Preparation->Grid Box Definition Protein Preparation->Grid Box Definition Run Docking Run Docking Grid Box Definition->Run Docking Pose Analysis Pose Analysis Run Docking->Pose Analysis Interaction Visualization Interaction Visualization Pose Analysis->Interaction Visualization

Caption: A generalized workflow for molecular docking studies.

Signaling Pathway of this compound-Induced Cell Death

G TA This compound PSII Photosystem II (D1 Protein) TA->PSII ET_inhibition Electron Transport Inhibition PSII->ET_inhibition ROS Reactive Oxygen Species (ROS) Production (Singlet Oxygen) ET_inhibition->ROS EXECUTER EXECUTER Protein Activation ROS->EXECUTER Mitochondria Mitochondria ROS->Mitochondria CellDeath Apoptosis / Cell Death EXECUTER->CellDeath Bcl2 Bcl-2 Family (Pro-apoptotic activation) Mitochondria->Bcl2 Caspases Caspase Activation Bcl2->Caspases Caspases->CellDeath

References

Troubleshooting & Optimization

Technical Support Center: Tenuazonic Acid Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tenuazonic acid (TeA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of TeA in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound (TeA) in aqueous solutions is primarily influenced by pH and temperature.[1][2] Light can also be a contributing factor, although it is less documented in the provided search results. For optimal stability, especially for long-term storage, it is crucial to control these environmental conditions.

Q2: What are the primary degradation pathways of this compound in aqueous solutions?

A2: this compound undergoes two main degradation processes in aqueous solutions: epimerization and hydrolysis.[1][2] Epimerization leads to the formation of its diastereomer, allo-tenuazonic acid (u-TA), while hydrolysis results in the formation of iso-deacetyl TeA (iso-DTA), which is a stable end product of degradation under the studied conditions.[1][2]

Q3: What are the typical degradation products of this compound that I should monitor in my experiments?

A3: The primary degradation products to monitor are the epimer of TeA, often referred to as u-TA, and the hydrolytic product, iso-deacetyl TeA (iso-DTA).[1][2] Depending on the analytical method, it is also important to be aware that some standard methods may not chromatographically separate TeA from its epimer, allo-TeA, leading to their quantification as a sum parameter.[2]

Q4: What is the general solubility of this compound?

A4: this compound has poor water solubility.[3] It is soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and moderately soluble in methanol (B129727) and ethanol (B145695).[3] This is a critical consideration when preparing stock solutions.

Q5: What are the recommended storage conditions for this compound in an aqueous solution?

A5: For long-term storage of TeA solutions, a temperature of -20°C is recommended to ensure stability.[4] Studies have shown significant degradation at higher temperatures like 25°C and 40°C.[1][2] The choice of solvent is also critical; for instance, methanol and methanol-water mixtures are not recommended for long-term storage due to lower stability.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in aqueous solutions.

Issue Possible Cause Troubleshooting Steps
Unexpectedly rapid degradation of TeA in my aqueous solution. High Temperature: TeA degradation is accelerated at elevated temperatures.1. Verify the storage and experimental temperature. Store stock solutions and samples at ≤ 4°C for short-term use and at -20°C for long-term storage. 2. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes.
Incorrect pH: TeA stability is pH-dependent. Significant degradation occurs at acidic pH (e.g., 3.5) at room temperature and above.1. Measure the pH of your aqueous solution. 2. If possible for your experimental design, adjust the pH to a more neutral value (e.g., pH 7.0), where degradation is slower.[1][2] 3. Use a well-buffered system to maintain a stable pH throughout the experiment.
Inconsistent results in bioassays or analytical measurements. Formation of Epimers and Degradation Products: The presence of the epimer (allo-TeA) and the hydrolysis product (iso-DTA) can interfere with assays. Allo-TeA may have different bioactivity.1. Use a stability-indicating analytical method (e.g., HPLC, LC-MS/MS) to separate and quantify TeA, allo-TeA, and iso-DTA. 2. Prepare fresh solutions of TeA before each experiment to minimize the presence of degradation products.
Precipitation of TeA: Due to its poor water solubility, TeA may precipitate out of solution, especially at high concentrations or upon changes in solvent composition.1. Visually inspect your solution for any precipitates. 2. Consider using a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution before diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Difficulty in dissolving TeA in an aqueous buffer. Poor Aqueous Solubility: TeA is inherently poorly soluble in water.1. Prepare a stock solution in an appropriate organic solvent such as DMSO or ethanol.[3] 2. Add the stock solution to the aqueous buffer dropwise while stirring to facilitate dissolution and prevent precipitation. 3. The final concentration of the organic solvent should be kept to a minimum and tested for any effects in your experimental system.

Quantitative Stability Data

The following table summarizes the degradation kinetics of this compound (l-TA) in aqueous buffer solutions at different pH values and temperatures.

pHTemperature (°C)Half-life (t½) in daysDegradation Processes ObservedReference
3.54Not specified, but degradation is minimal-[1][2]
3.52573.8 ± 0.4Epimerization and Hydrolysis[1][2]
3.54014.0 ± 0.1Epimerization and Hydrolysis[1][2]
7.04Not specified, but degradation is minimal-[1][2]
7.025Not specified, but degradation is slower than at pH 3.5Epimerization and Hydrolysis[1][2]
7.040Not specified, but degradation is slower than at pH 3.5Epimerization and Hydrolysis[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO) or Ethanol (analytical grade)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound using a calibrated analytical balance in a sterile environment.

    • Transfer the solid TeA to a sterile microcentrifuge tube.

    • Add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Stability Testing of this compound in Aqueous Buffer

  • Objective: To evaluate the stability of this compound in a specific aqueous buffer over time.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

    • Incubators set at desired temperatures (e.g., 4°C, 25°C, 37°C)

    • HPLC or LC-MS/MS system

    • Autosampler vials

  • Procedure:

    • Prepare the working solution of this compound by diluting the stock solution in the aqueous buffer to the final desired concentration.

    • Dispense the working solution into multiple autosampler vials.

    • Take an initial sample (t=0) for immediate analysis.

    • Place the remaining vials in incubators at the different temperatures to be tested.

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each temperature condition.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining concentration of this compound and the formation of its degradation products.

    • Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and half-life.

Visualizations

Tenuazonic_Acid_Degradation_Pathway TeA This compound (TeA) u_TA allo-Tenuazonic Acid (u-TA) (Epimer) TeA->u_TA Epimerization iso_DTA iso-Deacetyl TeA (iso-DTA) (Hydrolysis Product) TeA->iso_DTA Hydrolysis

Caption: Degradation pathway of this compound in aqueous solutions.

Troubleshooting_Workflow start Unexpected TeA Degradation check_temp Is storage/experimental temperature > 4°C? start->check_temp adjust_temp Action: Store at ≤ 4°C (short-term) or -20°C (long-term) check_temp->adjust_temp Yes check_ph Is the solution pH acidic? check_temp->check_ph No adjust_temp->check_ph adjust_ph Action: Adjust to neutral pH and use a buffer check_ph->adjust_ph Yes check_analysis Are you using a stability-indicating method? check_ph->check_analysis No adjust_ph->check_analysis use_proper_method Action: Use HPLC/LC-MS to separate degradation products check_analysis->use_proper_method No end Problem Resolved check_analysis->end Yes use_proper_method->end

Caption: Troubleshooting workflow for unexpected this compound degradation.

References

Identifying and characterizing Tenuazonic acid degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing Tenuazonic acid (TeA) degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound (TeA)?

A1: The primary degradation products of this compound are its epimer, allo-Tenuazonic acid (allo-TeA), and a hydrolytic product, iso-deacetyl this compound (iso-DTA).[1] Degradation primarily occurs through two processes: epimerization and hydrolysis.[1]

Q2: What environmental factors influence the degradation of this compound?

A2: The degradation of this compound is significantly influenced by pH and temperature.[1][2] Studies have shown that at a pH of 3.5, significant degradation occurs at 25°C and 40°C.[1][2][3]

Q3: How can I separate this compound from its epimer, allo-Tenuazonic acid, during HPLC analysis?

A3: The chromatographic separation of TeA and allo-TeA can be challenging on standard reversed-phase HPLC columns.[3] The use of a graphite (B72142) column or optimizing the mobile phase, for instance by using alkaline conditions (pH 8.3), has been shown to improve the separation of these isomers.[4][5]

Q4: What are the known biological targets or signaling pathways affected by this compound?

A4: this compound is known to inhibit eukaryotic protein synthesis.[6] In plants, it acts as a phytotoxin by inhibiting photosystem II (PSII) and the plasma membrane H+-ATPase.[1][7][8][9][10] It blocks the electron flow in PSII by binding to the QB site on the D1 protein.[9][10] TeA also inhibits the plasma membrane H+-ATPase by interacting with its C-terminal regulatory domain.[1][7][8]

Q5: What are the general conditions for conducting forced degradation studies on this compound?

A5: Forced degradation studies for TeA should include exposure to acidic, basic, oxidative, photolytic, and thermal stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] General conditions can be adapted from ICH guidelines and published literature on forced degradation.[11][12][13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor separation of this compound and allo-Tenuazonic acid peaks in HPLC. Co-elution of the epimers on the analytical column.- Optimize Mobile Phase: Experiment with different mobile phase compositions and pH. An alkaline mobile phase (e.g., pH 8.3) has been shown to improve separation.[4][5]- Change Column: Consider using a different stationary phase, such as a graphite-based column, which has demonstrated better separation of these epimers.[3]- Adjust Temperature: Varying the column temperature can sometimes improve resolution.
Inconsistent retention times for TeA and its degradation products. Fluctuations in mobile phase composition, flow rate, or column temperature.- Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is properly degassed.- System Check: Verify the HPLC pump is delivering a consistent flow rate and that there are no leaks in the system.- Temperature Control: Use a column oven to maintain a stable temperature throughout the analysis.
Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. Co-eluting compounds from the sample matrix interfering with the ionization of the target analytes.- Sample Preparation: Employ a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.- Isotope-Labeled Internal Standards: Use stable isotope-labeled internal standards for TeA and its degradation products to compensate for matrix effects.[15]- Dilution: Dilute the sample extract to reduce the concentration of interfering substances.
No or minimal degradation observed under stress conditions. The stress conditions are not harsh enough.- Increase Stressor Concentration: For hydrolytic and oxidative studies, increase the concentration of the acid, base, or oxidizing agent (e.g., from 0.1 M to 1 M HCl or NaOH, or 3% to 30% H₂O₂).[11][12][13]- Increase Temperature: For thermal and hydrolytic studies, increase the temperature (e.g., from 40°C to 60°C or higher).[12]- Increase Exposure Time: Extend the duration of exposure to the stress condition.
Excessive degradation (>20%) observed under stress conditions. The stress conditions are too harsh.- Decrease Stressor Concentration: Reduce the concentration of the acid, base, or oxidizing agent.- Decrease Temperature: Lower the temperature for thermal and hydrolytic stress studies.- Decrease Exposure Time: Shorten the duration of the stress test.

Experimental Protocols

Forced Degradation Studies of this compound

These protocols are intended as a starting point and may require optimization based on the specific formulation and analytical method. The target degradation is typically 5-20%.[11]

1. Acidic Degradation:

  • Procedure: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).

  • Conditions: Incubate the solution at room temperature or elevate the temperature to 40-60°C for several hours.

  • Sampling: Withdraw aliquots at different time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Neutralize the samples with an equivalent amount of a suitable base (e.g., sodium hydroxide) before analysis.

2. Basic Degradation:

  • Procedure: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M to 1 M sodium hydroxide (B78521) (NaOH).

  • Conditions: Maintain the solution at room temperature for a specified period.

  • Sampling: Collect samples at various time intervals.

  • Neutralization: Neutralize the samples with an equivalent amount of a suitable acid (e.g., hydrochloric acid) prior to analysis.

3. Oxidative Degradation:

  • Procedure: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.

  • Conditions: Keep the solution at room temperature and protect it from light.

  • Sampling: Take samples at different time points to monitor the degradation progress.

4. Photolytic Degradation:

  • Procedure: Expose a solution of this compound (in a photostable container, e.g., quartz cuvette) and a solid sample to a light source.

  • Conditions: Use a photostability chamber with a combination of UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control: A dark control sample should be stored under the same conditions to differentiate between photolytic and thermal degradation.

5. Thermal Degradation:

  • Procedure: Place a solid sample of this compound in a temperature-controlled oven.

  • Conditions: Expose the sample to a temperature higher than that used for accelerated stability testing (e.g., 60-80°C).

  • Sampling: Analyze the sample at various time points.

Analytical Method for Degradation Products

A stability-indicating HPLC-UV or LC-MS/MS method should be developed and validated to separate and quantify this compound and its degradation products.

  • HPLC Column: A C18 column is commonly used, but a graphite-based column may provide better resolution for the epimers.[3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. Adjusting the pH to alkaline conditions may be necessary for epimer separation.[4][5]

  • Detector: A UV detector set at the lambda max of this compound or a mass spectrometer for more sensitive and specific detection and identification of degradation products.

Quantitative Data

The following table summarizes the degradation kinetics of this compound under specific conditions.

Condition Half-life (t½) Degradation Products Identified
pH 3.5, 25°C 73.8 ± 0.4 daysallo-Tenuazonic acid, iso-deacetyl this compound
pH 3.5, 40°C 14.0 ± 0.1 daysallo-Tenuazonic acid, iso-deacetyl this compound
pH 7.0, 4°C, 25°C, 40°C No significant degradation observed over 4 monthsNot applicable
Heating at 100°C for 90 minutes (in sunflower flour) 50% degradationNot specified

Data sourced from Siegel et al., 2010 and Combina et al., 1999.[1][16]

Visualizations

Signaling Pathways and Experimental Workflows

Tenuazonic_Acid_Degradation_Pathway TeA This compound (TeA) allo_TeA allo-Tenuazonic Acid (allo-TeA) TeA->allo_TeA Epimerization iso_DTA iso-deacetyl this compound (iso-DTA) TeA->iso_DTA Hydrolysis

Caption: Primary degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Analysis Stability-Indicating Analytical Method (e.g., HPLC, LC-MS/MS) Acid->Analysis Base Basic Base->Analysis Oxidative Oxidative Oxidative->Analysis Photolytic Photolytic Photolytic->Analysis Thermal Thermal Thermal->Analysis TeA_Sample This compound Sample TeA_Sample->Acid TeA_Sample->Base TeA_Sample->Oxidative TeA_Sample->Photolytic TeA_Sample->Thermal Identification Identification & Characterization of Degradation Products Analysis->Identification TeA_Inhibition_Pathway TeA This compound PSII Photosystem II (PSII) TeA->PSII binds to QB site H_ATPase Plasma Membrane H+-ATPase TeA->H_ATPase binds to C-terminal domain Electron_Transport Inhibition of Electron Transport PSII->Electron_Transport Proton_Pumping Inhibition of Proton Pumping H_ATPase->Proton_Pumping ROS Increased Reactive Oxygen Species (ROS) Electron_Transport->ROS Cell_Death Cell Death / Necrosis Proton_Pumping->Cell_Death ROS->Cell_Death

References

Overcoming challenges in the purification of Tenuazonic acid from culture extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Tenuazonic acid (TeA) from culture extracts. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in purifying this compound?

A1: The primary challenges in TeA purification stem from its chemical properties. TeA is a chromatographically challenging molecule, often exhibiting poor peak shape (tailing) in reversed-phase HPLC under acidic conditions.[1][2] This is due to its tetramic acid structure. Additionally, achieving high purity can be difficult due to the presence of structurally similar analogues and other co-extracted fungal metabolites.[3][4] Ion suppression in LC-MS/MS analysis can also be a hurdle for accurate quantification.[2]

Q2: What is the recommended pH for the mobile phase during HPLC purification of TeA?

A2: An alkaline mobile phase is crucial for obtaining a symmetric chromatographic peak shape for TeA.[1][2] A pH of 8.0 or higher is recommended to ensure the molecule is in its anionic form, which provides better interaction with C18 stationary phases.[2][3] For instance, a mobile phase with a pH of 8.3 has been shown to result in good baseline separation.[1][2]

Q3: Which extraction solvents are most effective for TeA from fungal cultures?

A3: The choice of extraction solvent significantly impacts recovery. Ethyl acetate (B1210297) is a commonly used solvent for extracting TeA from acidified culture filtrates (pH 3).[5][6] Other effective solvents include dichloromethane (B109758) and methanol (B129727).[5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often using acetonitrile (B52724), has also been applied, although it may result in lower recovery for TeA compared to traditional methanolic extraction.[2]

Q4: Are there any derivatization techniques that can improve TeA analysis?

A4: Yes, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) has been used to improve the determination of TeA.[3] This technique can help to decrease the polarity difference between TeA and other co-eluting compounds, potentially leading to better chromatographic performance and sensitivity.[3]

Q5: What are the common methods for quantifying TeA in purified samples?

A5: High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for TeA quantification.[3][7][8] LC-MS/MS offers higher sensitivity and selectivity.[1][2] For accurate quantification, especially when dealing with matrix effects, the use of isotopically labeled internal standards in a stable isotope dilution assay (SIDA) is recommended.[3][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor/Asymmetric Peak Shape (Tailing) in HPLC Mobile phase pH is too low (acidic or neutral).Increase the mobile phase pH to >8.0. An alkaline mobile phase (e.g., pH 8.3) ensures TeA is in its anionic form, leading to a symmetric peak shape on C18 columns.[1][2]
Injection solvent is incompatible with the mobile phase.Ensure the sample is dissolved in a solvent similar in composition and pH to the initial mobile phase conditions. High percentages of acetonitrile in the injection solvent can cause peak distortion.[2]
Low Recovery of TeA After Extraction Inefficient extraction from the aqueous culture filtrate.Acidify the culture filtrate to approximately pH 3 with an acid like formic or hydrochloric acid before extraction with a non-polar solvent like ethyl acetate.[5][6] This protonates the TeA, making it more soluble in the organic solvent.
The chosen extraction method is not optimal.While QuEChERS is a versatile method, traditional liquid-liquid extraction with solvents like ethyl acetate or methanol may offer better recovery for TeA.[2] Consider optimizing the solvent system and extraction repetitions.
Co-elution of Impurities with TeA Presence of structurally similar TeA analogues or other fungal metabolites.Optimize the HPLC gradient to improve separation. Experiment with different stationary phases. Consider a multi-step purification approach, such as combining liquid-liquid extraction with solid-phase extraction (SPE) before HPLC.[4]
Inaccurate Quantification with LC-MS/MS Matrix effects causing ion suppression or enhancement.Utilize a stable isotope dilution assay (SIDA) with an isotopically labeled TeA internal standard for the most accurate quantification.[2][3] Alternatively, use matrix-matched calibration curves.[3]
Suboptimal MS/MS parameters.Optimize the cone voltage and collision energy for the specific TeA transitions being monitored to ensure maximum sensitivity.
Clogged HPLC Column or High Backpressure Particulate matter in the sample extract.Ensure all samples are centrifuged and filtered through a 0.22 or 0.45 µm filter before injection to remove any particulate matter.
Protein precipitation in the column.If the culture extract has high protein content, incorporate a protein precipitation step (e.g., with methanol) before further purification.[6]

Quantitative Data Summary

Table 1: Recovery Rates of this compound Using Different Analytical Methods

Analytical MethodQuantification MethodRecovery Rate (%)Reference
LC-MS/MSStable Isotope Dilution Analysis (SIDA)96 - 107[3]
LC-MS/MSMatrix-Matched Calibration84 - 112[3]
LC-MS/MSQuEChERS with Isotope DilutionLower compared to methanolic extraction[2]

Table 2: Limits of Detection (LOD) for this compound in Various Analytical Methods

Analytical MethodDerivatizationLimit of Detection (LOD)Reference
HPLC-MSWith DNPH1 - 3 µg/kg[3]
HPLC-MSWithout Derivatization50 - 80 µg/kg[3]
ELISA-0.17 ng/mL[7]
Bioluminescent Enzyme Immunoassay (BEIA)-0.7 ng/mL[7]
Gold Nanoparticle-based Lateral Flow Immunoassay-12.5 ng/mL (visual)[9]

Experimental Protocols

Protocol 1: Extraction of this compound from Liquid Culture

This protocol is based on methodologies described in multiple sources.[5][6]

  • Culture Filtration: Separate the fungal mycelium from the liquid culture broth by filtering through several layers of cheesecloth.

  • pH Adjustment (Acidification): Adjust the pH of the culture filtrate to 3.0 using formic acid or dilute HCl. This step is critical for protonating the TeA.

  • Solvent Extraction:

    • Transfer the acidified filtrate to a separatory funnel.

    • Extract the filtrate with an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the ethyl acetate extracts.

    • Dry the extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude TeA extract.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase) for further purification or analysis.

Protocol 2: Purification and Analysis of this compound by HPLC-MS/MS

This protocol is a generalized procedure based on best practices identified in the literature.[1][2]

  • Sample Preparation:

    • Prepare the crude TeA extract as described in Protocol 1.

    • Reconstitute the extract in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Gemini NX-C18).[3]

    • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water, pH adjusted to 8.3.

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient might start at 5% B, ramp up to 100% B over 15 minutes, hold for 4 minutes, and then re-equilibrate at 5% B.[2]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 39°C.

    • Injection Volume: 2.0 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes, as TeA can be detected in both.

    • Scan Mode: Dynamic Multiple Reaction Monitoring (dMRM) for targeted quantification.

    • Monitoring Transitions: Specific precursor-to-product ion transitions for TeA should be monitored.

    • Internal Standard: For accurate quantification, spike the sample with a known concentration of an isotopically labeled TeA standard (e.g., ¹³C₂-TeA) before extraction.[2]

Visualizations

TeA_Purification_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis Culture Fungal Culture Filtration Filtration Culture->Filtration Acidification Acidification (pH 3) Filtration->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Concentration Evaporation LLE->Concentration Crude_Extract Crude TeA Extract Concentration->Crude_Extract SPE Solid-Phase Extraction (Optional) Crude_Extract->SPE Further Cleanup HPLC Reversed-Phase HPLC (Alkaline pH) Crude_Extract->HPLC Direct Injection SPE->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Analysis LC-MS/MS Analysis HPLC->Analysis Direct Analysis Fraction_Collection->Analysis Purity Check Pure_TeA Purified this compound Fraction_Collection->Pure_TeA Troubleshooting_Logic Start Start Purification Problem Poor HPLC Peak Shape? Start->Problem Check_pH Is Mobile Phase pH > 8.0? Problem->Check_pH Yes Low_Recovery Low TeA Yield? Problem->Low_Recovery No Adjust_pH Action: Increase pH of Mobile Phase Check_pH->Adjust_pH No Check_pH->Low_Recovery Yes Adjust_pH->Problem Check_Extraction_pH Was Culture Acidified to pH 3 before Extraction? Low_Recovery->Check_Extraction_pH Yes Success Successful Purification Low_Recovery->Success No Adjust_Extraction_pH Action: Acidify Culture Filtrate Check_Extraction_pH->Adjust_Extraction_pH No Check_Extraction_pH->Success Yes Adjust_Extraction_pH->Start

References

Technical Support Center: Chromatographic Separation of Tenuazonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the successful chromatographic separation of Tenuazonic acid (TeA) and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that I need to separate?

A1: The most commonly encountered and chromatographically relevant isomer is allo-tenuazonic acid , a diastereomer of this compound.[1][2] Most analytical methods aim to separate l-Tenuazonic acid from allo-Tenuazonic acid, as they often occur together in contaminated products and may not be separated by standard reversed-phase HPLC methods.[2][3]

Q2: Why is this compound considered chromatographically challenging?

A2: this compound's structure, which includes a β-diketone moiety, can lead to poor chromatographic performance on standard reversed-phase columns.[1][4] This often results in issues like poor peak shape (tailing), low sensitivity, and difficulty in separating it from its isomers.[5][6] Additionally, TeA can exist in different tautomeric forms, further complicating its separation.[4]

Q3: What are the most effective types of columns for separating TeA isomers?

A3: While standard C18 columns often fail to provide adequate separation[2], several specialized columns have proven effective:

  • High Carbon-Load C18 Columns: Deactivated, end-capped C18 silica (B1680970) columns with a high carbon load can successfully separate TeA from allo-TeA.[1][2]

  • Porous Graphitic Carbon (PGC) Columns: Columns like Hypercarb are highly effective for separating these epimers.[2]

  • Modern High-Performance Columns: Columns such as Acquity UPLC® HSS T3 are used in modern UPLC-MS/MS methods for robust separation.[7]

Q4: How does mobile phase pH affect the separation of TeA isomers?

A4: Mobile phase pH is a critical parameter. An alkaline mobile phase (pH ~8.0-8.8) is highly recommended.[6] Using a weak alkaline pH, such as 8.3 with an ammonium (B1175870) formate (B1220265) buffer, results in a symmetric chromatographic peak shape for TeA and can achieve baseline separation of isomers.[5][6] Acidic conditions are generally less effective and can lead to distorted peaks.[6]

Q5: Is TeA stable in solution during sample preparation and analysis?

A5: this compound can degrade in aqueous solutions through epimerization and hydrolysis, particularly at elevated temperatures (25°C and 40°C).[8] For long-term storage of standards, a temperature of -20°C is optimal.[9] Methanol (B129727) and methanol-water mixtures are not recommended for storing solutions, whereas benzene-based solvents show better stability.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Workflow for Method Development

The following diagram outlines a general workflow for developing a robust method for separating TeA isomers.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation SamplePrep Sample Preparation (QuEChERS, SPE, etc.) InitialScreen Initial Screening (e.g., Standard C18 Column, Acidic/Neutral pH) SamplePrep->InitialScreen StandardPrep Standard Preparation (Store at -20°C) StandardPrep->InitialScreen ProblemID Problem Identification InitialScreen->ProblemID Assess Peak Shape & Resolution Optimization Method Optimization ProblemID->Optimization e.g., Poor Resolution, Peak Tailing Validation Method Validation (LOD, LOQ, Recovery) Optimization->Validation Optimized Method Analysis Routine Analysis Validation->Analysis

Caption: General workflow for TeA isomer separation method development.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for TeA is a common problem often caused by secondary interactions with the stationary phase or improper mobile phase conditions.

Potential Cause Recommended Solution
Acidic Mobile Phase Increase the mobile phase pH to the alkaline range (pH 8.0-8.8). A pH of 8.3 with an ammonium formate buffer is a good starting point to achieve a symmetric peak.[5][6]
Standard C18 Column Use a column with a high carbon load and effective end-capping to minimize secondary interactions.[1] Alternatively, switch to a porous graphitic carbon (PGC) column.
Column Contamination Flush the column with a strong solvent or follow the manufacturer's cleaning protocol. Ensure proper sample clean-up to avoid matrix contaminants.
System Dead Volume Check all fittings and connections for dead volume, especially between the injector, column, and detector. Ensure tubing is cut cleanly and seated properly.[10]
Problem: Inadequate Separation of TeA and allo-TeA Isomers

Q: I cannot achieve baseline separation between this compound and its allo- isomer. What adjustments should I make?

A: Co-elution is a known issue, as these isomers are not easily separated on many standard columns.[2]

Potential Cause Recommended Solution
Incorrect Stationary Phase Standard C18 phases are often insufficient. Switch to a porous graphitic carbon (PGC) column or a high carbon-load C18 column , which have demonstrated success in separating these epimers.[2]
Suboptimal Mobile Phase Adjust the mobile phase composition. An alkaline pH (e.g., 8.3) not only improves peak shape but also enhances the separation of isomers.[5]
Temperature Fluctuations Use a column thermostat to maintain a stable temperature. Increasing the temperature can sometimes improve separation efficiency and reduce run times.[10]
Gradient Elution Not Optimized If using a gradient, try a shallower gradient. This increases the run time but can significantly improve the resolution between closely eluting peaks.[10]
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common chromatographic issues.

G cluster_resolution Poor Resolution cluster_peakshape Poor Peak Shape cluster_sensitivity Low Sensitivity Start Chromatographic Issue Encountered Res_Cause1 Wrong Column Type? Start->Res_Cause1 PS_Cause1 Acidic pH? Start->PS_Cause1 Sens_Cause1 Poor Ionization (MS)? Start->Sens_Cause1 Res_Sol1 Use PGC or High-Load C18 Column Res_Cause1->Res_Sol1 Yes Res_Cause2 Suboptimal Mobile Phase? Res_Cause1->Res_Cause2 No Res_Sol2 Increase pH to ~8.3 Res_Cause2->Res_Sol2 PS_Sol1 Use Alkaline Mobile Phase PS_Cause1->PS_Sol1 Yes PS_Cause2 Active Sites on Column? PS_Cause1->PS_Cause2 No PS_Sol2 Use End-Capped, High-Load C18 PS_Cause2->PS_Sol2 Sens_Sol1 Optimize ESI settings (Negative Mode Often Used) Sens_Cause1->Sens_Sol1 Yes Sens_Cause2 Sample Loss? Sens_Cause1->Sens_Cause2 No Sens_Sol2 Check Sample Prep & Recovery Sens_Cause2->Sens_Sol2

Caption: Troubleshooting decision tree for TeA chromatography.

Experimental Protocols & Data

Protocol 1: UPLC-MS/MS Method for TeA Isomer Separation

This method is adapted from modern analytical procedures for the determination of TeA in various matrices.[5][6][7]

1. Sample Preparation (QuEChERS-based):

  • Homogenize your sample.

  • Perform an extraction using an acetonitrile-based solvent mixture.

  • Follow standard QuEChERS clean-up protocols suitable for your matrix.

2. Chromatographic Conditions:

ParameterSpecification
System UPLC coupled to a Tandem Quadrupole Mass Spectrometer (MS/MS)[7]
Column Acquity UPLC® HSS T3 (1.8 μm, 2.1 x 100 mm)[7]
Column Temp. 35 - 40 °C[6][7]
Mobile Phase A 5 mM Ammonium Formate in Water (pH adjusted to 8.3)[6]
Mobile Phase B Methanol[6]
Flow Rate 0.5 mL/min[6]
Injection Vol. 2.0 µL[6]

3. Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
0.55
3.040
15.0100
19.0100
19.15
26.05
This gradient is an example and should be optimized for your specific application.[6]

4. MS/MS Detection:

  • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for TeA.[7]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Typical MRM Transitions: Monitor precursor and product ions specific to TeA and its isotopically labeled internal standard.

Protocol 2: HPLC-UV Method with High Carbon-Load Column

This method is based on earlier but effective reversed-phase techniques for separating TeA from its diastereomer.[1]

1. Chromatographic Conditions:

ParameterSpecification
System HPLC with a Diode-Array UV Detector
Column Deactivated, end-capped C18 silica with a high carbon load[1]
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The pH should be optimized, with alkaline conditions being preferable.
Detection UV detector set at the absorbance maxima for TeA (typically around 280 nm).[11]

2. Expected Results:

  • This system allows for the separation of this compound from its (5R,8S)-diastereomer, allo-tenuazonic acid.[1] Retention times and resolution will depend on the specific column and mobile phase composition used.

References

Mitigating the impact of pH and temperature on Tenuazonic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the impact of pH and temperature on Tenuazonic acid (TeA) stability. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Rapid Degradation of TeA in Aqueous Solutions During Sample Preparation

  • Question: I am observing significant loss of this compound in my aqueous samples shortly after preparation, even before analysis. What could be the cause and how can I prevent this?

  • Answer: Rapid degradation of TeA in aqueous solutions is often due to a combination of inappropriate pH and elevated temperature. TeA undergoes two primary degradation processes: epimerization and hydrolysis. Hydrolysis, in particular, is accelerated at non-optimal pH and higher temperatures, leading to the formation of iso-deacetyl TeA.

    Troubleshooting Steps:

    • pH Control: Immediately buffer your aqueous solution to a slightly acidic pH (e.g., pH 3.5) upon preparation. Avoid neutral or alkaline conditions, as they can accelerate degradation.

    • Temperature Control: Prepare and handle your samples on ice or at refrigerated temperatures (e.g., 4°C) whenever possible.

    • Minimize Time in Solution: Reduce the time between sample preparation and analysis. If immediate analysis is not possible, store the samples under recommended conditions (see FAQs below).

    • Solvent Choice: If your experimental design allows, consider using organic solvents like methanol (B129727) for stock solutions, where TeA is generally more stable. For working solutions, use acidified water or an appropriate buffer.

Issue 2: Inconsistent Quantification of TeA in Stored Samples

  • Question: My quantified this compound concentrations are inconsistent across samples stored for the same duration. What could be causing this variability?

  • Answer: Inconsistent quantification can stem from variable storage conditions and the presence of contaminants. The stability of TeA is highly dependent on both temperature and pH. Even slight variations in these parameters between samples can lead to different degradation rates.

    Troubleshooting Steps:

    • Standardize Storage: Ensure all samples are stored at a consistent, low temperature (e.g., 4°C for short-term or frozen for long-term). Use tightly sealed, light-protected containers.

    • pH of Matrix: Be aware of the inherent pH of your sample matrix (e.g., tomato products, fruit juices). If necessary, adjust the pH to a more stable range (acidic) before storage.

    • Internal Standards: For analytical methods like LC-MS/MS, the use of a stable isotope-labeled internal standard (e.g., 13C2-Tenuazonic acid) is highly recommended.[1][2][3] This can compensate for variations in sample preparation and instrument response.

    • Extraction Efficiency: Ensure your extraction protocol is robust and consistently applied across all samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a reliable approach for various matrices.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for storing this compound solutions?

A1: For maximum stability in aqueous solutions, it is recommended to store this compound at a low temperature, ideally 4°C, and at a slightly acidic pH of 3.5. Under these conditions, the degradation rate is significantly reduced.[4][5]

Q2: How stable is this compound at room temperature?

A2: this compound shows significant degradation at room temperature (25°C), especially in aqueous solutions. At pH 3.5, its half-life is approximately 74 days, while at higher pH values, the degradation can be faster.[4][5]

Q3: What are the main degradation products of this compound?

A3: The primary degradation processes for this compound are epimerization and hydrolysis.[4][5] This leads to the formation of its epimer and the hydrolytically formed iso-deacetyl TA, which is a stable end product under many conditions.[4][5]

Q4: Can I use a standard reverse-phase HPLC column to analyze this compound?

A4: While possible, it can be challenging as TeA and its epimer may not separate well on standard reversed-phase columns without specific mobile phase additives that might be incompatible with mass spectrometry.[5] Using a high carbon load column or adjusting the mobile phase to an alkaline pH (e.g., 8.3) can improve chromatographic peak shape and separation.[1][2]

Q5: What is the recommended analytical technique for quantifying this compound?

A5: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or multistage mass spectrometry (MSn) is the preferred method for sensitive and specific quantification of this compound and its degradation products.[1][3][4][6]

Data Presentation

Table 1: Half-life of this compound in Aqueous Buffer at Different pH and Temperature Conditions

pHTemperature (°C)Half-life (days)Reference
3.54Not specified, but stable over 4 months[4][5]
3.52573.8 ± 0.4[4][5]
3.54014.0 ± 0.1[4][5]
7.04, 25, 40Not specified, but degradation occurs[4][5]

Experimental Protocols

Protocol 1: Aqueous Stability Study of this compound

This protocol outlines a method to evaluate the stability of TeA under different pH and temperature conditions.

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH levels (e.g., pH 3.5 and pH 7.0).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like methanol.

  • Spiking: Spike the buffer solutions with the TeA stock solution to achieve the desired final concentration.

  • Incubation: Aliquot the spiked buffer solutions into sealed vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 7, 14, 30, 60, 90, and 120 days), remove a vial from each condition for analysis.

  • Quantification: Analyze the concentration of TeA and its degradation products in each sample using a validated HPLC-MS/MS method.

  • Data Analysis: Calculate the degradation kinetics and determine the half-life of TeA under each condition.

Protocol 2: QuEChERS-based Extraction of this compound from Solid Samples

This protocol describes a general method for extracting TeA from complex matrices like food products.

  • Sample Homogenization: Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of a stable isotope-labeled internal standard solution (e.g., 100 µL of 25 µg/mL TeA-13C2 in methanol).[1]

  • Hydration: Add 10.0 mL of distilled water to the sample.

  • Solvent Extraction: Add 9.9 mL of acetonitrile (B52724) and shake vigorously.

  • Salting Out: Add the appropriate QuEChERS salts, shake vigorously, and centrifuge.

  • Cleanup (d-SPE): Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing the appropriate sorbents, vortex, and centrifuge.

  • Final Extract Preparation: Take an aliquot of the cleaned extract, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

TeA_Degradation_Pathway TeA This compound (l-TA) Epimer u-TA (Epimer) TeA->Epimer Epimerization Hydrolysis_Product iso-Deacetyl TA (iso-DTA) (Stable End Product) TeA->Hydrolysis_Product Hydrolysis (Accelerated by high temp/pH)

This compound Degradation Pathway

TeA_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Buffers (e.g., pH 3.5, 7.0) spike Spike Buffers with TeA Stock prep_buffer->spike prep_stock Prepare TeA Stock Solution prep_stock->spike incubate Incubate at Different Temps (4°C, 25°C, 40°C) spike->incubate sample Sample at Time Points (0, 7, 14, 30... days) incubate->sample analyze Analyze via HPLC-MS/MS sample->analyze calculate Calculate Degradation Kinetics & Half-life analyze->calculate

Workflow for TeA Stability Study

References

Improving the solubility of Tenuazonic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Tenuazonic acid (TeA) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TeA) and why is its solubility a concern for in vitro assays?

A1: this compound is a mycotoxin produced by various Alternaria species of fungi. It exhibits a range of biological activities, including antitumor, antiviral, and antibacterial properties, making it a compound of interest for research. However, TeA has poor water solubility, which can lead to precipitation in aqueous-based in vitro assay systems, resulting in inaccurate and unreliable data.

Q2: In what solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and chloroform.[1] It is only sparingly soluble in aqueous buffers.[2]

Q3: What is the recommended method for preparing a working solution of this compound for cell-based assays?

A3: The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO or DMF. This stock solution can then be serially diluted to the final working concentration in the aqueous assay buffer or cell culture medium immediately before use. This two-step process helps to minimize precipitation.[2]

Q4: What is the stability of this compound in solution?

A4: this compound is most stable when stored in organic solvents at -20°C. Aqueous solutions of TeA are not recommended for storage for more than one day.[2] Studies have shown that in aqueous buffers, the stability of TeA is dependent on pH and temperature. For instance, at pH 3.5, significant degradation occurs at 25°C and 40°C, with half-lives of approximately 74 and 14 days, respectively.[3][4]

Q5: What are the known mechanisms of action of this compound?

A5: this compound is known to be a potent inhibitor of eukaryotic protein synthesis by preventing the release of newly synthesized proteins from the ribosome.[5][6] It also acts as an inhibitor of photosystem II (PSII) by blocking electron transport.[7]

Troubleshooting Guide

Issue: My this compound precipitates out of solution when I add it to my aqueous assay buffer.

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility - Prepare a higher concentration stock solution in 100% DMSO or DMF. - Decrease the final concentration of TeA in the assay. - Increase the percentage of the organic solvent in the final working solution, ensuring it is not toxic to the cells. It is crucial to include a vehicle control with the same solvent concentration in your experiment.
Incorrect Dilution Method - Add the TeA stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing. - Prepare an intermediate dilution of the stock solution in the assay buffer before making the final dilution.
Low Temperature - Gently warm the aqueous buffer to 37°C before adding the TeA stock solution.[8] Some sources suggest that warming the tube and shaking it in an ultrasonic bath can aid in achieving higher solubility.[8]
pH of the Aqueous Buffer - The solubility of TeA can be pH-dependent. Although specific data on the pH-solubility profile of the free acid is limited, you can empirically test different pH values for your aqueous buffer to see if it improves solubility.

Quantitative Data: Solubility of this compound

The following table summarizes the known solubility of the copper salt of this compound in various solvents. Data for the free acid form is less prevalent in the literature.

Solvent Solubility of this compound (Copper Salt) Reference
Dimethylformamide (DMF)~30 mg/mL[2]
Dimethyl sulfoxide (DMSO)~20 mg/mL[2]
Ethanol~20 mg/mL[2]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (free acid or copper salt)

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to reach room temperature before opening the vial.

  • Weigh the required amount of this compound powder. The molecular weight of the free acid is 197.23 g/mol , and the copper salt is approximately 228.0 g/mol .

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (free acid), add 507 µL of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[5][8]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer, pre-warmed to 37°C

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately and thoroughly.

  • Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Include a vehicle control in your experiment, which consists of the cell culture medium with the same final concentration of DMSO as the experimental wells.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Experimental Workflow for Preparing this compound Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate/Warm to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution Aliquot store->thaw dilute Serially Dilute Stock in Buffer thaw->dilute prewarm Pre-warm Aqueous Buffer to 37°C prewarm->dilute mix Mix Thoroughly dilute->mix use Use Immediately in Assay mix->use

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway: Inhibition of Eukaryotic Protein Synthesis by this compound

G A_site A Site P_site P Site A_site->P_site Translocation E_site E Site P_site->E_site Translocation protein Nascent Polypeptide P_site->protein Peptide Bond Formation Exit Exit mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_site Enters TeA This compound TeA->P_site Inhibits Release

Caption: this compound inhibits protein synthesis at the ribosome.

Signaling Pathway: Inhibition of Photosystem II by this compound

G cluster_PSII Photosystem II P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB QA->QB Electron Flow Cytb6f Cytochrome b6f QB->Cytb6f Electron Flow TeA This compound TeA->QB Blocks Electron Transfer

Caption: this compound blocks the electron transport chain in Photosystem II.

References

Troubleshooting inconsistent results in Tenuazonic acid bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenuazonic acid (TeA) bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action is the inhibition of eukaryotic protein synthesis. It specifically acts on ribosomes, suppressing the release of newly synthesized proteins from the ribosomal machinery.[1] This leads to a termination of protein elongation.

Q2: I am observing high variability in my cytotoxicity assay results. What are the potential causes?

A2: Inconsistent results in this compound cytotoxicity assays can stem from several factors:

  • TeA Stability and Isomerization: this compound can be unstable under certain conditions. For instance, at a pH of 3.5 and temperatures of 25°C or 40°C, significant degradation can occur. It can also undergo epimerization to allo-tenuazonic acid, and both isomers may not be separable by standard HPLC methods.

  • Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivity to TeA. For example, EC50 values have been shown to differ between HepG2 and Caco-2 cells.[2]

  • Assay-Specific Interferences: The choice of bioassay can introduce variability. For instance, in MTT assays, TeA could potentially interact with the MTT reagent, or components in the media like phenol (B47542) red could interfere with absorbance readings.

  • General Cell Culture Practices: Inconsistencies in cell seeding density, passage number, and incubation times can all contribute to result variability.

Q3: How should I prepare and store my this compound stock solution?

A3: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be stored at -20°C to ensure stability. It is important to note that TeA can form complexes with metal ions, and it is sometimes stored as a copper salt for stability.

Q4: Can this compound interfere with the MTT assay itself?

A4: While not definitively reported for this compound, it is a possibility that any test compound can interfere with the MTT assay. This can occur if the compound directly reduces the MTT reagent, leading to a false-positive signal for cell viability. To test for this, you should run a control experiment with TeA in cell-free media containing the MTT reagent.

Troubleshooting Guides

Inconsistent Cytotoxicity (MTT Assay) Results
Observed Issue Potential Cause Recommended Solution
High background absorbance in control wells (no cells) Contamination of media or reagents with reducing agents. Phenol red in media can also contribute.Use fresh, sterile media and reagents. Consider using phenol red-free media for the assay.
EC50 values vary significantly between experiments Inconsistent cell seeding density. Variation in TeA stock solution activity. Different incubation times.Ensure precise and consistent cell plating. Prepare fresh dilutions of TeA for each experiment from a properly stored stock. Strictly adhere to the same incubation times.
Low absorbance readings across the entire plate Cell number is too low. Insufficient incubation time with MTT reagent.Optimize cell seeding density to ensure a linear response range. Increase the MTT incubation time, ensuring a visible purple formazan (B1609692) precipitate forms.
Formazan crystals are not fully dissolving Inadequate volume or type of solubilization solvent. Insufficient mixing.Ensure the volume of the solubilization solvent (e.g., DMSO) is sufficient. Mix thoroughly on a plate shaker until all crystals are dissolved.
Inconsistent Protein Synthesis Inhibition Assay Results
Observed Issue Potential Cause Recommended Solution
High background in negative controls (no TeA) Incomplete removal of unincorporated radiolabeled amino acids. Non-specific binding of antibodies (SUnSET assay).Ensure thorough washing steps to remove unincorporated labeled amino acids. Optimize blocking and antibody concentrations for the SUnSET assay.
Low signal-to-noise ratio Low rate of protein synthesis in the chosen cell line. Insufficient concentration or specific activity of the labeled amino acid.Use a cell line with a higher basal rate of protein synthesis. Increase the concentration or use a higher specific activity labeled amino acid.
Variable results between replicates Inconsistent cell numbers per well. Pipetting errors with small volumes of TeA or labeled amino acids.Use a consistent cell seeding protocol. Calibrate pipettes and use careful pipetting techniques.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound (TeA) on Human Cell Lines

Cell LineAssay TypeIncubation TimeEC50 (µg/mL)Reference
HepG2 (Hepatocytes)Flow Cytometry (Propidium Iodide)24 h40 - 95[2]
Caco-2 (Enterocytes)Flow Cytometry (Propidium Iodide)24 h60 - 90[2]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Protocol 1: this compound Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well flat-bottom cell culture plates

  • This compound (TeA)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of TeA. Include a vehicle control (medium with the same concentration of DMSO used to dissolve TeA).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, carefully remove the medium containing TeA. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each TeA concentration relative to the vehicle control.

Protocol 2: Non-Radioactive Protein Synthesis Inhibition Assay (SUnSET)

This protocol is based on the Surface Sensing of Translation (SUnSET) method, which uses puromycin (B1679871) to label newly synthesized proteins.

Materials:

  • Cells cultured in appropriate vessels

  • This compound (TeA)

  • Puromycin solution (e.g., 1 mg/mL in water)

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Anti-puromycin antibody

  • Appropriate secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.

  • Puromycin Labeling: Thirty minutes before harvesting the cells, add puromycin to the culture medium to a final concentration of 1-10 µg/mL.

  • Cell Lysis: After the puromycin incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with an anti-puromycin antibody overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities corresponding to puromycin-labeled proteins. A decrease in band intensity in TeA-treated samples compared to the control indicates inhibition of protein synthesis.

Visualizations

Tenuazonic_Acid_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Treatment of Cells with this compound cell_culture->treatment tea_prep This compound Preparation tea_prep->treatment incubation Incubation treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay protein_synthesis_assay Protein Synthesis Assay (e.g., SUnSET) incubation->protein_synthesis_assay data_acquisition Data Acquisition (e.g., Plate Reader) viability_assay->data_acquisition protein_synthesis_assay->data_acquisition data_analysis Data Analysis & Interpretation data_acquisition->data_analysis

Caption: Experimental workflow for this compound bioassays.

Tenuazonic_Acid_MoA cluster_ribosome Ribosome cluster_translation Translation Process ribosome 80S Ribosome a_site A Site p_site P Site e_site E Site initiation Initiation elongation Elongation initiation->elongation termination Termination elongation->termination release Polypeptide Release termination->release tea This compound tea->termination Inhibits

Caption: Mechanism of action of this compound in protein synthesis.

Troubleshooting_Logic start Inconsistent Results Observed check_reagents Check Reagent Stability (TeA, Media, etc.) start->check_reagents check_cells Verify Cell Health & Seeding Density check_reagents->check_cells Reagents OK replace_reagents Replace/Prepare Fresh Reagents check_reagents->replace_reagents Issue Found check_protocol Review Assay Protocol & Execution check_cells->check_protocol Cells OK optimize_cells Optimize Cell Culture Conditions check_cells->optimize_cells Issue Found run_controls Run Assay-Specific Controls check_protocol->run_controls Protocol OK refine_protocol Refine Protocol Execution check_protocol->refine_protocol Issue Found consistent_results Consistent Results run_controls->consistent_results Controls OK troubleshoot_assay Troubleshoot Specific Assay Issues run_controls->troubleshoot_assay Issue Found replace_reagents->start optimize_cells->start refine_protocol->start troubleshoot_assay->start

Caption: Logical troubleshooting flow for inconsistent bioassay results.

References

Technical Support Center: Enhancing the Shelf-Life of Tenuazonic Acid (TeA) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and stability assessment of Tenuazonic acid (TeA) stock solutions. Adhering to these guidelines will help ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are recommended.[1] TeA is readily soluble in these solvents.[1][2] For immediate use in aqueous-based assays, a concentrated stock solution should first be prepared in an organic solvent like DMF or DMSO and then diluted with the aqueous buffer of choice.[1] Methanol and methanol-water mixtures are not recommended for storing TeA solutions due to lower stability.[3]

Q2: What is the optimal storage temperature for this compound stock solutions?

A2: The optimal temperature for long-term storage of TeA stock solutions in any recommended organic solvent is -20°C.[3][4] For crystalline TeA (copper salt), storage at -20°C ensures stability for at least four years.[1] If using DMSO, storage at -80°C is also a common practice for long-term stability of stock compounds.

Q3: How long can I store a this compound stock solution?

A3: When stored at -20°C in a suitable organic solvent, TeA stock solutions are expected to be stable for an extended period. A study on various Alternaria toxins, including TeA, showed they were stable for up to 14 months when stored at -18°C in organic solvents.[5] It is best practice to prepare fresh solutions for critical experiments or to periodically check the concentration of older stock solutions.

Q4: Are this compound solutions sensitive to light?

A4: While direct studies on the photodegradation of this compound are not extensively detailed in the provided search results, general best practices for handling chemical standards, especially mycotoxins, include protection from light to prevent potential degradation.[6] Some related mycotoxins are known to be sensitive to UV light. Therefore, it is highly recommended to store TeA solutions in amber vials or in the dark to minimize exposure to light.

Q5: Can I store this compound in an aqueous solution?

A5: It is not recommended to store TeA in aqueous solutions for more than one day.[1] TeA degrades in aqueous buffers, with the rate of degradation dependent on pH and temperature.[7] At pH 3.5, significant degradation occurs at 25°C and 40°C.[7] The primary degradation pathways in aqueous solutions are epimerization and hydrolysis.[1][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitate forms in the stock solution upon thawing. 1. The concentration of TeA may exceed its solubility at lower temperatures, especially after a freeze-thaw cycle. 2. The solvent may have absorbed water, reducing the solubility of TeA.1. Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate. 2. If the precipitate persists, centrifuge the vial and use the supernatant, making sure to re-quantify the concentration. 3. For future preparations, consider using a slightly lower concentration or storing in smaller, single-use aliquots to minimize freeze-thaw cycles. 4. Always use anhydrous solvents for preparing stock solutions.
Inconsistent or reduced biological activity in experiments. 1. Degradation of TeA in the stock solution due to improper storage (e.g., elevated temperature, exposure to light, multiple freeze-thaw cycles). 2. Inaccurate initial concentration of the stock solution. 3. Degradation in the final aqueous working solution.1. Prepare a fresh stock solution from solid TeA. 2. Verify the concentration of your stock solution using a reliable analytical method such as HPLC-UV or LC-MS/MS. 3. Always prepare fresh dilutions in aqueous buffers immediately before use. Do not store TeA in aqueous solutions.[1]
Stock solution appears discolored (e.g., yellowing). 1. Potential degradation of TeA. 2. Contamination of the solvent or the stock solution.1. Discard the discolored solution and prepare a fresh stock. 2. Ensure high-purity, anhydrous solvents are used for preparation. 3. Store the solution protected from light and at the recommended temperature (-20°C).

Data Presentation

Table 1: Solubility of this compound (Copper Salt)

SolventApproximate SolubilityReference
Dimethylformamide (DMF)~30 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~20 mg/mL[1]
Ethanol~20 mg/mL[1]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[1]

Table 2: Stability of this compound in Aqueous Buffer (pH 3.5)

TemperatureHalf-life (t½)Reference
25°C (77°F)73.8 ± 0.4 days[7]
40°C (104°F)14.0 ± 0.1 days[7]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., DMSO, DMF, or ethanol)

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Inert gas (e.g., argon or nitrogen), optional but recommended

Procedure:

  • Weighing: Accurately weigh the desired amount of solid this compound on an analytical balance in a fume hood.

  • Dissolution: Transfer the weighed TeA to a sterile vial. Add the appropriate volume of the chosen anhydrous organic solvent to achieve the desired stock concentration (e.g., 10-20 mg/mL).

  • Inert Gas Purge (Optional): To enhance stability by preventing oxidation, gently bubble an inert gas through the solvent before adding it to the solid TeA.[1]

  • Mixing: Cap the vial securely and vortex thoroughly until the TeA is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed amber vials or microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the aliquots at -20°C in the dark.

Protocol for Stability Testing of this compound Stock Solution by HPLC

Objective: To determine the stability of a TeA stock solution over time under specific storage conditions.

Materials:

  • TeA stock solution (prepared as described above)

  • HPLC-grade solvents for mobile phase (e.g., methanol, acetonitrile, water)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Volumetric flasks and pipettes for dilutions

Procedure:

  • Initial Analysis (Time 0):

    • Thaw a fresh aliquot of your TeA stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

    • Analyze the calibration standards and a sample of the stock solution by HPLC. A typical method might use a C18 column with a mobile phase of methanol/water (e.g., 80:20, v/v) and UV detection at 280 nm.

    • Record the peak area of TeA for each standard and the stock solution sample.

    • Generate a calibration curve and determine the initial concentration of the stock solution. This is your "Time 0" data point.

  • Storage:

    • Store the remaining aliquots of the TeA stock solution under the desired conditions (e.g., -20°C, protected from light).

  • Time Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve one aliquot from storage.

    • Allow the aliquot to thaw completely and reach room temperature.

    • Prepare a sample for HPLC analysis by diluting it to fall within the range of your calibration curve.

    • Analyze the sample using the same HPLC method as for the initial analysis.

    • Record the peak area and calculate the concentration of TeA using the initial calibration curve.

  • Data Analysis:

    • Compare the concentration at each time point to the initial concentration at Time 0.

    • Calculate the percentage of TeA remaining at each time point.

    • Plot the percentage of TeA remaining versus time to visualize the degradation profile.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_use Preparation of Working Solution weigh 1. Weigh Solid TeA dissolve 2. Dissolve in Anhydrous Organic Solvent (e.g., DMSO) weigh->dissolve vortex 3. Vortex Until Fully Dissolved dissolve->vortex aliquot 4. Aliquot into Single-Use Amber Vials vortex->aliquot store 5. Store at -20°C, Protected from Light aliquot->store thaw 6. Thaw a Single Aliquot dilute 7. Dilute with Aqueous Buffer for Immediate Use thaw->dilute

Caption: Workflow for the preparation of this compound stock and working solutions.

G cluster_degradation Degradation Pathways in Aqueous Solution TeA This compound (l-TeA) (Active Form) epimerization Epimerization (Isomerization at C5) TeA->epimerization Reversible hydrolysis Hydrolysis (Loss of Acetyl Group) TeA->hydrolysis allo_TeA allo-Tenuazonic Acid (u-TeA) (Epimer) epimerization->allo_TeA iso_DTA iso-Deacetyl-TeA (Stable End Product) hydrolysis->iso_DTA

Caption: Primary degradation pathways of this compound in aqueous solutions.

References

Methods to prevent Tenuazonic acid degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tenuazonic acid (TeA) analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis, with a focus on preventing TeA degradation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound (TeA) degradation during sample preparation?

A1: The primary factors contributing to TeA degradation are pH, temperature, and the choice of solvent. TeA is susceptible to both epimerization and hydrolysis in aqueous solutions.[1][2] Elevated temperatures and acidic pH can significantly accelerate these degradation processes.[1][2]

Q2: What is the optimal pH for working with TeA?

A2: For chromatographic analysis, a slightly alkaline pH is recommended. An aqueous eluent with a pH of 8.3 has been shown to provide good peak shape and separation for TeA and its isomers in LC-MS/MS analysis.[3][4] Acidic conditions should generally be avoided to minimize degradation.

Q3: How should I store my TeA standards and samples?

A3: For long-term storage, it is best to keep TeA solutions at -20°C.[5] If short-term storage (less than 2 months) at 4°C is necessary, using solvents like benzene (B151609) or benzene-acetonitrile is preferable to methanol (B129727) or methanol-water mixtures, in which TeA shows lower stability.[5]

Q4: Which extraction solvents are recommended for TeA?

A4: While acetonitrile-based extraction is common, especially in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, it may lead to lower recovery of TeA.[3] Methanolic extraction has been reported to yield better recovery.[3] To compensate for potential recovery losses and matrix effects, the use of an isotopically labeled internal standard is highly recommended.[3]

Q5: Is derivatization necessary for TeA analysis?

A5: Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can improve chromatographic performance for TeA.[6][7] However, this process can be labor-intensive.[8] Modern LC-MS/MS methods with optimized conditions, such as the use of alkaline mobile phases, can achieve good results without derivatization.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low TeA Recovery 1. Degradation during extraction: Use of acidic solvents or high temperatures. 2. Inappropriate solvent choice: Acetonitrile-based extraction might result in lower recovery.[3] 3. Matrix effects: Complex sample matrices can interfere with extraction and detection.1. Maintain neutral to slightly alkaline pH during extraction. Keep samples cool. 2. Consider using a methanolic extraction solvent.[3] 3. Incorporate a stable isotope dilution analysis (SIDA) by adding an isotopically labeled TeA internal standard at the beginning of the sample preparation.[3][9]
Poor Chromatographic Peak Shape 1. Suboptimal mobile phase pH: Acidic conditions can lead to poor peak shape for TeA.[7] 2. Isomer formation: TeA can exist in different isomeric forms in aqueous solutions.[7]1. Use an alkaline mobile phase, for example, 5 mM ammonium (B1175870) formate (B1220265) in water at pH 8.3.[3][4] 2. Consider derivatization if pH adjustment of the mobile phase is not sufficient or possible with your current method.[6]
Inconsistent Quantitative Results 1. Analyte loss during sample cleanup: TeA may be lost during solid-phase extraction (SPE) or other cleanup steps. 2. Instrumental variability. 3. Degradation in the autosampler. 1. Optimize the cleanup protocol and validate recovery at each step. The use of a stable isotope-labeled internal standard is crucial for correcting such losses.[8] 2. Ensure the analytical instrument is properly calibrated and maintained. 3. Keep the autosampler at a low temperature, for instance, 18°C, to minimize degradation of the processed samples before injection.[3]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of TeA from Cereal Samples

This protocol is adapted from a method developed for the simultaneous analysis of multiple food contaminants, including TeA.[3][4]

  • Sample Homogenization: Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of an isotopically labeled TeA internal standard solution (e.g., 25 µg/mL TeA-¹³C₂) to the sample.

  • Hydration: Add 10.0 mL of distilled water to the sample.

  • Solvent Extraction: Add 9.9 mL of acetonitrile (B52724).

  • Shaking: Shake the mixture vigorously for 30 minutes using a laboratory shaker.

  • Salting Out: Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for another minute.

  • Centrifugation: Centrifuge the tube at a specified speed and time (e.g., 5000 rpm for 10 minutes).

  • Supernatant Collection: Transfer an aliquot of the upper acetonitrile layer to a clean tube for further cleanup or direct LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of TeA

This is a general guideline for the chromatographic separation and detection of TeA.[3]

  • HPLC Column: A suitable reversed-phase column.

  • Mobile Phase A: 5 mM ammonium formate in water, pH adjusted to 8.3.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp to 40% B

    • 3.0-15.0 min: Ramp to 100% B

    • 15.0-19.0 min: Hold at 100% B

    • 19.0-19.1 min: Return to 5% B

    • 19.1-26.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 39°C.

  • Autosampler Temperature: 18°C.

  • Injection Volume: 2.0 µL.

  • Detection: Tandem mass spectrometry (MS/MS) in both positive and negative ionization modes using dynamic multiple reaction monitoring (dMRM).

Visualizations

This compound Degradation Pathway

TeA This compound (l-TA) uTA u-TA (epimer) TeA->uTA Epimerization isoDTA iso-Deacetyl TA (iso-DTA) (stable end-product) TeA->isoDTA Hydrolysis

Caption: Degradation pathway of this compound.

General Experimental Workflow for TeA Analysis

cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Weighing Spike Internal Standard Spiking Sample->Spike Extract Solvent Extraction (Acetonitrile/Water) Spike->Extract Cleanup QuEChERS Cleanup Extract->Cleanup LCMS LC-MS/MS Analysis (Alkaline Mobile Phase) Cleanup->LCMS Extract Injection Data Data Processing LCMS->Data

References

Optimizing extraction efficiency of Tenuazonic acid from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of Tenuazonic acid (TeA) from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing their experimental workflows. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TeA) and why is its extraction challenging?

A1: this compound is a mycotoxin produced by several Alternaria species of fungi, which can contaminate a wide range of agricultural commodities. Its extraction is challenging due to its polar nature, which can lead to difficulties in partitioning into organic solvents, and its susceptibility to matrix effects from complex samples like fruits, vegetables, and grains. The presence of isomers, such as allo-tenuazonic acid, can also complicate chromatographic separation and quantification.[1]

Q2: Which extraction methods are most commonly used for TeA?

A2: The most prevalent methods for TeA extraction include modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedures, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][3] The QuEChERS method, in particular, has gained popularity due to its simplicity, high-throughput capabilities, and effectiveness across various matrices.[2][4][5]

Q3: What are the typical solvents used for TeA extraction?

A3: Common solvents for TeA extraction include acetonitrile (B52724), ethyl acetate (B1210297), and methanol.[6] The choice of solvent is critical and often depends on the specific matrix. For instance, while acetonitrile is widely used in many QuEChERS methods, ethyl acetate has been shown to provide better selectivity and reduced matrix interference for certain samples like grapes.[4]

Q4: Why is acidification of the sample or solvent important?

A4: Acidification, typically with formic acid, is a crucial step to achieve good recovery rates for TeA.[2][7] this compound is an acidic compound, and lowering the pH of the sample matrix ensures that it is in its neutral, protonated form. This increases its solubility in the organic extraction solvent, thereby improving extraction efficiency.

Q5: How can I clean up my extract to remove interfering compounds?

A5: Extract cleanup is essential for reducing matrix effects and improving analytical accuracy. Common cleanup techniques include dispersive solid-phase extraction (d-SPE) with agents like anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) to induce phase separation and remove water. For further purification, materials such as primary secondary amine (PSA) or C18 sorbents can be used to remove sugars, fatty acids, and other interferences, although their use should be optimized to prevent loss of the target analyte.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of TeA 1. Incorrect pH: TeA is not fully protonated, leading to poor partitioning into the organic solvent. 2. Inappropriate Solvent: The chosen solvent may not be optimal for the specific matrix. 3. Insufficient Shaking/Vortexing: Incomplete interaction between the sample and the solvent. 4. Analyte Degradation: TeA can be unstable under certain conditions (e.g., high temperature, prolonged exposure to light).[8]1. Ensure the sample is acidified, typically by adding 1% formic acid to the aqueous portion of the sample.[2][7] 2. Test alternative extraction solvents. For example, if using acetonitrile, try ethyl acetate, which has shown high recoveries in some matrices. 3. Increase the shaking time or vortexing intensity to ensure thorough extraction. 4. Process samples promptly and store extracts at low temperatures, protected from light.
High Matrix Effects / Interferences in Chromatogram 1. Co-extraction of Matrix Components: Pigments, sugars, and lipids are co-extracted with TeA. 2. Insufficient Cleanup: The cleanup step is not effectively removing interfering substances.1. Optimize the cleanup step. Experiment with different d-SPE sorbents like PSA or C18. Note that some sorbents like graphitized carbon black (GCB) can lead to significant loss of TeA. 2. Consider a salting-out assisted liquid-liquid extraction (SALLE) followed by a one-step SPE for cleaner extracts.[9] 3. Dilute the final extract to minimize the concentration of interfering compounds, if sensitivity allows.
Poor Chromatographic Peak Shape 1. Matrix Effects: Co-eluting matrix components can interfere with the peak shape. 2. Incompatible Injection Solvent: The final extract solvent may be too strong compared to the mobile phase, causing peak distortion. 3. Incorrect Mobile Phase pH: For LC-MS/MS analysis, the mobile phase pH can significantly affect TeA's peak shape.1. Improve the sample cleanup to remove interferences. 2. Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase. 3. For LC-MS/MS, an alkaline mobile phase (e.g., pH 8.3) can provide a more symmetric chromatographic peak for TeA.[5][10]
Inconsistent or Irreproducible Results 1. Sample Inhomogeneity: The analyte may not be evenly distributed in the sample matrix. 2. Inconsistent Sample Preparation: Variations in grinding, weighing, or solvent/reagent addition. 3. Degradation of TeA during Storage: TeA can degrade in aqueous solutions over time, with stability being dependent on pH and temperature.[1]1. Thoroughly homogenize the sample material before taking a subsample for extraction. 2. Use calibrated equipment and follow a standardized protocol precisely for each sample. 3. Analyze samples as quickly as possible after preparation. If storage is necessary, keep extracts at low temperatures (e.g., 4°C or below) and check for degradation.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies to facilitate the comparison of different extraction protocols for this compound.

Table 1: Performance of Modified QuEChERS Methods for TeA Extraction

Matrix Extraction Solvent Cleanup Step Recovery (%) Limit of Quantification (LOQ) Reference
GrapesEthyl AcetateAnhydrous CaCl₂82 - 97%0.05 µg/g[2][7]
GrapesAcetonitrileNaCl, MgSO₄48 - 76% (for some toxins)Not Specified[11]
CerealsAcetonitrile/WaterNot specified (QuEChERS)<50% (absolute recovery)Not Specified[5]
Pear PasteAcidified AcetonitrileSaturated Sodium Sulphate75.3 - 113.8%1.0 - 100 µg/kg[12]

Table 2: Solvent Selection and its Impact on TeA Recovery in Grapes

Extraction Solvent Key Findings Reference
Ethyl Acetate Provided the highest recovery rates and cleaner chromatograms compared to acetonitrile.
Acetonitrile Resulted in chromatograms where TeA was partially overlapped with matrix interferences.[4]
Methanol / Methanol-Water Led to unsatisfactory recoveries (48.0–76.0%) for TeA and other toxins in grapes.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for TeA in Grapes

This protocol is adapted from a high-throughput method for the determination of TeA in wine grapes.[2][7]

1. Sample Preparation:

  • Weigh 2.5 g of homogenized grape sample into a 50 mL centrifuge tube.

  • Add 2.5 mL of 1% formic acid in water to the tube.

2. Extraction:

  • Add 5 mL of ethyl acetate to the tube.

  • Shake the tube vigorously by hand for 1 minute to ensure thorough mixing.

3. Phase Separation:

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Shake the tube for 1 minute.

  • Centrifuge at 8000 rpm for 10 minutes.

4. Cleanup:

  • Transfer the upper ethyl acetate layer to a new tube containing 0.25 g of anhydrous calcium chloride (CaCl₂).

  • Vortex for 30 seconds.

  • Centrifuge at 8000 rpm for 5 minutes.

5. Analysis:

  • The resulting supernatant is ready for analysis by HPLC-UV or LC-MS/MS.

Protocol 2: General QuEChERS-based Extraction for Multi-Mycotoxin Analysis in Cereals

This protocol is a general approach based on methods for analyzing multiple mycotoxins, including TeA, in cereal matrices.[5]

1. Sample Preparation:

  • Weigh 5.0 g of ground and homogenized cereal sample into a 50 mL centrifuge tube.

  • If using, spike with an isotopically labeled internal standard for TeA at this stage.

2. Extraction:

  • Add 10.0 mL of distilled water.

  • Add 10.0 mL of acetonitrile.

  • Shake mechanically for 30 minutes.

3. Phase Separation:

  • Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

4. Analysis:

  • Take an aliquot of the upper acetonitrile layer for direct injection or further cleanup if necessary.

  • For TeA analysis by LC-MS/MS, an alkaline mobile phase (pH 8.3) is recommended for improved peak shape.[5][10]

Visualizations

The following diagrams illustrate key workflows for optimizing TeA extraction.

TeA_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup & Phase Separation Homogenize Homogenize Sample Weigh Weigh Subsample Homogenize->Weigh Acidify Acidify with Formic Acid Weigh->Acidify AddSolvent Add Organic Solvent (e.g., Ethyl Acetate) Acidify->AddSolvent Shake Vortex / Shake Vigorously AddSolvent->Shake AddSalts Add QuEChERS Salts (MgSO4, NaCl) Shake->AddSalts Centrifuge1 Centrifuge AddSalts->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Dry Drying Step (optional) (e.g., CaCl2) Collect->Dry Centrifuge2 Centrifuge Dry->Centrifuge2 Analysis LC-MS/MS or HPLC-UV Analysis Centrifuge2->Analysis

Caption: A generalized workflow for the QuEChERS-based extraction of this compound (TeA).

Troubleshooting_Logic Start Problem: Low TeA Recovery Check_pH Is sample properly acidified? Start->Check_pH Check_Solvent Is the extraction solvent optimal? Check_pH->Check_Solvent Yes Solution_pH Action: Add 1% Formic Acid Check_pH->Solution_pH No Check_Mixing Is shaking/vortexing adequate? Check_Solvent->Check_Mixing Yes Solution_Solvent Action: Test alternative solvents (e.g., Ethyl Acetate) Check_Solvent->Solution_Solvent No Solution_Mixing Action: Increase shaking time/intensity Check_Mixing->Solution_Mixing No End Re-evaluate Recovery Check_Mixing->End Yes Solution_pH->End Solution_Solvent->End Solution_Mixing->End

Caption: A logical troubleshooting workflow for addressing low recovery of this compound.

References

Validation & Comparative

Efficacy of synthetic Tenuazonic acid derivatives versus the natural compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological efficacy of synthetic Tenuazonic acid (TA) derivatives versus the natural compound. This compound, a mycotoxin produced by various Alternaria species, has garnered significant interest for its diverse bioactivities, including anticancer, antiviral, antibacterial, herbicidal, and insecticidal properties.[1] This guide synthesizes available experimental data to offer a clear comparison of the performance of natural TA and its synthetic analogs, providing insights into structure-activity relationships and therapeutic potential.

Herbicidal Activity

Recent research has focused on enhancing the herbicidal properties of this compound by modifying its structure. Natural TA is a known inhibitor of photosystem II (PSII), a key complex in plant photosynthesis.[1] Synthetic derivatives have been designed to improve binding affinity to the QB site in the D1 protein of PSII.

Comparative Efficacy Data

A study by Chen et al. (2022) investigated the efficacy of several synthetic derivatives (D6, D13, and D27) against the natural this compound (D0). The results demonstrated that derivatives with longer alkyl side chains at the 5-position exhibited enhanced inhibitory effects on PSII activity.

CompoundDescriptionPSII Activity Inhibition (I50, µM)
D0 (Natural TA) Natural this compound48.3
D6 Synthetic derivative with a sec-pentyl side chain25.6
D13 Synthetic derivative with a sec-hexyl side chain23.8
D27 Synthetic derivativeNot specified

Data sourced from Chen et al. (2022).

Experimental Protocols

PSII Activity Assay: The inhibitory effects of the compounds on PSII electron transport were determined by measuring the oxygen evolution rate in isolated thylakoids from Arabidopsis thaliana. The reaction mixture contained thylakoids, a buffer solution, and varying concentrations of the test compounds. The rate of oxygen evolution was measured using a Clark-type oxygen electrode under illumination. The I50 value, the concentration required to inhibit 50% of the PSII activity, was then calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound on Photosystem II and the general workflow for evaluating the herbicidal activity of its derivatives.

PSII_Inhibition cluster_thylakoid Thylakoid Membrane PSII PSII QA QA PSII->QA Light QB QB QA->QB Electron Transfer Plastoquinone_Pool Plastoquinone Pool QB->Plastoquinone_Pool TA_Derivative This compound or Derivative TA_Derivative->QB Binds to QB site

Mechanism of PSII Inhibition by this compound.

Herbicidal_Activity_Workflow cluster_synthesis Compound Preparation cluster_bioassay Biological Evaluation Synthesis Synthesis of TA Derivatives Purification Purification and Characterization Synthesis->Purification Thylakoid_Isolation Isolation of Thylakoids Purification->Thylakoid_Isolation PSII_Assay PSII Activity Assay (Oxygen Evolution) Thylakoid_Isolation->PSII_Assay Herbicidal_Assay Whole Plant Herbicidal Assay PSII_Assay->Herbicidal_Assay

Workflow for Herbicidal Activity Evaluation.

Insecticidal Activity

Synthetic derivatives of this compound have also been explored for their potential as insecticides. A 2022 study by You et al. synthesized 26 derivatives and evaluated their efficacy against the wheat aphid (Macrosiphum avenae).

Comparative Efficacy Data

The study demonstrated that several synthetic derivatives exhibited significantly higher insecticidal activity compared to the natural compound and a commercial insecticide, Spirotetramat.

CompoundDescriptionLethal Rate (%) at 100 µg/mL (48h)
This compound Natural CompoundNot specified as highly effective
5d Synthetic Derivative100
7a Synthetic Derivative100
Spirotetramat Commercial Insecticide< 100

Data sourced from You et al. (2022).

Experimental Protocols

Insecticidal Activity Assay: The systemic insecticidal activity was evaluated against wheat aphids. Wheat seedlings were cultured in a nutrient solution containing the test compounds at a concentration of 100 µg/mL. After 24 hours, the seedlings were infested with wingless adult aphids. The mortality rate was observed and recorded at 24, 48, and 72 hours post-infestation.

Experimental Workflow

The following diagram outlines the workflow for assessing the insecticidal activity of this compound derivatives.

Insecticidal_Activity_Workflow cluster_synthesis Compound Preparation cluster_bioassay Biological Evaluation Synthesis Synthesis of 26 TA Derivatives Characterization Structural Confirmation (NMR, HRMS) Synthesis->Characterization Seedling_Culture Wheat Seedling Culture in Nutrient Solution Characterization->Seedling_Culture Compound_Application Application of Derivatives to Nutrient Solution Seedling_Culture->Compound_Application Aphid_Infestation Infestation with Wheat Aphids Compound_Application->Aphid_Infestation Mortality_Assessment Assessment of Aphid Mortality at 24, 48, 72h Aphid_Infestation->Mortality_Assessment

Workflow for Insecticidal Activity Assessment.

Anticancer, Antiviral, and Antibacterial Activities

While this compound has been reported to possess anticancer, antiviral, and antibacterial properties, comprehensive comparative studies with a range of synthetic derivatives are less readily available in recent literature.

Anticancer Activity

Natural this compound has been shown to inhibit skin tumor promotion in mice. However, detailed comparative IC50 data for a series of synthetic derivatives against various cancer cell lines are not yet consolidated in the literature. Standard screening protocols, such as the MTT assay, are typically employed to determine the cytotoxic effects of compounds on cancer cell lines.

General Experimental Protocol (MTT Assay): Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds (natural TA and its derivatives). After a specified incubation period, an MTT solution is added to each well. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

Antiviral Activity

Early studies indicated that this compound exhibits antiviral activity. However, there is a notable lack of recent, direct comparative studies that evaluate the IC50 values of a series of synthetic TA derivatives against specific viruses.

General Experimental Protocol (Plaque Reduction Assay): A confluent monolayer of host cells is infected with a specific virus. The infected cells are then overlaid with a medium containing various concentrations of the test compounds. After incubation, the cells are stained, and the number of plaques (zones of cell death) is counted. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Antibacterial Activity

This compound has demonstrated antibacterial properties. For instance, L-tenuazonic acid has shown a Minimum Inhibitory Concentration (MIC) of 32 μg/mL against Paenibacillus larvae. While synthetic derivatives of other classes of molecules are continuously being evaluated for antibacterial efficacy, direct comparative MIC data for a broad range of synthetic TA derivatives against various bacterial strains are not extensively documented.

General Experimental Protocol (Broth Microdilution Method for MIC Determination): A standardized suspension of bacteria is added to the wells of a microtiter plate containing serial dilutions of the test compounds. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion

Synthetic derivatives of this compound have demonstrated significant potential to enhance its natural biological activities. In the context of herbicidal and insecticidal applications, specific structural modifications have led to compounds with markedly superior efficacy compared to the parent molecule. While the anticancer, antiviral, and antibacterial activities of this compound are recognized, there is a clear need for more comprehensive, comparative studies that systematically evaluate a range of synthetic derivatives. Such research would be invaluable for elucidating detailed structure-activity relationships and advancing the development of novel therapeutic agents based on the this compound scaffold.

References

Comparative Cytotoxicity of Tenuazonic Acid and Other Alternaria Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of tenuazonic acid (TeA) and other prominent Alternaria mycotoxins, namely alternariol (B1665735) (AOH) and alternariol monomethyl ether (AME). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in toxicology and drug development.

Executive Summary

Alternaria mycotoxins are secondary metabolites produced by fungi of the genus Alternaria, which are common contaminants of various food commodities. Among these, this compound (TeA), alternariol (AOH), and alternariol monomethyl ether (AME) are of significant interest due to their prevalence and potential health risks. This guide focuses on the comparative cytotoxicity of these three mycotoxins, summarizing key quantitative data, detailing experimental methodologies for cytotoxicity assessment, and visualizing the known signaling pathways involved in their toxic mechanisms.

Experimental evidence consistently demonstrates that this compound is significantly less cytotoxic than alternariol and its methylated derivative, alternariol monomethyl ether. A general ranking of cytotoxicity is AME ≥ AOH >>> TeA.[1][2][3] This difference in potency is attributed to their distinct mechanisms of action. AOH and AME are known to induce apoptosis and oxidative stress through multiple signaling pathways, while TeA primarily acts as an inhibitor of protein synthesis.

Data Presentation: Comparative Cytotoxicity

The cytotoxic potential of TeA, AOH, and AME has been evaluated in various in vitro models, most notably in human intestinal epithelial cells (Caco-2) and human liver cancer cells (HepG2), which represent primary sites of exposure and metabolism of ingested xenobiotics. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key metric used to quantify and compare the cytotoxicity of these compounds. The tables below summarize the EC50 values obtained from comparative studies.

MycotoxinCell LineExposure TimeEC50 (µg/mL)Reference
This compound (TeA) HepG224 hours40 - 95[1][2]
Caco-224 hours60 - 90[1][2]
Alternariol (AOH) HepG224 hours8 - 16[1][2]
Caco-224 hours~19[1][2]
Alternariol Monomethyl Ether (AME) HepG224 hours4 - 5[1][2]
Caco-224 hours6 - 23[1][2]

Table 1: Comparative EC50 values of TeA, AOH, and AME in human cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of Alternaria mycotoxins.

Cell Viability Assessment using Flow Cytometry with Propidium Iodide Staining

This method quantifies the percentage of viable cells by differentiating between cells with intact membranes (viable) and those with compromised membranes (non-viable).

  • Cell Culture and Treatment:

    • Human intestinal epithelial cells (Caco-2) or hepatocytes (HepG2) are seeded in 24-well plates at a density of 2 x 10^5 cells/well.

    • Cells are allowed to adhere and grow for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Stock solutions of TeA, AOH, and AME are prepared in dimethyl sulfoxide (B87167) (DMSO).

    • Cells are treated with a range of concentrations of the individual mycotoxins or combinations thereof. The final DMSO concentration in the culture medium should not exceed 0.5%.

    • Control wells are treated with the vehicle (DMSO) alone.

    • The plates are incubated for a specified period, typically 24 to 48 hours.

  • Cell Staining and Analysis:

    • After incubation, the culture medium is transferred to flow cytometry tubes.

    • Adherent cells are washed with phosphate-buffered saline (PBS) and then detached using trypsin-EDTA. The detached cells are added to the corresponding flow cytometry tubes containing the culture medium.

    • The cell suspension is centrifuged at 300 x g for 5 minutes, and the supernatant is discarded.

    • The cell pellet is resuspended in 200 µL of PBS.

    • Propidium iodide (PI) staining solution is added to each tube to a final concentration of 1-2 µg/mL just prior to analysis.

    • The samples are analyzed using a flow cytometer. PI is excited by a 488 nm laser, and its fluorescence is detected in the appropriate channel (typically FL2 or FL3).

    • The percentage of PI-negative (viable) and PI-positive (non-viable) cells is determined by gating the cell populations on a forward scatter versus PI fluorescence dot plot.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture and Treatment:

    • Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated overnight.

    • The cells are then treated with various concentrations of the mycotoxins for 24, 48, or 72 hours.

  • Assay Procedure:

    • Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.

    • The culture medium containing MTT is carefully removed.

    • 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Signaling Pathways in Alternaria Mycotoxin-Induced Cytotoxicity

The cytotoxic effects of TeA, AOH, and AME are mediated by distinct signaling pathways. The following diagrams illustrate the known mechanisms leading to cell death.

AOH_AME_Cytotoxicity AOH_AME Alternariol (AOH) & Alternariol Monomethyl Ether (AME) ROS ↑ Reactive Oxygen Species (ROS) AOH_AME->ROS Mitochondria Mitochondrial Dysfunction AOH_AME->Mitochondria DNA_Damage DNA Strand Breaks AOH_AME->DNA_Damage ROS->Mitochondria ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis ATM_ATR Activation of ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Phosphorylation of Chk1/Chk2 ATM_ATR->Chk1_Chk2 p53 p53 Activation Chk1_Chk2->p53 p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: Signaling pathway for AOH and AME-induced cytotoxicity.

TeA_Cytotoxicity TeA This compound (TeA) Ribosome Ribosome TeA->Ribosome ROS_TeA ↑ Reactive Oxygen Species (ROS) TeA->ROS_TeA Protein_Synthesis Inhibition of Protein Synthesis Ribosome->Protein_Synthesis blocks release of new proteins Cellular_Stress Cellular Stress Protein_Synthesis->Cellular_Stress Cell_Death Cell Death Cellular_Stress->Cell_Death ROS_TeA->Cell_Death Experimental_Workflow Cell_Culture Cell Seeding (Caco-2 or HepG2) Treatment Mycotoxin Treatment (TeA, AOH, AME) Cell_Culture->Treatment Incubation Incubation (24-48 hours) Treatment->Incubation PI_Staining Propidium Iodide Staining Incubation->PI_Staining MTT_Assay MTT Assay Incubation->MTT_Assay Flow_Cytometry Flow Cytometry Analysis PI_Staining->Flow_Cytometry Data_Analysis Data Analysis (EC50 Calculation) Flow_Cytometry->Data_Analysis MTT_Assay->Data_Analysis

References

Validating the efficacy of Tenuazonic acid as a bioherbicide in field trials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Tenuazonic acid (TeA) as a bioherbicide, evaluating its efficacy against other alternatives based on available field trial data. The information is intended for researchers, scientists, and professionals in the field of drug and herbicide development.

Comparative Performance of Herbicides

The following table summarizes the field trial performance of this compound (TeA) against the conventional synthetic herbicide Glyphosate (B1671968) and another bioherbicide, Pelargonic acid. The data presented is compiled from separate studies and focuses on the control of common agricultural weeds, Digitaria sanguinalis (large crabgrass) and Amaranthus retroflexus (redroot pigweed). It is critical to note that the experimental conditions, including environmental factors and application methodologies, varied across these independent studies.

HerbicideTarget Weed(s)Application RateEfficacy (% Weed Control)CropSource Study
This compound (TeA) Digitaria sanguinalis, Amaranthus retroflexus600 g ai/haD. sanguinalis: >90% A. retroflexus: >90%Cotton[1][2]
Glyphosate Amaranthus species (including A. retroflexus)840 g a.i. ha⁻¹96-100%Soybean[3]
Pelargonic Acid Digitaria sanguinalis3%, 6.5%, and 10% solution (935 L/ha)Effective control, but regrowth observed. Less effective on grasses than broadleaf weeds.Non-crop land[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is the experimental protocol for the this compound field trial, followed by a summary of application methods for the comparative herbicides based on available literature.

This compound Field Trial Protocol

A field trial was conducted to evaluate the efficacy of this compound on key weed species in a cotton crop.[1][2]

  • Experimental Design: The trial was established in a randomized complete block design with four replications for each treatment.

  • Plot Size: Specific plot dimensions were utilized to ensure statistical validity (Note: exact dimensions not specified in the source material).

  • Crop: Cotton (Gossypium hirsutum) was the cultivated crop.

  • Weed Species: The trial focused on the control of naturally occurring populations of Digitaria sanguinalis and Amaranthus retroflexus.

  • Herbicide Application:

    • Product: Synthesized this compound.

    • Application Rate: Applied at a rate of 600 grams of active ingredient per hectare (g ai/ha).[1]

    • Timing: The herbicide was applied post-emergence to the weeds.

  • Data Collection:

    • Weed control efficacy was assessed visually as a percentage of weed reduction compared to an untreated control plot.

    • Crop phytotoxicity was evaluated by observing any signs of injury to the cotton plants.

  • Environmental Conditions: (Note: Specific details on soil type, temperature, humidity, and other environmental conditions during the trial were not available in the source documents).

Comparative Herbicide Application Methods
  • Glyphosate: In a study on soybean, glyphosate was applied post-emergence at a rate of 840 g a.i. ha⁻¹ to control Amaranthus species.[3]

  • Pelargonic Acid: For general weed burn-down on non-crop land, pelargonic acid was applied as a 3%, 6.5%, or 10% solution in a spray volume of 935 L/ha.[5] The efficacy was noted to be higher on younger weeds.[5]

Visualizing Experimental and Biological Processes

To further elucidate the practical application and molecular mechanism of this compound, the following diagrams are provided.

Experimental_Workflow cluster_preparation Field Preparation cluster_application Herbicide Application cluster_evaluation Data Collection & Analysis A Site Selection & Plot Layout B Crop Planting (e.g., Cotton) A->B C Weed Emergence (e.g., D. sanguinalis, A. retroflexus) D This compound Application (600 g ai/ha) C->D E Untreated Control C->E F Weed Control Assessment D->F G Crop Phytotoxicity Assessment D->G E->F H Data Analysis F->H G->H

Caption: Experimental workflow for a bioherbicide field trial.

Tenuazonic_Acid_Signaling_Pathway cluster_photosynthesis Photosystem II (PSII) in Chloroplast cluster_inhibition Herbicidal Action cluster_consequences Cellular Effects PSII Photosystem II D1 D1 Protein PSII->D1 Electron Transport Chain QA QA (Quinone A) D1->QA Electron Transport Chain QB QB (Quinone B) QA->QB Electron Transport Chain TeA This compound Inhibition Inhibition of Electron Transfer TeA->Inhibition Inhibition->QB ROS Reactive Oxygen Species (ROS) Production Inhibition->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Cell Necrosis & Death OxidativeStress->CellDeath

Caption: this compound's mode of action via Photosystem II inhibition.

Concluding Remarks

This compound demonstrates significant potential as a bioherbicide, exhibiting high efficacy against key weed species such as Digitaria sanguinalis and Amaranthus retroflexus in cotton field trials.[1][2] Its primary mode of action, the inhibition of Photosystem II, is a well-understood herbicidal target.[1][6][7][8] While direct comparative field data with other herbicides is limited, the available information suggests that TeA can provide weed control comparable to some conventional herbicides, with the added benefit of being a naturally derived compound. Further research involving direct, side-by-side field comparisons with a wider range of commercial herbicides and under varied environmental conditions is warranted to fully establish its position within integrated weed management programs.

References

Cross-Species Comparison of Tenuazonic Acid Phytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Tenuazonic Acid's Herbicidal Efficacy Across Various Plant Species, Supported by Experimental Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phytotoxic effects of this compound (TeA), a mycotoxin produced by various Alternaria species, across a range of plant species. TeA is a non-host-specific phytotoxin with demonstrated bioherbicidal potential, making it a subject of interest for the development of new weed management strategies.[1] This document summarizes quantitative data on its efficacy, details the experimental protocols for assessing its phytotoxicity, and illustrates the key signaling pathways involved in its mode of action.

Mechanism of Action: A Two-Pronged Attack

This compound exhibits a potent phytotoxic effect primarily by targeting two crucial cellular processes in plants: photosynthesis and plasma membrane H+-ATPase activity.

Its main mode of action involves the inhibition of photosynthesis by disrupting the electron transport chain in Photosystem II (PSII).[1] Specifically, TeA blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) on the D1 protein of the PSII reaction center. This blockage leads to a buildup of excited chlorophyll (B73375) molecules, which then react with molecular oxygen to produce highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS). The accumulation of ROS triggers a cascade of damaging events, including:

  • Lipid peroxidation: Damage to cell membranes, leading to loss of integrity.

  • Chlorophyll breakdown: Resulting in the characteristic symptom of chlorosis (yellowing of leaves).

  • DNA cleavage and organelle disintegration: Ultimately causing programmed cell death and tissue necrosis (browning and death of tissue).[1]

In addition to its impact on photosynthesis, TeA has also been shown to inhibit the plant plasma membrane (PM) H+-ATPase. This enzyme is vital for maintaining the electrochemical gradient across the cell membrane, which drives nutrient uptake and cell elongation. By inhibiting this proton pump, TeA disrupts essential physiological processes, further contributing to its phytotoxic effects and leading to symptoms like wilting and growth inhibition.

Quantitative Phytotoxicity Data

The phytotoxicity of this compound varies significantly across different plant species and is influenced by the concentration of the toxin and the growth stage of the plant. The following tables summarize the available quantitative data on the efficacy of TeA.

Plant Species (Weed)FamilyEC90 (μg/mL)Phytotoxic Symptoms
Acalypha australisEuphorbiaceae2539Necrosis, Growth Inhibition
Amaranthus retroflexusAmaranthaceae119 - 795Necrosis, Growth Inhibition
Digitaria sanguinalisPoaceae119 - 795Necrosis, Growth Inhibition
Eupatorium adenophorum (Crofton weed)AsteraceaeNot specifiedBrown spots, Necrosis
Lantana camaraVerbenaceae100 (max damage)Necrosis, Wilting
Parthenium hysterophorusAsteraceaeNot specifiedChlorosis, Necrosis
Sonchus arvensis (Perennial sowthistle)AsteraceaeNot specifiedNecrotic lesions
Plant Species (Crop/Other)FamilyIC50/EC50/EC90 (μg/mL)Endpoint
Arabidopsis thalianaBrassicaceae10 µM (complete inhibition)Root growth
Chlamydomonas reinhardtii (Green alga)ChlamydomonadaceaeEC50 (Growth): 310.36Growth Inhibition
EC50 (Chlorophyll): 294.27Chlorophyll content reduction
Gossypium hirsutum (Cotton)Malvaceae>1000 (no injury)Visual injury
Nicotiana tabacum (Tobacco)Solanaceae>1000 (no injury)Visual injury
Arachis hypogaea (Groundnut)FabaceaeNot specifiedChlorosis, Necrosis, Growth Inhibition
Triticum aestivum (Wheat)PoaceaeNot specifiedNecrotic lesions

Note: EC90 represents the concentration of TeA that causes a 90% reduction in a measured parameter (e.g., growth). IC50 is the concentration that causes 50% inhibition of a specific process. A concentration of 48 µg/mL of TeA is required to inhibit plant photosynthesis in PSII by 50%.[2]

Experimental Protocols

Standardized bioassays are crucial for the comparative assessment of phytotoxicity. Below are detailed methodologies for key experiments used to evaluate the effects of this compound.

Detached Leaf Bioassay

This method provides a rapid assessment of the direct toxic effects of TeA on leaf tissue.

Objective: To evaluate the ability of this compound to induce necrosis and chlorosis on detached leaves.

Materials:

  • Healthy, fully expanded leaves from the target plant species.

  • This compound stock solution of known concentration.

  • Sterile distilled water (for control and dilutions).

  • Petri dishes (9 cm diameter).

  • Filter paper.

  • Micropipette.

  • Sterile needle or scalpel.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Leaf Collection: Select healthy, undamaged leaves of a similar age and size.

  • Surface Sterilization: Gently wash the leaves with sterile distilled water to remove any surface contaminants.

  • Wounding: Create a small wound on the adaxial (upper) surface of each leaf, either by a gentle pinprick or a small incision with a scalpel. This facilitates the uptake of the toxin.

  • Treatment Application: Place a piece of sterile filter paper in each Petri dish and moisten it with sterile distilled water to maintain humidity. Place the detached leaves on the filter paper. Apply a small droplet (e.g., 10-20 µL) of the TeA test solution directly onto the wound. For the control, apply a droplet of sterile distilled water.

  • Incubation: Seal the Petri dishes with parafilm and incubate them in a growth chamber under a controlled light/dark cycle (e.g., 16h light/8h dark) and constant temperature (e.g., 25°C).

  • Data Collection: Observe the leaves daily for the development of chlorotic or necrotic lesions around the application site. The diameter of the lesions can be measured at specific time points (e.g., 24, 48, and 72 hours) to quantify the phytotoxic effect.

Seed Germination and Seedling Growth Inhibition Assay

This assay assesses the impact of TeA on the early developmental stages of plants.

Objective: To determine the effect of this compound on seed germination and the growth of roots and shoots of seedlings.

Materials:

  • Seeds of the target plant species.

  • This compound solutions of varying concentrations.

  • Sterile distilled water (control).

  • Petri dishes lined with sterile filter paper or agar-based medium (e.g., Murashige and Skoog medium).

  • Growth chamber with controlled temperature and light.

  • Ruler or caliper for measurements.

Procedure:

  • Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination. This can be done by rinsing the seeds in 70% ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute soak in a 1-2% sodium hypochlorite (B82951) solution, and then rinsing thoroughly with sterile distilled water.

  • Plating: Place a set number of sterilized seeds (e.g., 10-20) evenly spaced on the filter paper or agar (B569324) medium in each Petri dish.

  • Treatment: Add a specific volume of the TeA test solution or sterile distilled water (control) to each Petri dish to saturate the filter paper or incorporate it into the agar medium.

  • Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions suitable for the germination of the specific plant species.

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds at regular intervals (e.g., daily for 7 days). A seed is considered germinated when the radicle has emerged.

    • Seedling Growth: After a set period (e.g., 7-14 days), carefully remove the seedlings and measure the length of the primary root and the shoot using a ruler or caliper. The fresh and dry weight of the seedlings can also be determined.

  • Analysis: Calculate the germination percentage and the percentage of growth inhibition for each TeA concentration compared to the control.

Signaling Pathways and Experimental Workflows

The phytotoxicity of this compound is mediated by a complex signaling cascade initiated by the generation of singlet oxygen in the chloroplasts. The following diagrams, created using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for assessing TeA phytotoxicity.

Tenuazonic_Acid_Signaling_Pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus TeA This compound PSII Photosystem II (PSII) TeA->PSII Inhibits ElectronTransport Inhibited Electron Transport PSII->ElectronTransport SingletOxygen Singlet Oxygen (¹O₂) Generation ElectronTransport->SingletOxygen EX1_inactive EXECUTER1 (EX1) (Inactive) SingletOxygen->EX1_inactive Activates EX1_active EXECUTER1 (EX1) (Active) EX1_inactive->EX1_active FtsH FtsH Protease EX1_active->FtsH Triggers EX1_degradation EX1 Degradation FtsH->EX1_degradation RetrogradeSignal Retrograde Signal (to Nucleus) EX1_degradation->RetrogradeSignal NGE Nuclear Gene Expression RetrogradeSignal->NGE PCD Programmed Cell Death (Necrosis, Chlorosis) NGE->PCD

Caption: this compound Signaling Pathway in Plants.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Collection & Analysis cluster_outcome Outcome PlantMaterial Select Plant Material (Seeds or Leaves) AssaySetup Set up Bioassay (Detached Leaf or Seedling Growth) PlantMaterial->AssaySetup TeAPrep Prepare this compound Solutions TeAPrep->AssaySetup Incubation Incubate under Controlled Conditions AssaySetup->Incubation DataCollection Measure Phytotoxic Effects (Lesion size, Germination %, Growth) Incubation->DataCollection DataAnalysis Analyze Data & Calculate IC50/EC50/EC90 DataCollection->DataAnalysis Comparison Cross-Species Phytotoxicity Comparison DataAnalysis->Comparison

Caption: Experimental Workflow for TeA Phytotoxicity Assessment.

Conclusion

This compound demonstrates significant potential as a broad-spectrum bioherbicide, exhibiting potent phytotoxic effects across a wide range of plant species, particularly many common weeds. Its dual mechanism of action, targeting both photosynthesis and plasma membrane H+-ATPase, contributes to its high efficacy. However, the notable tolerance of certain plant families, such as Solanaceae and Malvaceae, suggests a potential for selective weed control in crops like cotton and tobacco. Further research is warranted to expand the quantitative phytotoxicity data across a broader array of crop species and to fully elucidate the downstream components of the TeA-induced signaling cascade. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the herbicidal applications of this compound.

References

A Comparative Analysis of Tenuazonic Acid's Mode of Action Against Other Photosystem II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the mode of action of Tenuazonic acid (TeA), a natural mycotoxin, with other well-characterized Photosystem II (PSII) inhibitors, including Diuron (DCMU), Atrazine, and Metribuzin. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to Photosystem II (PSII) Inhibition

Photosystem II is a critical protein complex in the thylakoid membranes of plants, algae, and cyanobacteria, responsible for the light-dependent reactions of photosynthesis. It catalyzes the oxidation of water and the reduction of plastoquinone (B1678516), initiating the photosynthetic electron transport chain. Inhibition of PSII leads to a blockage of this electron flow, ultimately causing photooxidative damage and cell death. This mechanism is the target of numerous commercially successful herbicides and is a focal point for the development of new bioherbicides.

This compound, a secondary metabolite produced by various Alternaria species, has demonstrated potent bioherbicidal activity by targeting PSII.[1] Understanding its mode of action in comparison to established synthetic PSII inhibitors is crucial for its potential development as a novel weed management agent.

Comparative Mode of Action

This compound, along with DCMU, Atrazine, and Metribuzin, shares a common primary mode of action: the inhibition of photosynthetic electron transport at the Photosystem II level.[1][2] These inhibitors function by binding to the D1 protein, a core subunit of the PSII reaction center.[2]

Specifically, they all compete with the native plastoquinone (PQ) for its binding site, known as the QB-binding niche.[2] By occupying this site, they block the transfer of electrons from the primary quinone acceptor, QA, to QB.[3][4] This interruption of the electron flow leads to a cascade of damaging events, including the accumulation of reduced QA and the generation of reactive oxygen species (ROS), such as singlet oxygen (1O2), which cause lipid peroxidation and ultimately lead to the destruction of the cell.[1]

While the primary target is the same, subtle differences in the binding interactions and the resulting physiological consequences may exist among these inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of PSII inhibitors is typically quantified by the concentration required to inhibit 50% of the maximal activity (IC50) or by the inhibitor constant (Ki), which reflects the binding affinity to the target protein. A lower IC50 or Ki value indicates a higher inhibitory potency.

InhibitorChemical ClassTarget Organism/SystemIC50Reference
This compound (TeA) Tetramic acidPlant Photosynthesis48 µg/mL[1]
Diuron (DCMU) PhenylureaPea thylakoid membranes7-8 x 10-8 M[2]
Atrazine TriazineNot specified10-7 - 10-8 M (range for triazines)[2]
Metribuzin TriazinonePea thylakoid membranesNot explicitly stated, but similar to Diuron and Terbuthylazine[2]

Note: A direct comparison of IC50 values can be challenging due to variations in experimental conditions and target organisms. The provided data serves as an estimation of their relative potencies.

Experimental Protocols

Measurement of PSII Activity (DCPIP Photoreduction Assay)

This assay, also known as the Hill reaction, measures the rate of electron transport from water to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). The reduction of the blue, oxidized form of DCPIP to its colorless, reduced form is monitored spectrophotometrically.

Materials:

  • Spinach leaves

  • Isolation buffer (e.g., 0.33 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2, 10 mM NaCl)

  • Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2, 10 mM NaCl, 100 mM sucrose)

  • DCPIP solution (e.g., 0.1 mM)

  • Inhibitor stock solutions (this compound, DCMU, Atrazine, Metribuzin)

  • Spectrophotometer capable of measuring absorbance at ~600 nm

  • Centrifuge and centrifuge tubes

  • Homogenizer or blender

  • Cheesecloth or Miracloth

  • Light source

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold isolation buffer.

    • Filter the homogenate through several layers of cheesecloth or Miracloth.

    • Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet intact cells and debris.

    • Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of ice-cold isolation buffer.

    • Determine the chlorophyll (B73375) concentration of the chloroplast suspension.

  • Reaction Setup:

    • Prepare reaction tubes containing the reaction buffer, DCPIP solution, and varying concentrations of the inhibitor. Include a control with no inhibitor.

    • Keep the tubes on ice and in the dark.

  • Measurement:

    • Add a small aliquot of the chloroplast suspension to each reaction tube.

    • Immediately measure the initial absorbance at ~600 nm (A0).

    • Expose the tubes to a light source.

    • Measure the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of DCPIP photoreduction as the change in absorbance over time (ΔA/min).

    • Plot the rate of photoreduction against the inhibitor concentration to determine the IC50 value.

Chlorophyll a Fluorescence Measurement (OJIP Test)

The OJIP test is a non-invasive technique that provides detailed information about the functionality of PSII. It measures the transient changes in chlorophyll a fluorescence upon illumination of a dark-adapted sample.

Materials:

  • Plant leaves or isolated thylakoids

  • A fast-fluorescence induction kinetic analyzer (e.g., a HandyPEA or similar instrument)

  • Leaf clips or sample holders

Procedure:

  • Dark Adaptation:

    • Dark-adapt the plant leaves for at least 20-30 minutes to ensure all PSII reaction centers are in the "open" state.

  • Measurement:

    • Secure the leaf in the leaf clip of the fluorometer.

    • Apply a saturating pulse of light and record the fluorescence transient from the initial level (Fo or O-step) to the maximum level (Fm or P-step), passing through intermediate steps J and I. The measurement is typically completed within one second.

  • Inhibitor Treatment:

    • For inhibitor studies, treat the leaves or thylakoids with different concentrations of the inhibitors (TeA, DCMU, Atrazine, Metribuzin) before dark adaptation and measurement.

  • Data Analysis:

    • The OJIP transient provides several parameters that reflect the status of the photosynthetic apparatus. Key parameters for inhibitor studies include:

      • Fv/Fm = (Fm - Fo) / Fm: The maximum quantum yield of PSII photochemistry. A decrease in this value indicates PSII damage.

      • VJ = (FJ - Fo) / (Fm - Fo): The relative variable fluorescence at the J-step, which is sensitive to the accumulation of QA-. An increase in VJ is a characteristic feature of PSII acceptor-side inhibitors.[3][5]

      • Performance Index (PIABS): A comprehensive parameter that reflects the overall vitality of the photosynthetic sample.

Visualizing the Mechanisms and Workflows

Photosynthetic Electron Transport and Inhibitor Binding

The following diagram illustrates the linear electron transport chain in Photosystem II and the binding site of the studied inhibitors.

PSII_ETC cluster_thylakoid Thylakoid Membrane cluster_inhibitors PSII Inhibitors P680 P680 Pheo Pheophytin P680->Pheo Photon QA QA Pheo->QA e- QB QB Site (D1 Protein) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- TeA This compound TeA->QB Binds to QB site DCMU DCMU (Diuron) DCMU->QB Atrazine Atrazine Atrazine->QB Metribuzin Metribuzin Metribuzin->QB H2O 2H₂O OEC Oxygen Evolving Complex H2O->OEC 4e- OEC->P680 4e- O2 O₂ + 4H⁺ OEC->O2 Assay_Workflow cluster_prep Sample Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis start Plant Material (e.g., Spinach) homogenize Homogenization in Isolation Buffer start->homogenize filter Filtration homogenize->filter centrifuge1 Low-Speed Centrifugation filter->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspend Chloroplast Pellet centrifuge2->resuspend add_chloro Add Chloroplasts resuspend->add_chloro prepare_rxn Prepare Reaction Mix (Buffer, DCPIP, Inhibitor) prepare_rxn->add_chloro measure_initial Measure Initial Absorbance (A₀) add_chloro->measure_initial illuminate Illuminate Sample measure_initial->illuminate measure_final Measure Absorbance Over Time illuminate->measure_final calc_rate Calculate Rate of DCPIP Photoreduction measure_final->calc_rate plot_data Plot Rate vs. Inhibitor Concentration calc_rate->plot_data det_ic50 Determine IC₅₀ plot_data->det_ic50 EXECUTER_Pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus PSII Photosystem II Singlet_Oxygen Singlet Oxygen (¹O₂) PSII->Singlet_Oxygen Generates TeA This compound TeA->PSII Inhibits EX1_EX2 EXECUTER 1/2 (Inactive) Singlet_Oxygen->EX1_EX2 Activates EX1_EX2_active EXECUTER 1/2 (Active) EX1_EX2->EX1_EX2_active Gene_Expression Stress-Responsive Gene Expression EX1_EX2_active->Gene_Expression Retrograde Signal PCD Programmed Cell Death Gene_Expression->PCD

References

A Comparative Guide to Tenuazonic Acid Detection: Benchmarking New Methods Against Established Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tenuazonic acid (TeA), a mycotoxin produced by Alternaria species, is a growing concern for food safety and human health. Its cytotoxic and phytotoxic properties, coupled with its potential association with serious health issues like esophageal cancer, necessitate robust and sensitive detection methods.[1] This guide provides a comprehensive comparison of emerging detection technologies against established analytical methods, offering insights into their performance, methodologies, and underlying principles.

Performance Data: A Head-to-Head Comparison

The selection of an appropriate detection method hinges on factors such as sensitivity, speed, cost, and the specific application. The following table summarizes the quantitative performance of various established and new techniques for this compound detection.

Method CategorySpecific TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Analysis TimeKey AdvantagesKey Disadvantages
Established Methods High-Performance Liquid Chromatography with UV Detection (HPLC-UV)~11.0 ng/g-HoursCost-effective, widely available[2]Lower sensitivity compared to MS-based methods[2]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)0.86 µg/kg - 50 µg/kg2.89 µg/kgHoursHigh accuracy, sensitivity, and specificityExpensive equipment, requires skilled operators[3][4]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)< 0.053 ng/mL (in urine)-HoursHigh accuracy, sensitivity, and specificityExpensive equipment, requires skilled operators[5]
New Methods Enzyme-Linked Immunosorbent Assay (ELISA)0.17 ng/mL - 1.0 ng/mL-1-2 hoursHigh throughput, cost-effective for large sample numbersSusceptible to matrix effects, indirect detection
Gold Nanoparticle-based Lateral Flow Immunoassay (AuNP-LFIA)12.5 ng/mL (visual)-~15 minutesRapid, portable, user-friendlySemi-quantitative, lower sensitivity than AuNF-LFIA[3][6][7]
Gold Nanoflower-based Lateral Flow Immunoassay (AuNF-LFIA)0.78 ng/mL (visual)-~15 minutesRapid, portable, user-friendly, enhanced sensitivity[3][6][7]Semi-quantitative[3][6][7]
Bioluminescent Enzyme Immunoassay (BEIA)0.7 ng/mL-< 2 hoursHigh sensitivityRequires specific reagents and instrumentation

Experimental Protocols: A Closer Look at Methodologies

To provide a practical understanding, this section details the experimental protocols for a representative established method (HPLC-MS/MS) and a promising new method (Gold Nanoflower-based Lateral Flow Immunoassay).

Established Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound in complex matrices.

1. Sample Preparation (QuEChERS Method) [4]

  • Weigh 5g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile (B52724) containing 1% formic acid.

  • Shake vigorously for 1 minute.

  • Add 4g of anhydrous MgSO4 and 1g of NaCl, vortex immediately for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a new tube containing 150 mg of PSA (primary secondary amine) and 900 mg of anhydrous MgSO4.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. HPLC-MS/MS Analysis

  • Chromatographic Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for TeA.

New Method: Gold Nanoflower-based Lateral Flow Immunoassay (AuNF-LFIA)

This rapid screening method provides a sensitive and user-friendly alternative for on-site detection of this compound.[3][6][7]

1. Preparation of AuNF-Antibody Conjugates

  • Synthesize gold nanoflowers (AuNFs) using a seed-mediated growth method.

  • Conjugate anti-TeA monoclonal antibodies to the surface of the AuNFs through electrostatic adsorption.

  • Block any remaining active sites on the AuNFs with a blocking agent (e.g., bovine serum albumin).

2. Strip Assembly

  • The LFIA strip consists of a sample pad, conjugate pad, nitrocellulose membrane, and an absorption pad.

  • The conjugate pad is loaded with the AuNF-antibody conjugates.

  • The nitrocellulose membrane is striped with a test line (T-line) containing TeA-antigen conjugate and a control line (C-line) with a secondary antibody.

3. Assay Procedure

  • Extract the sample with a suitable solvent (e.g., methanol-water).

  • Apply a few drops of the sample extract to the sample pad.

  • The liquid migrates along the strip via capillary action.

  • If TeA is present in the sample, it will bind to the AuNF-antibody conjugates, preventing them from binding to the T-line. A weaker or absent T-line indicates a positive result.

  • The C-line should always appear, confirming the strip is working correctly.

  • Read the results visually within 15 minutes.

Visualizing the Workflow and a Key Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate a typical TeA detection workflow and a relevant signaling pathway affected by this mycotoxin.

TeA_Detection_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Sampling Sample Collection Homogenization Homogenization Sampling->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Clean-up/Purification Extraction->Cleanup Established Established Methods (HPLC-MS/MS, etc.) Cleanup->Established New New Methods (LFIA, ELISA, etc.) Cleanup->New Quantification Quantification Established->Quantification Screening Qualitative/Semi-quantitative Screening New->Screening Report Reporting Quantification->Report Screening->Report

Caption: General workflow for this compound detection.

Protein_Synthesis_Inhibition A_site A site P_site P site A_site->P_site E_site E site P_site->E_site Peptide Growing Polypeptide Chain P_site->Peptide Inhibition Inhibition mRNA mRNA tRNA_AA Aminoacyl-tRNA tRNA_AA->A_site TeA This compound TeA->P_site

Caption: Inhibition of protein synthesis by this compound.

References

Tenuazonic Acid Toxicity: A Comparative Analysis of In Vivo and In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of the toxicological profiles of Tenuazonic acid (TeA), a mycotoxin produced by Alternaria species, reveals distinct differences and some correlations between in vivo and in vitro studies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of TeA's toxicity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

This compound is a tetramic acid derivative recognized for its phytotoxic and cytotoxic properties.[1] Its primary mechanism of action in eukaryotes is the inhibition of protein synthesis by preventing the release of newly synthesized proteins from the ribosome.[1][2] While its effects are well-documented, the translation of in vitro findings to whole-organism toxicity presents a complex challenge.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from in vivo and in vitro studies on this compound toxicity, providing a clear comparison of its potency in different biological systems.

Table 1: In Vivo Acute Toxicity of this compound

SpeciesSexRoute of AdministrationLD50 (mg/kg body weight)Reference
MiceMaleOral182 - 225[1]
MiceFemaleOral81[1]
RatsN/AOral81 - 186[3][4]
Chicks (day-old)N/AN/A37.5

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCell TypeAssay DurationEC50/IC50 (µg/mL)Reference
Caco-2Human colorectal adenocarcinoma48 hours60 - 90[5]
HepG2Human liver carcinoma24 hours40 - 95[5]
3T3, CHL, L-O2Mouse fibroblast, Chinese hamster lung, Human normal liver24 hours41.64 - 85.98[6]

EC50 (Half maximal Effective Concentration) and IC50 (Half maximal Inhibitory Concentration) refer to the concentration of a drug that gives half-maximal response.

Correlation and Discrepancies

The in vivo data indicates moderate acute toxicity in rodents, with oral LD50 values ranging from 81 to 225 mg/kg.[1][3][4] In vivo studies also reveal a range of sublethal effects, including hemorrhages, hemorrhagic gastro-enteropathy, and reduced weight gain in various animal species such as chickens, rats, and dogs. Sub-chronic exposure in mice has been shown to induce oxidative stress, as evidenced by elevated malondialdehyde levels, and to cause liver damage, indicated by abnormal levels of aspartate aminotransferase and alanine (B10760859) transaminase.[7]

In contrast, in vitro studies on human cell lines demonstrate cytotoxic effects at concentrations in the µg/mL range.[5][6] this compound is generally considered less cytotoxic than other Alternaria mycotoxins.[6] The primary mechanism of this cytotoxicity is the inhibition of protein synthesis.[1][2] While this provides a clear molecular initiating event, the in vivo effects, such as organ-specific hemorrhages, suggest more complex systemic responses that are not fully captured by simple cytotoxicity assays. The discrepancy in the concentration ranges for in vivo and in vitro effects highlights the importance of considering metabolic and pharmacokinetic factors in whole organisms.

Experimental Protocols

In Vivo: Acute Oral Toxicity (LD50) Determination

A standardized acute oral toxicity study, such as OECD Guideline 423, is typically employed.

  • Animal Model: Healthy, young adult rodents (e.g., Wistar rats or Swiss mice) are used. Animals are acclimatized to laboratory conditions for at least 5 days.

  • Dosage: this compound is dissolved in a suitable vehicle (e.g., corn oil or water with a suspending agent). A starting dose is selected based on preliminary range-finding studies.

  • Administration: A single dose of TeA is administered by oral gavage to a group of animals (typically 3).

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Endpoint: The LD50 is calculated based on the mortality data using appropriate statistical methods. A gross necropsy of all animals is performed at the end of the study.

In Vitro: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cell lines (e.g., Caco-2 or HepG2) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve TeA) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is determined by plotting cell viability against the logarithm of the TeA concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of this compound are initiated at the molecular level through distinct signaling pathways, which differ notably between plant and mammalian systems.

Phytotoxicity Signaling Pathway

In plants, TeA acts as a potent phytotoxin by inhibiting photosynthesis.[1]

TeA_Phytotoxicity TeA This compound PSII Photosystem II (PSII) (D1 protein) TeA->PSII Binds to QB site ElectronTransport Inhibition of Electron Transport (QA to QB) PSII->ElectronTransport ROS Reactive Oxygen Species (ROS) Generation ElectronTransport->ROS EXECUTER EXECUTER Protein- Dependent Pathway ROS->EXECUTER Activates CellDeath Cell Death (Necrosis) EXECUTER->CellDeath Triggers

Caption: this compound-induced phytotoxicity pathway.

Mammalian Cytotoxicity Signaling Pathway

In mammalian cells, the primary target of TeA is the ribosome, leading to the inhibition of protein synthesis. High concentrations may also induce apoptosis.

TeA_Mammalian_Toxicity TeA This compound Ribosome Eukaryotic Ribosome (Peptidyl Transferase Center) TeA->Ribosome ProteinRelease Inhibition of Nascent Protein Release Ribosome->ProteinRelease ProteinSynthesis Inhibition of Protein Synthesis ProteinRelease->ProteinSynthesis CellCycle Cell Cycle Arrest & Reduced Proliferation ProteinSynthesis->CellCycle Apoptosis Apoptosis (at high concentrations) ProteinSynthesis->Apoptosis Cytotoxicity Cytotoxicity CellCycle->Cytotoxicity Apoptosis->Cytotoxicity

Caption: this compound-induced mammalian cytotoxicity pathway.

Experimental Workflow for Comparative Toxicity Assessment

The following diagram illustrates a logical workflow for comparing the in vivo and in vitro toxicity of a compound like this compound.

Toxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellLines Select Relevant Cell Lines (e.g., HepG2, Caco-2) CytotoxicityAssay Cytotoxicity Assays (e.g., MTT, Neutral Red) CellLines->CytotoxicityAssay IC50 Determine IC50 Values CytotoxicityAssay->IC50 Correlation Correlate In Vitro and In Vivo Data (IVIVE) IC50->Correlation AnimalModel Select Animal Model (e.g., Mouse, Rat) AcuteToxicity Acute Toxicity Study (e.g., LD50) AnimalModel->AcuteToxicity SubchronicToxicity Sub-chronic Study (Dose-Response) AnimalModel->SubchronicToxicity Endpoints Determine LD50 & Observe Pathological Changes AcuteToxicity->Endpoints SubchronicToxicity->Endpoints Endpoints->Correlation RiskAssessment Human Health Risk Assessment Correlation->RiskAssessment

Caption: Workflow for comparative toxicity assessment.

Conclusion

The toxicity of this compound exhibits a complex relationship between in vitro and in vivo models. While in vitro assays provide valuable mechanistic insights, particularly regarding the inhibition of protein synthesis, they may not fully predict the scope of systemic effects observed in vivo. A comprehensive understanding of TeA's toxic potential requires the integration of data from both experimental approaches. This guide serves as a foundational resource for professionals engaged in the toxicological evaluation of mycotoxins and the development of therapeutic agents.

References

A Comparative Toxicogenomic Analysis of Tenuazonic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicogenomic effects of Tenuazonic acid (TeA), a mycotoxin produced by Alternaria species, and its analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to be an objective resource for understanding the structure-activity relationships and toxicological profiles of these compounds.

Comparative Cytotoxicity

The cytotoxic potential of this compound and its naturally occurring analogs, alternariol (B1665735) (AOH) and alternariol monomethyl ether (AME), has been evaluated in various human cell lines. The half-maximal effective concentration (EC50) values, which indicate the concentration of a substance needed to inhibit a biological process by 50%, are summarized below. A lower EC50 value signifies higher cytotoxicity.

CompoundCell LineExposure TimeEC50 (µg/mL)Reference
This compound (TeA) HepG2 (Human Liver Cancer)24 h40.60 - 95.34[1]
Caco-2 (Human Colon Adenocarcinoma)48 h70.22 ± 17.32[1]
3T3 (Mouse Fibroblast)24 h41.64[2]
CHL (Chinese Hamster Lung)24 h59.33[2]
L-O2 (Human Liver)24 h85.98[2]
Alternariol (AOH) HepG2 (Human Liver Cancer)24 h7.93 - 15.98[1]
Caco-2 (Human Colon Adenocarcinoma)48 h18.71[1]
Alternariol Monomethyl Ether (AME) HepG2 (Human Liver Cancer)24 h5.07 ± 0.52[1]
Caco-2 (Human Colon Adenocarcinoma)48 h15.38 ± 8.62[1]

From this data, it is evident that AOH and AME exhibit significantly higher cytotoxicity than TeA in the tested human cell lines.

Structure-Activity Relationship and Herbicidal Activity

The structural features of TeA and its analogs play a crucial role in their biological activity. A study on newly synthesized TeA derivatives with modified alkyl side chains revealed a clear structure-activity relationship in terms of their herbicidal effects.

CompoundSide ChainHerbicidal Efficacy (Compared to TeA)Reference
This compound (TeA) sec-butyl-
sec-pentyl-TeA (S-TeA) sec-pentylDouble the activity of TeA[3]
iso-TeA isomer of TeASimilar toxicity to TeA on Artemia salina[4]
3-acetyl-5-isopropyltetramic acid isopropylWeaker herbicidal effect than TeA[4]

These findings suggest that modifications to the alkyl side chain of the tetramic acid core can significantly influence the molecule's toxic potential.

Mechanisms of Action and Affected Signaling Pathways

This compound exerts its toxic effects through multiple mechanisms, primarily by inhibiting protein synthesis and, in plants, photosynthesis. These actions trigger downstream signaling pathways leading to cellular stress and death.

Inhibition of Protein Synthesis

TeA is a potent inhibitor of protein biosynthesis in eukaryotic cells. It acts by binding to the ribosome and preventing the release of newly synthesized polypeptide chains. This disruption of protein production leads to a global shutdown of cellular functions and can trigger apoptosis.

G cluster_ribosome Ribosome mRNA mRNA Polypeptide_Chain Polypeptide_Chain mRNA->Polypeptide_Chain Translation tRNA tRNA tRNA->Polypeptide_Chain Tenuazonic_Acid Tenuazonic_Acid Ribosome Ribosome Tenuazonic_Acid->Ribosome Binds to peptidyl transferase center Inhibition_of_Peptide_Chain_Release Inhibition_of_Peptide_Chain_Release Ribosome->Inhibition_of_Peptide_Chain_Release Blocks release Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Inhibition_of_Peptide_Chain_Release->Protein_Synthesis_Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest Protein_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis

Inhibition of Protein Synthesis by this compound.
Inhibition of Photosynthesis and Oxidative Stress

In plants, TeA is a powerful phytotoxin that inhibits photosynthesis. It disrupts the electron transport chain in Photosystem II (PSII), leading to the generation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂), superoxide (B77818) (O₂⁻), and hydrogen peroxide (H₂O₂). This oxidative burst causes significant cellular damage and necrosis.

G cluster_chloroplast Chloroplast Photosystem_II Photosystem_II Electron_Transport_Chain Electron_Transport_Chain Photosystem_II->Electron_Transport_Chain Electron Flow ROS_Generation ROS_Generation Photosystem_II->ROS_Generation Leads to Tenuazonic_Acid Tenuazonic_Acid Tenuazonic_Acid->Photosystem_II Inhibits electron transport Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress Lipid_Peroxidation Lipid_Peroxidation Oxidative_Stress->Lipid_Peroxidation Cell_Membrane_Damage Cell_Membrane_Damage Oxidative_Stress->Cell_Membrane_Damage Cell_Death Cell_Death Cell_Membrane_Damage->Cell_Death

Photosynthesis Inhibition and Oxidative Stress by TeA.

Comparative Toxicogenomics: Gene Expression Analysis

While direct comparative transcriptomic studies between TeA and its analogs are limited, research on individual compounds provides insights into their effects on gene expression. A study on AME in swine intestinal epithelial cells revealed significant changes in the expression of genes involved in oxidative stress and cell signaling.

GeneFunctionEffect of AME (5 µM)Reference
Nrf2 Transcription factor, master regulator of antioxidant responseSignificant decrease[5]
Akt Serine/threonine kinase, promotes cell survivalSignificant decrease[5]
Ho1 Heme oxygenase 1, antioxidant enzymeSignificant decrease[5]
iNOS Inducible nitric oxide synthase, produces nitric oxideSignificant increase[5]

The downregulation of key antioxidant and cell survival genes (Nrf2, Akt, Ho1) and the upregulation of an inflammatory marker (iNOS) by AME highlight its potential to induce cellular damage through oxidative stress and inflammation. Further toxicogenomic studies are needed to directly compare the gene expression profiles induced by TeA and its various analogs to fully understand their differential toxicities.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

G Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment 24h MTT_Addition MTT_Addition Compound_Treatment->MTT_Addition 24-72h Incubation Incubation MTT_Addition->Incubation 2-4h Solubilization Solubilization Incubation->Solubilization Add DMSO Absorbance_Reading Absorbance_Reading Solubilization->Absorbance_Reading 570nm

Workflow of the MTT Cytotoxicity Assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The EC50 value can then be determined by plotting the cell viability against the compound concentration.

Gene Expression Analysis: RNA-Seq

RNA sequencing (RNA-Seq) is a powerful technique for analyzing the transcriptome of cells, providing a comprehensive view of gene expression changes in response to a toxicant.

Workflow:

G Cell_Treatment Cell_Treatment RNA_Isolation RNA_Isolation Cell_Treatment->RNA_Isolation Lyse cells Library_Preparation Library_Preparation RNA_Isolation->Library_Preparation mRNA enrichment, fragmentation, cDNA synthesis Sequencing Sequencing Library_Preparation->Sequencing High-throughput sequencing Data_Analysis Data_Analysis Sequencing->Data_Analysis Alignment, differential gene expression

Workflow for RNA-Seq based Toxicogenomic Analysis.

Detailed Methodology:

  • Cell Treatment and RNA Isolation: Treat cells with TeA or its analogs at a specific concentration and for a defined duration. Following treatment, lyse the cells and isolate total RNA using a commercially available kit. The quality and quantity of the isolated RNA should be assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand complementary DNA (cDNA) is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis. The resulting double-stranded cDNA fragments are then end-repaired, A-tailed, and ligated with sequencing adapters.

  • Sequencing: The prepared library is then sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are first quality-controlled and trimmed to remove adapter sequences and low-quality bases. The cleaned reads are then aligned to a reference genome. The number of reads mapping to each gene is counted, and this information is used to perform differential gene expression analysis between the treated and control groups. Genes with a statistically significant change in expression are identified.

  • Pathway and Functional Analysis: The list of differentially expressed genes is then used for pathway and gene ontology (GO) analysis to identify the biological pathways and cellular functions that are significantly affected by the toxicant.

Conclusion and Future Directions

This guide provides a comparative overview of the toxicogenomics of this compound and its analogs. The available data indicates that while TeA is a potent inhibitor of fundamental cellular processes, its analogs, such as AOH and AME, exhibit greater cytotoxicity in human cell lines. The structure-activity relationship studies highlight the potential for modifying the toxicity of TeA through chemical synthesis.

The limited comparative toxicogenomic data underscores the need for further research. Future studies employing high-throughput transcriptomic and proteomic analyses to directly compare the effects of TeA and a wider range of its natural and synthetic analogs are crucial. Such studies will provide a more complete understanding of their mechanisms of toxicity and will be invaluable for risk assessment and the development of novel therapeutic agents or safer bioherbicides.

References

Validation of Tenuazonic acid as a lead compound in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Tenuazonic acid (TeA) as a lead compound reveals its potential in neurology and oncology, alongside a critical need for further validation. This guide compares TeA with established therapeutic agents, presenting key performance data and outlining the experimental frameworks necessary for its continued investigation.

This compound (TeA), a mycotoxin produced by Alternaria species, has emerged as a compound of interest in drug discovery due to its diverse biological activities.[1][2] Primarily known as a potent inhibitor of eukaryotic protein synthesis, TeA has demonstrated potential as both a neuroprotective and an anticancer agent.[1][3] This dual activity positions TeA as an intriguing lead compound, warranting a thorough evaluation of its therapeutic promise against existing alternatives.

This compound in Neurodegenerative Disease: A Focus on Acetylcholinesterase Inhibition

One of the key mechanisms underlying TeA's potential in neurodegenerative diseases, particularly Alzheimer's disease, is its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Deficits in cholinergic neurotransmission are a well-established hallmark of Alzheimer's disease.

Comparative Analysis of Acetylcholinesterase Inhibitors

The following table summarizes the in vitro inhibitory potency of this compound against currently approved acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.

CompoundTarget EnzymeIC50 ValueSource
This compound Acetylcholinesterase (AChE)65 ± 4 µM[Piemontese et al., 2021]
8.13 ± 0.08 µM[Piemontese et al., 2018]
Donepezil (B133215)Acetylcholinesterase (AChE)6.7 nM[Pharmacological properties of donepezil hydrochloride (Aricept)]
Plasma IC50: 53.6 ± 4.0 ng/mL[Estimation of plasma IC50 of donepezil]
RivastigmineAcetylcholinesterase (AChE)4.3 - 4760 nM[Rivastigmine tartrate
Butyrylcholinesterase (BChE)16 - 238 nM[Rivastigmine tartrate
GalantamineAcetylcholinesterase (AChE)410 nM[Galanthamine, cholinesterase inhibitor]

Table 1: Comparison of IC50 Values for Acetylcholinesterase Inhibitors.

This compound in Oncology: Targeting Protein Synthesis

TeA's primary mechanism of action, the inhibition of protein synthesis, is a validated strategy in cancer therapy.[3] By preventing the release of newly synthesized proteins from the ribosome, TeA can disrupt the cellular machinery essential for tumor growth and survival.[1]

Comparative Analysis of Protein Synthesis Inhibitors in Cancer
CompoundMechanism of ActionCancer Cell Line(s)IC50 ValueSource
This compound Inhibits protein release from ribosomeData not availableData not available
Omacetaxine mepesuccinateInhibits protein synthesisChronic Myeloid Leukemia (CML) cell linesEffective in TKI-resistant CML[Omacetaxine Effective for Intolerant/Resistant CML]
Hepatocellular Carcinoma (HCC) organoidsAverage IC50: 31.4 nM[Protein synthesis inhibitor omacetaxine is effective against hepatocellular carcinoma]
CycloheximideEukaryotic protein synthesis inhibitorCEM (T-cell leukemia)0.12 µM[Cycloheximide
9L (gliosarcoma)0.2 µM[CycloheximideMedChemExpress]
SK-MEL-28 (melanoma)1 µM[CycloheximideMedChemExpress]
PuromycinCauses premature chain terminationMCF7 (breast cancer) mammospheres~0.05 µg/mL[Puromycin significantly reduces mammosphere formation in MCF7 cells]
NIH/3T3 (fibroblast)3.96 µM[Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity]

Table 2: Comparison of IC50 Values for Protein Synthesis Inhibitors in Cancer.

Signaling Pathways and Experimental Workflows

To facilitate further research, this section provides diagrams of key signaling pathways potentially modulated by this compound and detailed experimental protocols for its validation.

Potential Signaling Pathway Involvement in Cancer

While direct evidence linking TeA to the PI3K/Akt/mTOR pathway is lacking, this is a critical signaling cascade in cancer that is often affected by natural compounds.[4][5][6] Its components regulate cell proliferation, growth, and survival, making it a key target for anticancer therapies.[5][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation PTEN PTEN Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation mTORC1->Protein_Synthesis Stimulation PTEN->PIP3 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and a potential target for TeA.

Experimental Workflow for Lead Compound Validation

The following diagram illustrates a typical workflow for validating a lead compound like this compound.

Lead_Validation_Workflow start Lead Compound (this compound) invitro In Vitro Assays start->invitro cell_based Cell-Based Assays invitro->cell_based enzyme Enzyme Inhibition (AChE, etc.) invitro->enzyme protein Protein Synthesis Inhibition invitro->protein animal Animal Models cell_based->animal cytotoxicity Cytotoxicity (MTT Assay) cell_based->cytotoxicity pathway Signaling Pathway Analysis cell_based->pathway clinical Clinical Trials animal->clinical efficacy Efficacy Studies animal->efficacy toxicity Toxicity Studies animal->toxicity

Caption: A generalized workflow for the preclinical validation of a lead compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay spectrophotometrically measures the activity of acetylcholinesterase.[7][8][9][10][11]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, which is quantified by measuring the absorbance at 412 nm.[7][9][10]

Protocol:

  • Prepare solutions of the test compound (this compound or alternatives) at various concentrations.

  • In a 96-well plate, add phosphate (B84403) buffer (pH 8.0), DTNB solution, and the test compound solution to each well.

  • Initiate the reaction by adding the acetylcholinesterase enzyme solution.

  • Immediately thereafter, add the acetylthiocholine iodide substrate.

  • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Protein Synthesis Inhibition Assay

This assay quantifies the level of newly synthesized proteins in the presence of an inhibitor.[12][13][14][15]

Principle: A cell-permeable analog of puromycin, O-Propargyl-puromycin (OP-puro), is incorporated into nascent polypeptide chains, terminating translation. The alkyne group on OP-puro can then be detected via a click chemistry reaction with a fluorescent azide (B81097), allowing for quantification of protein synthesis.[15]

Protocol:

  • Culture cells in a 12-well or 96-well plate.

  • Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration.

  • Add OP-puro to the cell culture medium and incubate to allow for its incorporation into newly synthesized proteins.

  • Fix and permeabilize the cells.

  • Perform the click chemistry reaction by adding a fluorescent azide that will bind to the incorporated OP-puro.

  • Wash the cells to remove unbound reagents.

  • Quantify the fluorescence intensity using a fluorescence microscope or plate reader.

  • The reduction in fluorescence in treated cells compared to untreated controls indicates the level of protein synthesis inhibition.

  • Calculate the IC50 value from the dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[16] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of concentrations of the test compound.

  • After the desired incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[18]

  • Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[18]

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[16]

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

This compound presents a compelling profile as a lead compound with potential applications in both neurodegenerative diseases and oncology. Its ability to inhibit acetylcholinesterase, while modest compared to approved drugs, and its established role as a protein synthesis inhibitor highlight its therapeutic potential. However, the lack of robust, publicly available data on its cytotoxic effects against cancer cell lines is a significant gap that hinders a direct and comprehensive comparison with existing anticancer agents.

Future research should prioritize the systematic evaluation of this compound's anticancer activity across a panel of cancer cell lines to determine its IC50 values. Furthermore, investigating its effects on key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, will provide a more complete understanding of its mechanism of action. The synthesis and evaluation of TeA analogs could also lead to the development of more potent and selective compounds. The detailed experimental protocols provided in this guide offer a framework for conducting these crucial validation studies, which are essential to determine the true potential of this compound as a viable therapeutic agent.

References

Tenuazonic Acid: A Bioherbicide Head-to-Head with Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and environmentally benign herbicides is a critical endeavor in modern agriculture and weed management. Tenuazonic acid (TeA), a mycotoxin produced by various Alternaria species, has emerged as a promising bioherbicidal candidate due to its broad-spectrum phytotoxicity. This guide provides an objective comparison of this compound's performance with established commercial herbicides, supported by experimental data, detailed protocols, and visual pathway analysis.

Performance Data: this compound vs. Commercial Herbicides

While direct head-to-head studies comparing this compound with commercial herbicides under identical conditions are limited in publicly available literature, an indirect comparison can be made by examining their efficacy on the same weed species in separate studies. The following table summarizes the effective concentration required for 90% control (EC90) of two economically important weeds, Redroot Pigweed (Amaranthus retroflexus) and Large Crabgrass (Digitaria sanguinalis), by this compound, alongside reported lethal doses (LD50) for the widely used commercial herbicides, glyphosate (B1671968) and glufosinate.

HerbicideTarget WeedEfficacy MetricConcentration/RateCrop Safety NotedCitation
This compound (TeA) Amaranthus retroflexusEC90205 µg/mLSafe for Cotton and Tobacco at 1000 µg/mL[1]
Digitaria sanguinalisEC90119 µg/mLSafe for Cotton and Tobacco at 1000 µg/mL[1]
Glyphosate Amaranthus retroflexus (susceptible)LD5052 to 72 g ae ha⁻¹Genetically modified crops are resistant[2]
Glufosinate Amaranthus retroflexus100% controlNot specified (discriminating rate)Genetically modified crops are resistant[2]

Note: The data for this compound and the commercial herbicides are derived from separate studies and are not from direct comparative trials. EC90 represents the concentration required to achieve 90% control, while LD50 represents the dose required to kill 50% of the population. The units (µg/mL vs. g ae ha⁻¹) are different and reflect the distinct experimental setups.

Experimental Protocols

To ensure a standardized evaluation of herbicidal efficacy, a robust experimental protocol is essential. The following is a detailed methodology for a whole-plant pot bioassay, a common method for assessing herbicide phytotoxicity.

Whole-Plant Pot Bioassay for Herbicidal Efficacy

1. Plant Material and Growth Conditions:

  • Seeds of the target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) are sown in pots (e.g., 10 cm diameter) containing a sterile potting mix.
  • Seedlings are thinned to a uniform number (e.g., 3-5 plants per pot) at a specific growth stage (e.g., two to three true leaves).
  • Plants are grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod (e.g., 25°C/20°C day/night, 60-70% relative humidity, 16-hour photoperiod).

2. Herbicide Preparation and Application:

  • This compound is dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) and then diluted with distilled water containing a surfactant (e.g., Tween 20) to the desired concentrations.
  • Commercial herbicides are prepared according to the manufacturer's instructions to achieve a range of application rates.
  • Herbicides are applied to the plants at a specific growth stage (e.g., four to six true leaves) using a precision sprayer calibrated to deliver a uniform spray volume (e.g., 200 L/ha).
  • A control group is treated with a blank solution (solvent, water, and surfactant) without the herbicide.

3. Data Collection and Analysis:

  • Phytotoxicity is visually assessed at set intervals after treatment (e.g., 3, 7, 14, and 21 days) using a rating scale (e.g., 0% = no injury, 100% = plant death).
  • Plant biomass (fresh or dry weight) is measured at the end of the experiment (e.g., 21 days after treatment).
  • The data are analyzed using a dose-response model to calculate metrics such as the effective concentration required for 50% or 90% growth reduction (EC50 or EC90) or the lethal dose (LD50).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical whole-plant pot bioassay for comparing the efficacy of different herbicides.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase A Seed Sowing & Germination B Seedling Thinning A->B D Herbicide Application (this compound vs. Commercial) B->D E Control Group Treatment B->E C Herbicide Stock Preparation C->D F Visual Phytotoxicity Assessment D->F E->F G Biomass Measurement F->G H Data Analysis (EC50/EC90/LD50) G->H

Caption: Workflow for a whole-plant pot bioassay comparing herbicides.

Mode of Action: The Signaling Pathway of this compound

This compound primarily acts as a photosystem II (PSII) inhibitor in the chloroplasts of plant cells. This disruption of the photosynthetic electron transport chain leads to a cascade of events culminating in cell death.

TeA_Signaling_Pathway TeA This compound (TeA) PSII Photosystem II (PSII) Electron Transport Chain TeA->PSII Inhibition ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, H₂O₂) PSII->ROS Leads to Generation OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellularDamage CellDeath Cell Death / Necrosis CellularDamage->CellDeath

Caption: Signaling pathway of this compound's herbicidal action.

References

Safety Operating Guide

Navigating the Safe Disposal of Tenuazonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Tenuazonic acid, a mycotoxin produced by Alternaria species, is classified as an acute oral toxicant and requires meticulous disposal procedures to mitigate potential hazards.[1][2] This guide provides essential, step-by-step instructions for the safe management and disposal of this compound waste, aligning with general laboratory safety protocols and regulatory requirements.

Personal Protective Equipment and Waste Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound or its waste, personnel should, at a minimum, wear:

PPE CategorySpecific Equipment
Eye/Face Protection Safety glasses with side shields or goggles
Hand Protection Chemically resistant gloves
Skin and Body Protection Protective clothing, such as a lab coat

This data is synthesized from general laboratory safety guidelines and Safety Data Sheet recommendations.

All disposal activities should be conducted in a designated area, preferably within a fume hood to minimize inhalation exposure.

This compound Waste Disposal Protocol

The disposal of this compound must be managed as hazardous waste and should always be handled in accordance with local, state, and federal regulations. The primary method of disposal is through an approved waste disposal plant.[3] The following protocol outlines the necessary steps for accumulating and preparing this compound waste for pickup by a licensed hazardous waste disposal service.

Step 1: Waste Segregation

  • Immediately segregate this compound waste from non-hazardous waste.

  • Do not mix this compound waste with incompatible materials. As a general practice for acidic compounds, keep it separate from bases and strong oxidizing agents.[4]

Step 2: Containerization

  • Use a dedicated, compatible, and clearly labeled hazardous waste container. The container should be in good condition, with a secure, leak-proof screw-on cap.[4][5][6]

  • Ensure the container material is not reactive with the acidic nature of this compound. Plastic containers are often preferred for acidic waste.[7]

  • Do not fill the container beyond 90% capacity to allow for expansion and prevent spillage.[8]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the first waste was added to the container.

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][7][9]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is secure and away from general laboratory traffic.

Step 5: Arranging for Disposal

  • Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines, arrange for its pickup by a certified hazardous waste disposal contractor.

  • Complete all necessary waste disposal forms as required by your institution's Environmental Health and Safety (EHS) department.

Spill Management

In the event of a this compound spill, the area should be evacuated and secured. Only trained personnel with appropriate PPE should perform the cleanup. The spilled material and any contaminated cleanup supplies (e.g., absorbent pads, gloves) must be collected and disposed of as hazardous waste following the protocol outlined above.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following flowchart illustrates the key decision points and actions required for the safe management of this compound waste.

TenuazonicAcidDisposal cluster_prep Preparation & Handling cluster_procedure Disposal Protocol cluster_end Completion cluster_spill Contingency: Spill start Start: this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Hazardous Waste ppe->segregate containerize Place in Compatible, Labeled Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store pickup Arrange for Pickup by Certified Waste Disposal store->pickup end End: Waste Manifested and Removed pickup->end cleanup Clean up spill using appropriate spill kit and PPE spill->cleanup spill_waste Dispose of cleanup materials as hazardous waste cleanup->spill_waste spill_waste->containerize

References

Essential Safety and Operational Guide for Handling Tenuazonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent mycotoxins like Tenuazonic Acid. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, designed to be a trusted resource for laboratory safety.

This compound is a mycotoxin produced by Alternaria species and is classified as acutely toxic if swallowed (Acute Toxicity - Oral, Category 3). It is known to have neurotoxic and hematotoxic effects. Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound, based on safety data sheet recommendations.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety glasses with side shields or gogglesMust meet appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin/Body Protective gloves and a lab coat or protective clothingChemically resistant gloves should be worn. An impervious apron should be worn when transferring larger quantities.
Respiratory NIOSH/MSHA approved respiratorRequired when exposure limits may be exceeded, if irritation is experienced, or when dusts are generated. Positive-pressure supplied air respirators may be

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